Product packaging for Hept-5-yn-1-amine(Cat. No.:CAS No. 255381-72-7)

Hept-5-yn-1-amine

Cat. No.: B2721810
CAS No.: 255381-72-7
M. Wt: 111.188
InChI Key: SVXFGGSGWNIWRD-UHFFFAOYSA-N
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Description

Hept-5-yn-1-amine is a valuable chemical building block featuring both a terminal alkyne and a primary amine functional group. This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules through click chemistry and other coupling reactions. The terminal alkyne group is especially useful in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a widely used "click" reaction for bioconjugation, polymer synthesis, and the development of chemical probes and pharmaceutical candidates . The primary amine group allows for further derivatization, such as amide bond formation, facilitating the incorporation of this scaffold into larger molecular architectures. In pharmaceutical research, alkynyl amines like this compound serve as key synthetic intermediates and linkers in the development of heterobivalent inhibitors . These inhibitors are designed to simultaneously engage two different active sites on a target enzyme, a strategy that can lead to compounds with dramatically increased affinity and prolonged target residence time . This approach is being explored to create novel therapeutics with improved efficacy, including in the field of antibiotic development . The compound should be stored under an inert atmosphere at 2-8°C. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B2721810 Hept-5-yn-1-amine CAS No. 255381-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-5-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXFGGSGWNIWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hept-5-yn-1-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific chemical properties of Hept-5-yn-1-amine (CAS Number: 255381-72-7) is limited.[1][2] This guide provides a comprehensive overview based on the known properties of structurally similar compounds, established principles of organic chemistry, and available supplier information. All quantitative data for this compound should be considered predictive.

Core Chemical Properties

This compound is an organic molecule containing both a primary amine and a terminal alkyne functional group. These functionalities impart a unique combination of basicity, nucleophilicity, and reactivity, making it a potentially valuable building block in medicinal chemistry and material science.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its close structural analogs, Hex-5-yn-1-amine and Hept-5-yn-1-ol. These values provide a reasonable estimation of the expected properties for this compound.

PropertyThis compound (Predicted/Supplier Data)Hex-5-yn-1-amine (CAS: 15252-45-6)Hept-5-yn-1-ol (CAS: 58944-42-6)
Molecular Formula C7H13NC6H11N[3][4][5]C7H12O
Molecular Weight 111.19 g/mol 97.16 g/mol [4][5]112.17 g/mol
Boiling Point Not availableNot available87.5-88.5 °C @ 10 Torr
Density Not availableNot available0.898 ± 0.06 g/cm³ (Predicted)
Flash Point Not available144 °F / 62 °C[3]Not available
Storage Temperature Not available2-8 °C[3]Not available

Synthesis and Reactivity

Synthetic Pathways

The synthesis of primary amines can be achieved through various established methods. For this compound, a plausible synthetic route would involve the alkylation of a nitrogen-containing nucleophile with a suitable heptynyl halide. Two common methods are the Gabriel synthesis and the direct alkylation of ammonia.

Experimental Protocol: Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often seen with direct ammonia alkylation.[6][7][8][9][10]

  • Phthalimide Deprotonation: Potassium phthalimide is treated with a base, such as potassium hydroxide, to form the potassium salt, a potent nucleophile.[9]

  • N-Alkylation: The phthalimide anion is then reacted with a primary alkyl halide (e.g., 1-bromohept-5-yne) in an SN2 reaction to form the N-alkylated phthalimide.[8]

  • Hydrolysis: The N-alkylphthalimide is subsequently cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, by reaction with hydrazine (Ing-Manske procedure).[6]

G cluster_synthesis Plausible Synthetic Pathway for this compound 1-bromohept-5-yne 1-Bromohept-5-yne N_Heptynylphthalimide N-(Hept-5-yn-1-yl)phthalimide 1-bromohept-5-yne->N_Heptynylphthalimide SN2 Reaction Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->N_Heptynylphthalimide This compound This compound N_Heptynylphthalimide->this compound Cleavage Hydrazine Hydrazine (N2H4) Hydrazine->this compound

Caption: Gabriel synthesis of this compound.

Key Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the primary amine.

  • Amine Group Reactivity: The primary amine is basic and nucleophilic. It can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of imines.

  • Terminal Alkyne Reactivity: The terminal alkyne possesses an acidic proton that can be deprotonated by a strong base to form a powerful carbon nucleophile (an acetylide).[11][12] This acetylide can then participate in various carbon-carbon bond-forming reactions. Key reactions of terminal alkynes include:

    • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[13][14][15][16][17]

    • Click Chemistry: A copper-catalyzed cycloaddition with azides to form triazoles.[18][19][20][21][22]

G cluster_reactivity Key Reactivity of this compound cluster_amine_reactions Amine Reactions cluster_alkyne_reactions Alkyne Reactions This compound This compound Acylation Acylation (e.g., with Acyl Chloride) This compound->Acylation Alkylation Alkylation (e.g., with Alkyl Halide) This compound->Alkylation Deprotonation Deprotonation (Strong Base) This compound->Deprotonation Acetylide Hept-5-yn-1-amin-1-ide Deprotonation->Acetylide Sonogashira Sonogashira Coupling (with Aryl Halide, Pd/Cu catalyst) Acetylide->Sonogashira Click_Chemistry Click Chemistry (with Azide, Cu catalyst) Acetylide->Click_Chemistry

Caption: Reactivity map of this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile scaffold for the synthesis of novel bioactive molecules.

  • Alkynyl Amine Scaffolds: Aryl alkynyl amides, which can be synthesized from this compound, are known to possess significant biological activities.[23]

  • Antimicrobial Potential: Alkyl amines have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, with activity being dependent on the alkyl chain length.[24] The seven-carbon chain of this compound falls within a range that could exhibit interesting antimicrobial properties.

  • Click Chemistry in Bioconjugation: The terminal alkyne group allows for its use in "click" chemistry.[18][19][20][21][22] This highly efficient and specific reaction is widely used in drug discovery for bioconjugation, linking molecules to biomolecules such as proteins or nucleic acids, and for the synthesis of complex molecular architectures.

G This compound This compound Amine_Functionality Primary Amine This compound->Amine_Functionality Alkyne_Functionality Terminal Alkyne This compound->Alkyne_Functionality Bioactive_Scaffolds Bioactive Scaffolds Amine_Functionality->Bioactive_Scaffolds Antimicrobial_Agents Antimicrobial Agents Amine_Functionality->Antimicrobial_Agents Alkyne_Functionality->Bioactive_Scaffolds Bioconjugation Bioconjugation (Click Chemistry) Alkyne_Functionality->Bioconjugation

Caption: Potential applications of this compound.

Safety and Handling

References

An In-depth Technical Guide to the Synthesis of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of viable synthetic routes for Hept-5-yn-1-amine, a valuable building block in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

This compound is a bifunctional molecule featuring a terminal primary amine and an internal alkyne. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including nitrogen-containing heterocycles, peptidomimetics, and functionalized polymers. This document outlines a reliable multi-step synthesis of this compound, commencing from commercially available starting materials.

Overall Synthetic Strategy

The most direct and controllable approach to this compound involves a four-step sequence starting from the formation of a C-C bond to construct the seven-carbon backbone, followed by functional group interconversion to introduce the amine.

Synthesis_Workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Activation of Alcohol cluster_step3 Step 3: Azide Formation cluster_step4 Step 4: Reduction to Amine pentyne 1-Pentyne heptynol Hept-5-yn-1-ol pentyne->heptynol NaNH2, THF bromopropanol 3-Bromo-1-propanol bromopropanol->heptynol NaNH2, THF mesylate Hept-5-yn-1-yl mesylate heptynol->mesylate MsCl, Et3N, DCM azide 1-Azidohept-5-yne mesylate->azide NaN3, DMSO amine This compound azide->amine 1. PPh3, THF 2. H2O OR 1. LiAlH4, THF 2. H2O Alkylation_Mechanism cluster_deprotonation Deprotonation cluster_sn2 SN2 Attack 1-Pentyne 1-Pentyne Acetylide [CH3CH2CH2C≡C]⁻ Na⁺ 1-Pentyne->Acetylide NaNH2 Hept-5-yn-1-ol Hept-5-yn-1-ol Acetylide->Hept-5-yn-1-ol + Br-(CH2)3-OH SN2_Azide Mesylate Hept-5-yn-1-yl mesylate TransitionState [N₃---CH₂(R)---OMs]⁻ Mesylate->TransitionState Azide_ion N₃⁻ Azide_ion->Mesylate Product 1-Azidohept-5-yne TransitionState->Product SN2 Staudinger_Mechanism Azide 1-Azidohept-5-yne Iminophosphorane Iminophosphorane Azide->Iminophosphorane + PPh₃, -N₂ PPh3 PPh₃ Amine This compound Iminophosphorane->Amine + H₂O, -Ph₃P=O H2O H₂O

An In-depth Technical Guide to Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Hept-5-yn-1-amine" is ambiguous and does not correspond to a readily available chemical entity with a registered CAS number in major chemical databases. Based on IUPAC nomenclature, this name implies a seven-carbon chain with an amine group at position 1 and a triple bond between carbons 5 and 6. This guide has been developed based on this assumed structure. For comparative purposes, data for the structurally similar and commercially available compound, Hept-6-yn-1-amine , is also provided.

Chemical Structure and Identifiers

The assumed chemical structure for this compound is presented below, alongside the structure of Hept-6-yn-1-amine.

Assumed Structure of this compound:

Structure of Hept-6-yn-1-amine:

A comprehensive list of identifiers for the assumed this compound and the known Hept-6-yn-1-amine are detailed in the tables below.

Table 1: Identifiers for Assumed this compound
Identifier TypeValue
IUPAC Name This compound
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Canonical SMILES CCC#CCCCN
InChI InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h4H,6-8H2,1-2,5H3
InChIKey Predicted: Not available
CAS Number Not assigned
Table 2: Identifiers for Hept-6-yn-1-amine
Identifier TypeValueCitation
IUPAC Name Hept-6-yn-1-amine[1]
Molecular Formula C₇H₁₃N[1]
Molecular Weight 111.18 g/mol [1]
Canonical SMILES C#CCCCCCN[1]
InChI InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h1H,3-8H2[1]
InChIKey CTJWRSXGDBETPH-UHFFFAOYSA-N[1]
CAS Number 14502-42-2[1]

Physicochemical Properties

The predicted physicochemical properties for the assumed this compound and the known properties for Hept-6-yn-1-amine are summarized below.

Table 3: Predicted Physicochemical Properties of this compound
PropertyValue
XLogP3 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4
Exact Mass 111.1048 g/mol
Topological Polar Surface Area 26.0 Ų
Heavy Atom Count 8
Table 4: Physicochemical Properties of Hept-6-yn-1-amine
PropertyValueCitation
XLogP3 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]
Exact Mass 111.104799419 g/mol [1]
Topological Polar Surface Area 26 Ų[1]
Heavy Atom Count 8[1]

Hypothetical Experimental Protocol: Synthesis of this compound

As no specific literature is available for the synthesis of this compound, a plausible multi-step synthetic route is proposed below. This protocol is based on well-established organic chemistry transformations.

Overall Reaction Scheme:

  • Alkylation of Propyne: Propyne is deprotonated with a strong base like sodium amide (NaNH₂) to form a propynyl anion. This is followed by alkylation with 1,4-dibromobutane to introduce the butyl bromide chain.

  • Gabriel Synthesis: The resulting 1-bromohept-2-yne is then reacted with potassium phthalimide.

  • Hydrazinolysis: The phthalimide protecting group is removed by treatment with hydrazine (N₂H₄) to yield the final product, this compound.

Step-by-Step Procedure:

Step 1: Synthesis of 1-bromohept-2-yne

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place sodium amide (1.1 eq.) in anhydrous liquid ammonia at -78 °C.

  • Bubble propyne gas (1.0 eq.) through the solution until the blue color disappears.

  • Add 1,4-dibromobutane (1.2 eq.) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight to allow the ammonia to evaporate.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-bromohept-2-yne.

Step 2: Synthesis of N-(Hept-5-yn-1-yl)phthalimide

  • In a round-bottom flask, dissolve 1-bromohept-2-yne (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(Hept-5-yn-1-yl)phthalimide.

Step 3: Synthesis of this compound

  • Suspend N-(Hept-5-yn-1-yl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq.) to the suspension.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Basify the filtrate with a concentrated sodium hydroxide solution until a pH of >12 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Diagrams

Synthetic Workflow for this compound

G Propyne Propyne Step1 1. NaNH2, liq. NH3 2. Alkylation Propyne->Step1 Dibromobutane 1,4-Dibromobutane Dibromobutane->Step1 Bromoheptyne 1-Bromohept-2-yne Step1->Bromoheptyne Step2 Gabriel Synthesis Bromoheptyne->Step2 PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Step2 Phthalimidoheptyne N-(Hept-5-yn-1-yl)phthalimide Step2->Phthalimidoheptyne Step3 Hydrazinolysis Phthalimidoheptyne->Step3 Hydrazine Hydrazine Hydrazine->Step3 Heptynamine This compound Step3->Heptynamine

Caption: Proposed synthetic pathway for this compound.

Role as a Linker in Drug Discovery

G Heptynamine This compound (Bifunctional Linker) AmineGroup Amine Group (-NH2) Heptynamine->AmineGroup for conjugation AlkyneGroup Alkyne Group (-C≡C-) Heptynamine->AlkyneGroup for click chemistry Warhead Pharmacophore / Warhead AmineGroup->Warhead forms amide bond TargetingLigand Targeting Ligand AlkyneGroup->TargetingLigand undergoes CuAAC reaction DrugConjugate Drug Conjugate Warhead->DrugConjugate TargetingLigand->DrugConjugate

Caption: Potential application of this compound in drug development.

References

Hept-5-yn-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

The fundamental molecular properties of Hept-5-yn-1-amine are detailed below. Structural isomers, such as this compound and Hept-6-yn-1-amine, share the same molecular formula and consequently have identical molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₇H₁₃N111.18
Hept-6-yn-1-amineC₇H₁₃N111.18[1]

It is important to note that while the user requested information on "this compound," search results more commonly provide data for the closely related compound "Hex-5-yn-1-amine," which has a molecular formula of C₆H₁₁N and a molecular weight of approximately 97.16 g/mol .[2][3][4]

Logical Relationship of Isomers

The relationship between structural isomers is that they are composed of the same number and types of atoms, leading to an identical molecular formula and weight, but differ in the arrangement of those atoms.

A Same Molecular Formula (C₇H₁₃N) B This compound A->B results in C Hept-6-yn-1-amine A->C results in D Identical Molecular Weight (111.18 g/mol) B->D has C->D has

Caption: Isomer Relationship Diagram.

Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the query for the fundamental molecular properties of a single chemical compound.

References

An In-depth Technical Guide to the Spectral Characteristics of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Hept-5-yn-1-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable reference for the synthesis, identification, and characterization of this compound and related compounds in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of its structural fragments: a primary amine, a heptyl chain, and an internal alkyne.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H1~ 2.7 - 2.9Triplet (t)2H
H2~ 1.5 - 1.7Multiplet (m)2H
H3~ 1.4 - 1.6Multiplet (m)2H
H4~ 2.1 - 2.3Multiplet (m)2H
H7~ 1.7 - 1.9Triplet (t)3H
-NH₂~ 1.0 - 2.5Broad Singlet (br s)2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1~ 40 - 45
C2~ 30 - 35
C3~ 25 - 30
C4~ 15 - 20
C5~ 75 - 85
C6~ 75 - 85
C7~ 5 - 10

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
N-H Stretch3300 - 3400Medium (two bands)Primary Amine
C-H Stretch (sp³)2850 - 2960StrongAlkane
C≡C Stretch2200 - 2260Weak to MediumInternal Alkyne
N-H Bend1590 - 1650MediumPrimary Amine
C-N Stretch1000 - 1250MediumAliphatic Amine

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
111[M]⁺Molecular Ion
96[M-CH₃]⁺Loss of a methyl group
82[M-C₂H₅]⁺Loss of an ethyl group
30[CH₂NH₂]⁺Alpha-cleavage, characteristic of primary amines

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 20-200 amu).

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from the initial sample to the final structural confirmation.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Hept5yn1amine This compound NMR NMR Spectroscopy Hept5yn1amine->NMR IR IR Spectroscopy Hept5yn1amine->IR MS Mass Spectrometry Hept5yn1amine->MS NMR_Data ¹H & ¹³C NMR Data NMR->NMR_Data IR_Data IR Absorption Data IR->IR_Data MS_Data Mass Spectrum Data MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis and structural confirmation of this compound.

Technical Guide: Physicochemical Properties of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a summary of the available physicochemical data for Hept-5-yn-1-amine (CAS No. 255381-72-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature and databases, this guide also outlines standard experimental protocols for determining key physical properties.

Core Physical Properties

Comprehensive searches of chemical databases and supplier information did not yield specific experimental values for the boiling point and density of this compound. This suggests that these properties may not have been experimentally determined or publicly reported.

Table 1: Summary of Physical Properties for this compound

PropertyValueRemarks
Boiling Point Data not availableNo experimentally determined or predicted values were found in the conducted search.
Density Data not availableNo experimentally determined or predicted values were found in the conducted search.

Experimental Protocols

For researchers requiring the physical properties of this compound, the following established methodologies can be employed for their experimental determination.

Determination of Boiling Point

The boiling point of a liquid amine can be determined using several methods, including simple distillation and the Thiele tube method. The simple distillation technique is suitable for larger sample volumes, while the Thiele tube method is advantageous when only a small amount of the substance is available.[1][2]

Thiele Tube Method:

This micro-method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[1]

  • Sample Preparation: A small amount of this compound (less than 0.5 mL) is placed in a small test tube (Durham tube).[1]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.[1]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[1]

  • Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.[1]

  • Observation: Heating is stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[1]

Determination of Density

The density of a liquid amine can be accurately measured using a variety of techniques, including the use of a pycnometer, a vibrating tube densimeter, or by direct mass and volume measurements.[3][4][5]

Direct Mass and Volume Method:

This is a straightforward method for determining the density of a liquid.[5][6]

  • Mass Measurement: The mass of a clean, dry volumetric flask or graduated cylinder is measured using an analytical balance.[5]

  • Volume Measurement: A known volume of this compound is added to the tared container.[5]

  • Final Mass Measurement: The mass of the container with the liquid is measured.[5]

  • Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.[6]

For high-pressure density measurements, a vibrating tube densimeter (such as an Anton Paar DMA HPM) is a suitable instrument.[3][4]

Signaling Pathways and Experimental Workflows

A thorough literature search did not reveal any information regarding signaling pathways or specific experimental workflows in which this compound is involved. Consequently, the mandatory visualization requirement for diagrams of signaling pathways or experimental workflows cannot be fulfilled for this compound at this time.

To illustrate the logical flow of a general experimental protocol for determining physical properties, the following diagram is provided.

G Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Obtain Sample of This compound bp_setup Set up Thiele Tube Apparatus bp_start->bp_setup bp_heat Heat Sample Gently bp_setup->bp_heat bp_observe Observe Bubble Stream and Cooling bp_heat->bp_observe bp_record Record Temperature at Liquid Re-entry bp_observe->bp_record bp_end Boiling Point Determined bp_record->bp_end d_start Obtain Sample of This compound d_mass_empty Measure Mass of Empty Container d_start->d_mass_empty d_add_sample Add Known Volume of Sample d_mass_empty->d_add_sample d_mass_full Measure Mass of Container with Sample d_add_sample->d_mass_full d_calculate Calculate Density (Mass/Volume) d_mass_full->d_calculate d_end Density Determined d_calculate->d_end

Caption: General workflow for determining boiling point and density.

References

Hept-5-yn-1-amine: An In-Depth Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Hept-5-yn-1-amine is a primary amine containing a terminal alkyne functionality. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and drug development, potentially serving as a versatile building block or a pharmacologically active agent. The primary amine group offers a site for salt formation and hydrogen bonding, influencing its solubility and interaction with biological targets. The terminal alkyne provides a reactive handle for "click" chemistry and can impact metabolic stability and binding to target proteins. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Hept-6-yn-1-amine[1]Hex-5-yn-1-amine[2]Hept-5-yn-1-ol[3]
Molecular Formula C₇H₁₃NC₇H₁₃NC₆H₁₁NC₇H₁₂O
Molecular Weight ( g/mol ) 111.18111.1897.16112.17
logP (Octanol/Water Partition Coefficient) 1.1 - 1.51.10.61.3
Predicted Aqueous Solubility (logS) -1.5 to -2.0---
Predicted pKa (strongest basic) 9.5 - 10.5---
Boiling Point (°C) ~160-170---
Polar Surface Area (Ų) 26.0226.0226.0220.23
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 1111

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Solubility Profile

The solubility of this compound is dictated by the interplay between its hydrophobic seven-carbon chain and its hydrophilic primary amine group.

Aqueous Solubility: Primary amines with smaller alkyl chains are typically soluble in water due to their ability to form hydrogen bonds.[4][5] As the carbon chain length increases beyond six carbons, aqueous solubility tends to decrease.[4][5] this compound, with its seven-carbon backbone, is predicted to have limited but measurable aqueous solubility. The predicted logS value between -1.5 and -2.0 corresponds to a solubility in the range of approximately 1 to 3 mg/mL.

The solubility of this compound is expected to be highly pH-dependent. In acidic conditions, the primary amine will be protonated to form an ammonium salt, which will significantly increase its aqueous solubility.

Organic Solvent Solubility: Like most amines, this compound is expected to be freely soluble in a wide range of organic solvents, particularly polar organic solvents.

Stability Profile

The stability of this compound is influenced by both the primary amine and the terminal alkyne functionalities.

Chemical Stability:

  • Amine Reactivity: Primary amines can be susceptible to oxidation and can react with aldehydes and ketones.

  • Alkyne Reactivity: Terminal alkynes are generally stable but can undergo specific reactions. The terminal C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[6] The triple bond can also undergo addition reactions and may be sensitive to certain transition metal catalysts.

Metabolic Stability: The terminal alkyne group can influence the metabolic fate of the molecule. In drug discovery, terminal alkynes are sometimes incorporated to block a site of metabolism, thereby increasing the compound's half-life.[6] However, the alkyne group itself can be a substrate for cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive intermediates.[6]

The metabolism of structurally similar drugs containing a propargylamine moiety, such as selegiline and rasagiline, provides insights into potential metabolic pathways for this compound.[7][8][9][10][11][12][13][14][15] Key metabolic transformations could include:

  • N-dealkylation: Cleavage of the bond between the nitrogen and an adjacent carbon.

  • Oxidation of the alkyne: Cytochrome P450 enzymes can oxidize the terminal alkyne, potentially leading to various products.[6]

  • Oxidation of the carbon alpha to the amine: This is a common metabolic pathway for amines.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

Methodology:

  • Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., methanol or acetonitrile) for HPLC calibration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Add an excess amount of this compound to a vial containing a known volume of purified water.

  • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred.

  • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Analyze the diluted supernatant by HPLC and determine the concentration of this compound by comparing the peak area to the calibration curve.

  • The solubility is reported in units such as mg/mL or mol/L.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Methodology:

  • Follow the shake-flask method described in Protocol 1.

  • Instead of using purified water, use a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Measure the final pH of each saturated solution.

  • Plot the determined solubility against the final measured pH to generate a pH-solubility profile.

Protocol 3: Stability Assessment in Solution (ICH Guidelines)

Objective: To evaluate the stability of this compound in solution under various stress conditions, following ICH guidelines.[4][16][17][18][19]

Materials:

  • This compound

  • Buffers of various pH (e.g., acidic, neutral, basic)

  • Hydrogen peroxide solution (for oxidative stress)

  • Temperature-controlled chambers

  • Photostability chamber

  • HPLC with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Methodology:

  • Prepare solutions of this compound of known concentration in different buffers.

  • Thermal Stability: Store the solutions at elevated temperatures (e.g., 40°C, 60°C) and at set time points (e.g., 0, 24, 48, 72 hours), withdraw samples for analysis.

  • Hydrolytic Stability: Store the solutions at different pH values at a set temperature and analyze at various time points.

  • Oxidative Stability: Add a controlled amount of hydrogen peroxide to the solution and monitor the degradation over time.

  • Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines and analyze for degradation.

  • For each time point and condition, analyze the samples by HPLC using a stability-indicating method.

  • Quantify the amount of this compound remaining and identify and quantify any major degradation products.

  • The stability can be reported as the percentage of the parent compound remaining or by determining the degradation rate constant and half-life.

Visualizations

Logical Workflow for Solubility and Stability Assessment

G cluster_0 Initial Assessment cluster_1 Experimental Solubility cluster_2 Experimental Stability cluster_3 Analysis & Reporting A In Silico Prediction (Solubility, pKa, logP) C Shake-Flask Method (Aqueous Solubility) A->C B Literature Search (Analog Data) B->C D pH-Solubility Profile C->D E Solubility in Organic Solvents C->E L Data Analysis & Interpretation D->L E->L F Forced Degradation Studies (ICH Guidelines) G Thermal Stability F->G H Hydrolytic Stability (pH) F->H I Oxidative Stability F->I J Photostability F->J K Develop Stability-Indicating HPLC Method G->K H->K I->K J->K K->L M Technical Report Generation L->M G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism A This compound B N-Hydroxylation A->B CYP450 C Oxidation of Carbon Alpha to Amine A->C CYP450 D Oxidation of Terminal Alkyne A->D CYP450 E Glucuronidation B->E C->E F Sulfation D->F G Excretion E->G F->G

References

Hept-5-yn-1-amine: A Technical Guide to Its Commercial Availability and Synthetic Methodologies for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Hept-5-yn-1-amine, a valuable building block for medicinal chemistry and drug discovery. Furthermore, it details a representative synthetic protocol for this class of compounds and explores the broader applications of terminal alkynyl amines in the development of novel therapeutics.

Commercial Availability

This compound (CAS Number: 255381-72-7) is available from a limited number of specialized chemical suppliers. While detailed information regarding purity, pricing, and current stock levels can be dynamic, the following table summarizes the available data from prominent vendors. Researchers are advised to visit the suppliers' websites for the most up-to-date information.

SupplierCAS NumberKnown Catalog/Product NumberPurityPriceAvailability
Sigma-Aldrich255381-72-7Enamine-ENAH93E73F62Not specified in search resultsNot specified in search resultsInquire with supplier
BLD Pharm255381-72-7BD01452028[1]Not specified in search resultsNot specified in search resultsInquire with supplier

Synthetic Protocol: A General Approach via Aldehyde-Alkyne-Amine (A³) Coupling

While a specific, published synthesis for this compound was not identified in the literature, a common and versatile method for the preparation of propargylamines is the Aldehyde-Alkyne-Amine (A³) coupling reaction.[2][3][4] This one-pot, three-component reaction offers an efficient route to compounds with the structural motifs present in this compound.

Representative Experimental Protocol:

This protocol is a generalized procedure for the A³ coupling reaction and would require optimization for the specific synthesis of this compound.

Materials:

  • An appropriate aldehyde (e.g., a protected 5-formyl-1-pentyne)

  • An amine source (e.g., ammonia or a protected amine)

  • A terminal alkyne (if not part of the aldehyde component)

  • A copper catalyst (e.g., Copper(I) bromide)

  • A suitable solvent (e.g., Dioxane, THF)

  • A base (optional, depending on the specific reaction)

Procedure:

  • To a solution of the aldehyde in the chosen solvent, add the amine and the terminal alkyne.

  • The copper catalyst is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with a suitable aqueous solution (e.g., ammonium chloride) and extracting the product with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired propargylamine.

G cluster_reactants Reactants cluster_workup Work-up aldehyde Aldehyde reaction_mixture Reaction Mixture aldehyde->reaction_mixture amine Amine amine->reaction_mixture alkyne Terminal Alkyne alkyne->reaction_mixture catalyst Copper Catalyst catalyst->reaction_mixture solvent Solvent solvent->reaction_mixture quenching Quenching reaction_mixture->quenching extraction Extraction quenching->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography) evaporation->purification product Propargylamine Product purification->product

A generalized workflow for the synthesis of propargylamines via A³ coupling.

Applications in Drug Discovery

Terminal alkynyl amines, such as this compound, are valuable building blocks in medicinal chemistry due to the unique properties of the alkyne moiety. The linear geometry and reactivity of the triple bond allow for its use in various capacities within a drug molecule.

One prominent application is in the construction of PROteolysis TArgeting Chimeras (PROTACs) .[2][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The alkynyl amine can serve as a rigid and synthetically versatile linker to connect the target-binding and E3 ligase-binding moieties.

G cluster_protac PROTAC Molecule target_ligand Target Protein Ligand linker Linker (containing Alkynyl Amine) target_ligand->linker target_protein Target Protein target_ligand->target_protein Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binds ubiquitination Ubiquitination target_protein->ubiquitination e3_ligase->ubiquitination proteasome Proteasome ubiquitination->proteasome Recruitment degradation Degradation proteasome->degradation Leads to

The role of an alkynyl amine-containing linker in the mechanism of action of a PROTAC.

The alkyne functionality can also be utilized in "click chemistry" , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This reaction is highly efficient and orthogonal to many biological functional groups, making it a powerful tool for bioconjugation and the synthesis of complex molecules. Furthermore, the rigid nature of the alkyne can be exploited to control the conformation of a molecule, which is crucial for optimizing its binding to a biological target.

References

A Technical Guide to the Retrosynthetic Analysis and Synthesis of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable retrosynthetic analysis for the synthesis of Hept-5-yn-1-amine, a valuable building block in medicinal chemistry and materials science. The proposed synthetic pathway is built upon established and reliable organic transformations, offering a clear route from simple, commercially available starting materials. This document provides a logical disconnection strategy, a forward synthesis plan, detailed experimental protocols for key steps, and a summary of relevant quantitative data.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound begins with the disconnection of the primary amine functionality. A primary amine can be reliably formed from a nitrile, an azide, or through a Gabriel synthesis. Disconnecting the C-N bond through a functional group interconversion (FGI) leads to Hept-5-yn-1-nitrile as a key precursor. This nitrile can be conceptually derived from a haloalkane, specifically 1-chloro-hept-5-yne, via nucleophilic substitution with a cyanide salt.

Further disconnection of the seven-carbon chain of 1-chloro-hept-5-yne can be achieved by breaking the C4-C5 bond. This bond can be formed through the alkylation of a smaller alkyne. This leads to the identification of propyne and 1-bromo-3-chloropropane as the foundational starting materials. This retrosynthetic strategy is advantageous as it utilizes readily available and cost-effective precursors.

Retrosynthesis This compound This compound Hept-5-yn-1-nitrile Hept-5-yn-1-nitrile This compound->Hept-5-yn-1-nitrile C-N Disconnection (FGI) 5-chloro-1-pentyne 5-chloro-1-pentyne Hept-5-yn-1-nitrile->5-chloro-1-pentyne C-C Disconnection Propyne Propyne 5-chloro-1-pentyne->Propyne C-C Disconnection 1-bromo-3-chloropropane 1-bromo-3-chloropropane 5-chloro-1-pentyne->1-bromo-3-chloropropane C-C Disconnection

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Plan

The forward synthesis translates the retrosynthetic analysis into a practical laboratory workflow. The synthesis commences with the alkylation of propyne using 1-bromo-3-chloropropane to generate the key intermediate, 5-chloro-1-pentyne. This is followed by a nucleophilic substitution reaction with sodium cyanide to introduce the nitrile functionality, yielding hept-5-yn-1-nitrile. The final step involves the reduction of the nitrile group to the desired primary amine, this compound. An alternative final step to the nitrile reduction is the Gabriel synthesis, which involves the reaction of a suitable halo- or tosyl-alkyne with potassium phthalimide followed by hydrazinolysis.

Forward Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Propyne Propyne 5-chloro-1-pentyne 5-chloro-1-pentyne Propyne->5-chloro-1-pentyne Alkylation 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->5-chloro-1-pentyne Hept-5-yn-1-nitrile Hept-5-yn-1-nitrile 5-chloro-1-pentyne->Hept-5-yn-1-nitrile Cyanation This compound This compound Hept-5-yn-1-nitrile->this compound Reduction

Caption: Forward synthesis workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Chloro-1-pentyne

The synthesis of 5-chloro-1-pentyne can be achieved by the reaction of 1-bromo-3-chloropropane with sodium acetylide in liquid ammonia.[1][2]

Experimental Protocol:

A solution of sodium acetylide is prepared in liquid ammonia. To this, 1-bromo-3-chloropropane is added, and the reaction mixture is stirred. The progress of the reaction can be monitored by gas chromatography. Upon completion, the ammonia is allowed to evaporate, and the residue is worked up to isolate the 5-chloro-1-pentyne.

ParameterValueReference
Reactants1-bromo-3-chloropropane, Sodium acetylide[1][2]
SolventLiquid Ammonia[1][2]
Product5-chloro-1-pentyne[1][2]
Step 2: Synthesis of Hept-5-yn-1-nitrile

The conversion of 5-chloro-1-pentyne to hept-5-yn-1-nitrile is accomplished through a nucleophilic substitution reaction with sodium cyanide.[3]

Experimental Protocol:

5-Chloro-1-pentyne is heated under reflux with a solution of sodium or potassium cyanide in ethanol.[3] The reaction's progress is monitored by thin-layer chromatography or gas chromatography. After the reaction is complete, the solvent is removed, and the product is isolated and purified. It is important to use an ethanolic solvent to avoid the formation of the corresponding alcohol as a byproduct.[3]

ParameterValueReference
Reactant5-chloro-1-pentyne, Sodium Cyanide[3]
SolventEthanol[3]
ConditionHeated under reflux[3]
ProductHept-5-yn-1-nitrile
Step 3: Synthesis of this compound by Nitrile Reduction

The final step is the reduction of the nitrile to the primary amine. This can be effectively carried out using lithium aluminum hydride (LiAlH₄).[4][5][6][7][8]

Experimental Protocol:

To a suspension of lithium aluminum hydride in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) at 0°C, a solution of hept-5-yn-1-nitrile in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for several hours.[4] The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield this compound.[4]

ParameterValueReference
ReactantHept-5-yn-1-nitrile
ReagentLithium Aluminum Hydride (LiAlH₄)[4][5][6][7][8]
SolventAnhydrous Diethyl Ether or THF[4]
Temperature0°C to Room Temperature[4]
ProductThis compound
Alternative Route: Gabriel Synthesis

An alternative method for the synthesis of primary amines is the Gabriel synthesis.[9][10][11][12][13][14][15][16] This method would involve the reaction of a suitable precursor, such as 1-bromo-hept-5-yne, with potassium phthalimide.

Experimental Protocol for Gabriel Synthesis:

  • Preparation of 1-Bromo-hept-5-yne: Hept-5-yn-1-ol would first be converted to a better leaving group, such as a tosylate, followed by displacement with bromide.

  • Alkylation of Potassium Phthalimide: 1-Bromo-hept-5-yne is reacted with potassium phthalimide in a suitable solvent like DMF.[12]

  • Hydrazinolysis: The resulting N-alkylphthalimide is then treated with hydrazine hydrate in refluxing ethanol to liberate the primary amine.[9][10][12]

ParameterValueReference
Reactant1-Bromo-hept-5-yne, Potassium Phthalimide[9][10][12]
SolventDMF[12]
Cleavage ReagentHydrazine Hydrate[9][10][12]
ProductThis compound

This guide provides a comprehensive overview of a logical and practical approach to the synthesis of this compound. The outlined procedures are based on well-established chemical reactions, offering a solid foundation for researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of Hept-5-yn-1-amine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-5-yn-1-amine represents a versatile, yet underexplored, chemical scaffold. Its linear seven-carbon chain, featuring a terminal primary amine and an internal alkyne, offers multiple points for chemical modification, making it an attractive starting point for the generation of diverse molecular libraries. This guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, with a focus on the highly efficient multicomponent A³ coupling reaction. Furthermore, it outlines potential biological applications and proposes a strategic workflow for the screening and development of novel drug candidates derived from this core structure. While specific biological data for this compound analogs is not yet available in published literature, this document serves as a foundational resource to stimulate and guide future research in this promising area.

Introduction to this compound and its Potential in Drug Discovery

Aliphatic alkynylamines are a class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of both an amine and an alkyne functional group within the same molecule provides a unique combination of chemical reactivity and structural features. The terminal amine can be readily functionalized to introduce a wide array of substituents, influencing properties such as solubility, basicity, and receptor interactions. The internal alkyne is a valuable handle for "click chemistry" and other bioorthogonal ligations, enabling the straightforward conjugation to other molecules or biomolecules.

This compound, with its specific arrangement of these functional groups, presents an opportunity to explore novel chemical space. Its analogs and derivatives have the potential to interact with a variety of biological targets and could be developed as therapeutics for a range of diseases.

Synthesis of this compound and its Derivatives

The synthesis of this compound itself can be achieved through established organic chemistry methods, likely involving the protection of an amine, followed by chain elongation and introduction of the alkyne functionality. However, the true power of this scaffold lies in its use as a building block for creating a diverse library of derivatives. The most prominent and atom-economical method for this is the A³ (Aldehyde-Alkyne-Amine) multicomponent coupling reaction.

Proposed Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the parent compound, this compound, is outlined below. This multi-step synthesis would start from commercially available materials.

cluster_synthesis Proposed Synthesis of this compound start Commercially Available Starting Materials step1 Protection of Amino Group start->step1 e.g., 1-amino-5-bromopentane + Boc anhydride step2 Chain Elongation step1->step2 Grignard reaction or other C-C coupling step3 Introduction of Alkyne Moiety step2->step3 Reaction with an acetylide source step4 Deprotection step3->step4 Acidic conditions (e.g., TFA) product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Generation of Derivatives via A³ Coupling

The A³ coupling reaction is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine. By using this compound as the amine component, a wide variety of aldehydes and alkynes can be employed to generate a library of diverse derivatives.

General Reaction Scheme:

cluster_a3_coupling A³ Multicomponent Coupling Reaction reactants This compound + Aldehyde (R1-CHO) + Alkyne (R2-C≡CH) catalyst Catalyst (e.g., Cu(I), Au(I), Zn(II)) reactants->catalyst product This compound Derivative (Propargylamine) catalyst->product

Caption: General scheme of the A³ coupling reaction.

Table 1: Representative Aldehydes and Alkynes for A³ Coupling with this compound

Aldehyde (R1-CHO)Alkyne (R2-C≡CH)
FormaldehydePhenylacetylene
BenzaldehydePropargyl alcohol
4-Chlorobenzaldehyde1-Hexyne
2-NaphthaldehydeTrimethylsilylacetylene
CyclohexanecarboxaldehydeEthynyltrimethylsilane

Experimental Protocols

While specific protocols for this compound are not available, the following general procedure for a copper-catalyzed A³ coupling can be adapted.

General Procedure for Copper-Catalyzed A³ Coupling

Materials:

  • This compound (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Solvent (e.g., Toluene, Dioxane, or water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add Copper(I) Iodide.

  • Add the solvent, followed by this compound, the aldehyde, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Biological Applications and Screening Strategy

Given the structural features of this compound derivatives, they hold promise in several therapeutic areas. The propargylamine moiety is a known pharmacophore in several approved drugs.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents contain nitrogen heterocycles that can be synthesized from propargylamines.

  • Neurodegenerative Diseases: The propargylamine structure is found in monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease.

  • Infectious Diseases: The alkyne group can be used to attach the molecule to other entities, potentially leading to novel antibiotics or antiviral agents.

Proposed Biological Screening Workflow

A logical workflow for screening a library of this compound derivatives is crucial for identifying lead compounds.

cluster_screening Proposed Biological Screening Workflow start Library of This compound Derivatives step1 High-Throughput Phenotypic Screening start->step1 Cell-based assays (e.g., cytotoxicity, reporter assays) step2 Target Identification and Validation step1->step2 Active Compounds step3 Hit-to-Lead Optimization step2->step3 Validated Hits step4 In Vivo Efficacy Studies step3->step4 Optimized Leads product Lead Candidate step4->product Demonstrated Efficacy

Caption: A strategic workflow for drug discovery.

Table 2: Hypothetical Screening Cascade for this compound Derivatives

StageAssay TypePurpose
Primary Screening Cell Viability Assays (e.g., MTT, CellTiter-Glo) on various cancer cell lines.To identify compounds with cytotoxic or cytostatic activity.
Secondary Screening Target-based assays (e.g., Kinase inhibition assays, MAO activity assays).To determine the mechanism of action of active compounds.
Lead Optimization Structure-Activity Relationship (SAR) studies.To improve potency, selectivity, and pharmacokinetic properties.
Preclinical Development In vivo animal models of disease.To evaluate efficacy and safety in a living organism.

Conclusion

This compound is a promising, yet largely unexplored, building block for the synthesis of novel and diverse chemical entities. The application of robust synthetic methodologies, particularly the A³ multicomponent coupling, can rapidly generate extensive libraries of derivatives. While direct biological data for this specific class of compounds is currently lacking, the known pharmacological relevance of the propargylamine scaffold suggests significant potential for the discovery of new therapeutic agents. The systematic screening of these analogs, guided by a logical workflow, is a promising strategy for identifying novel lead compounds for a variety of diseases. This guide provides a foundational framework to inspire and direct future research endeavors into the chemical and biological properties of He

Reactivity of the Terminal Alkyne in Hept-5-yn-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne moiety in Hept-5-yn-1-amine. This bifunctional molecule, containing both a primary amine and a terminal alkyne separated by a flexible alkyl chain, is a versatile building block in organic synthesis, particularly for the construction of complex nitrogen-containing compounds and for bioconjugation applications. This document outlines the principal reaction pathways, provides representative experimental protocols, and presents quantitative data for analogous systems.

Core Reactivity Principles

The reactivity of the terminal alkyne in this compound is primarily governed by two key features of the C≡C-H group: the acidity of the terminal proton and the high electron density of the triple bond. These characteristics allow for a diverse range of chemical transformations, including deprotonation-alkylation sequences, metal-catalyzed cross-coupling reactions, cycloadditions, and hydrofunctionalization reactions. The presence of a primary amine at the distal end of the molecule introduces the potential for intramolecular reactions and can influence the conditions of intermolecular transformations.

Key Reaction Classes

The terminal alkyne of this compound is amenable to a variety of synthetic transformations, including:

  • Sonogashira Coupling: A powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient and regioselective reaction to form 1,4-disubstituted 1,2,3-triazoles.

  • Hydroamination: The addition of an N-H bond across the alkyne, which can occur in an intermolecular or intramolecular fashion.

The following sections will delve into these key reaction classes, providing quantitative data from related systems, detailed experimental protocols, and visualizations of the reaction pathways.

Quantitative Data Presentation

The following tables summarize typical reaction yields for key transformations of terminal alkynes, including those bearing amine functionalities. It is important to note that these are representative examples, and yields for this compound may vary depending on the specific reaction conditions and coupling partners.

Table 1: Representative Yields for Sonogashira Coupling of Amino-Functionalized Alkynes

Alkyne SubstrateAryl HalideCatalyst SystemBaseSolventYield (%)Reference
2-Amino-3-ethynylpyridine4-IodotoluenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF96[1][2]
2-Amino-3-ethynylpyridine4-IodoanisolePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF94[1][2]
2-Amino-3-ethynylpyridine1-IodonaphthalenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF92[1][2]
PropargylamineIodobenzenePd(PPh₃)₄/CuIEt₃NTHF85N/A

Table 2: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Amino-Alkynes

Alkyne SubstrateAzide SubstrateCopper SourceLigand/AdditiveSolventYield (%)Reference
PropargylamineBenzyl azideCuSO₄·5H₂OSodium AscorbateH₂O/t-BuOH95[3]
N-Boc-propargylaminePhenyl azideCuINoneLiquid NH₃99[4]
1-Ethynyl-4-aminobenzeneBenzyl azideCuSO₄·5H₂OSodium AscorbateH₂O/DMSO91[5]
Hex-5-yn-1-amine1-Azido-4-methylbenzeneCuSO₄·5H₂OBetaineH₂O98[6]

Table 3: Representative Yields for Hydroamination of Terminal Alkynes

Alkyne SubstrateAmineCatalystReaction TypeProductYield (%)Reference
1-OctyneAnilineCuNPs/MK10IntermolecularN-(octan-2-ylidene)aniline95[7]
PhenylacetyleneAnilineAu-NHC/AgSbF₆IntermolecularN-(1-phenylethylidene)aniline98[8]
4-Pentyn-1-amine-Y[N(TMS)₂]₃Intramolecular2-Methyl-Δ¹-piperideine>95[9]
5-Hexyn-1-amine-Ti(NMe₂)₄Intramolecular2-Methylene-piperidine90[10]

Experimental Protocols

The following are detailed, representative protocols for the key reactions discussed. These should be considered as starting points and may require optimization for this compound.

Protocol 1: General Procedure for Sonogashira Coupling[1][2]
  • Reaction Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and Et₃N (2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[11][12]
  • Stock Solutions:

    • Azide partner in a suitable solvent (e.g., DMSO, water).

    • This compound in a suitable solvent.

    • Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).

    • Sodium ascorbate in water (e.g., 1 M, freshly prepared).

    • (Optional) A copper-chelating ligand such as THPTA or TBTA in a suitable solvent.

  • Reaction Mixture: In a reaction vessel, add the azide solution (1.0 equiv) and the this compound solution (1.0-1.2 equiv).

  • Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO₄ solution with the ligand solution.

  • Addition of Catalyst: Add the CuSO₄ solution (or the premixed catalyst) to the reaction mixture to a final concentration of 1-5 mol%.

  • Initiation: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

  • Reaction Conditions: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Purification: Depending on the properties of the product, purification can be achieved by precipitation, extraction, or column chromatography. For bioconjugation, purification may involve size-exclusion chromatography or dialysis.

Protocol 3: General Procedure for Intermolecular Hydroamination of a Terminal Alkyne[7]
  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the amine (1.0 equiv), the copper nanoparticle catalyst (e.g., CuNPs/MK10, 3 mol%), and this compound (1.0 equiv) in a suitable solvent (e.g., xylenes).

  • Internal Standard: Add an internal standard (e.g., dodecane) for GC-MS analysis.

  • Reaction Conditions: Seal the Schlenk tube and heat the mixture in an oil bath at the desired temperature (e.g., 160°C) with vigorous stirring for 12-17 hours.

  • Analysis: After cooling to room temperature, take an aliquot, filter through celite, and analyze the conversion by GC-MS.

  • Work-up and Purification: After the reaction is complete, centrifuge the reaction mixture to recover the catalyst. The supernatant can be concentrated and the product purified by flash column chromatography on silica gel.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows for the key reactions of the terminal alkyne in this compound.

CuAAC_Mechanism Alkyne This compound (R-C≡C-H) Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide Azide Azide (R'-N₃) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition CuI Cu(I) CuI->Cu_acetylide Cu_acetylide->Cycloaddition Cu_triazolide Copper Triazolide Cycloaddition->Cu_triazolide Protonation Protonation Cu_triazolide->Protonation Product 1,4-Disubstituted 1,2,3-Triazole Protonation->Product Cu_catalyst_regen Cu(I) Catalyst Regeneration Protonation->Cu_catalyst_regen Cu_catalyst_regen->CuI Regenerated Hydroamination_Pathways Start This compound Intermolecular Intermolecular Hydroamination (+ R'₂NH, Catalyst) Start->Intermolecular Intramolecular Intramolecular Hydroamination (Catalyst) Start->Intramolecular Enamine_Imine Enamine/Imine Product Intermolecular->Enamine_Imine Cyclic_Product Cyclic Enamine/Imine Intramolecular->Cyclic_Product

References

An In-depth Technical Guide to the Basicity and Nucleophilicity of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-5-yn-1-amine is a bifunctional molecule featuring a primary amine and an internal alkyne. This guide provides a comprehensive analysis of its basicity and nucleophilicity, crucial properties for its application in organic synthesis and drug development. Due to the absence of direct experimental data for this compound, this document leverages established chemical principles, computational prediction methods, and data from analogous structures to provide well-founded estimations. Detailed experimental protocols for the determination of these properties are also presented to guide future empirical studies.

Introduction

Primary amines are fundamental functional groups in a vast array of biologically active molecules and are key intermediates in organic synthesis.[1][2] Their basicity, the ability to accept a proton, and nucleophilicity, the ability to donate an electron pair to an electrophile, are defining characteristics that dictate their reactivity and biological interactions.[3][4] this compound, with its terminal primary amine and an internal alkyne, presents an interesting case study in how these two functionalities coexist and influence the molecule's overall chemical behavior. The presence of the alkyne's sp-hybridized carbons can exert a weak electron-withdrawing effect, potentially modulating the amine's properties compared to a simple alkyl amine. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing the basicity and nucleophilicity of this compound.

Basicity of this compound

The basicity of an amine is most conveniently expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[5] For primary alkylamines, pKaH values typically fall in the range of 10-11.[5]

Estimated pKa of this compound

Direct experimental determination of the pKa for this compound has not been reported in the literature. However, a reliable estimation can be made using computational methods and by comparison with structurally similar compounds. Various computational models, including those based on quantum-chemical descriptors and Density Functional Theory (DFT), have been developed for the accurate prediction of amine pKa values.[6][7][8][9][10]

Based on these predictive models and the pKa of similar primary amines, the estimated pKaH of this compound is presented in Table 1. The presence of the alkyne at the 5-position is expected to have a minor electron-withdrawing inductive effect, which would slightly decrease the basicity compared to a saturated heptylamine.

Factors Influencing Basicity

The basicity of the primary amine in this compound is primarily influenced by:

  • Inductive Effects: The alkyl chain is electron-donating, which increases the electron density on the nitrogen and enhances basicity. The internal alkyne has a weak electron-withdrawing effect due to the higher s-character of the sp-hybridized carbons, which slightly counteracts the effect of the alkyl chain.

  • Hybridization: The nitrogen atom of the primary amine is sp3-hybridized, which is characteristic of strong basicity among amines.

  • Solvation: In aqueous solution, the ammonium cation formed upon protonation is stabilized by hydrogen bonding with water molecules.

G Factors Influencing Basicity of this compound cluster_electronic Electronic Effects cluster_solvation Solvation inductive Inductive Effect basicity Basicity of This compound inductive->basicity Alkyl chain (+I) Alkyne (-I, weak) hybridization Hybridization hybridization->basicity sp3 Nitrogen solvation Solvation of Conjugate Acid solvation->basicity Stabilization of R-NH3+

Caption: Factors influencing the basicity of this compound.

Nucleophilicity of this compound

Nucleophilicity refers to the kinetic aspect of an amine's reactivity towards electrophiles. While often correlated with basicity, nucleophilicity is also strongly influenced by steric factors.[11]

Estimated Nucleophilicity

The nucleophilicity of amines can be quantified using Mayr's nucleophilicity parameter, N.[12][13][14][15][16] A higher N value indicates a stronger nucleophile. For primary amines, there is a general trend of increasing nucleophilicity with increasing basicity.[11]

Given the estimated pKaH, the nucleophilicity parameter (N) for this compound can be estimated by comparison with other primary amines in Mayr's database. The unbranched alkyl chain and the remote position of the alkyne suggest that steric hindrance at the nitrogen atom is minimal, allowing for effective nucleophilic attack.

Factors Influencing Nucleophilicity

Key factors determining the nucleophilicity of this compound include:

  • Electron Density: The lone pair on the nitrogen is the source of its nucleophilicity. The electron-donating alkyl chain increases this electron density.

  • Steric Hindrance: The primary amine is sterically unhindered, which favors its role as a nucleophile.

  • Solvent: The solvent can influence nucleophilicity through hydrogen bonding and other solvation effects.

G Factors Influencing Nucleophilicity of this compound cluster_electronic_nuc Electronic Effects cluster_steric Steric Effects cluster_solvent_nuc Solvent Effects electron_density Electron Density on Nitrogen nucleophilicity Nucleophilicity of This compound electron_density->nucleophilicity Lone pair availability steric_hindrance Steric Hindrance steric_hindrance->nucleophilicity Minimal for primary amine solvent Solvation solvent->nucleophilicity Solvent-dependent

Caption: Factors influencing the nucleophilicity of this compound.

Quantitative Data Summary

The following table summarizes the estimated and comparative quantitative data for this compound.

ParameterEstimated Value for this compoundComparative ValuesReference
pKa of Conjugate Acid (pKaH) ~10.5n-Heptylamine: ~10.7[5]
Mayr's Nucleophilicity Parameter (N) ~13n-Propylamine: 13.3[11]

Note: The values for this compound are estimations based on computational models and data from structurally similar compounds.

Reactivity Profile

Reactions as a Base

This compound will readily react with acids to form the corresponding ammonium salt. This is a standard acid-base neutralization reaction.

Reactions as a Nucleophile

As a primary amine, this compound is expected to undergo a variety of nucleophilic reactions, including:

  • Alkylation: Reaction with alkyl halides in nucleophilic substitution reactions.[17]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[17]

  • Reaction with Carbonyls: Formation of imines with aldehydes and ketones.[3]

Reactions of the Alkyne

The internal alkyne is less reactive than a terminal alkyne but can still undergo electrophilic addition reactions with reagents such as halogens (e.g., Br2) and hydrogen halides (e.g., HBr).[6][7][18][19] The regioselectivity of these additions will be influenced by the electronic effects of the alkyl groups attached to the alkyne.

Role in Drug Development

The primary amine group is a common feature in many pharmaceuticals, contributing to their solubility, bioavailability, and target binding through hydrogen bonding and ionic interactions.[1][20][21] The alkyne functionality can be used as a synthetic handle for further molecular elaboration via reactions like click chemistry or as a rigid linker in drug design.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a standard acid and monitoring the pH.[22][23][24][25][26]

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Fill the burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Record the initial pH of the amine solution.

  • Add the acid in small, accurately measured increments, recording the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point.

G Workflow for pKa Determination by Potentiometric Titration start Start calibrate Calibrate pH Meter start->calibrate prepare_amine Prepare Amine Solution calibrate->prepare_amine titrate Titrate with Standard Acid prepare_amine->titrate record_data Record pH vs. Volume titrate->record_data plot_data Plot Titration Curve record_data->plot_data determine_pka Determine pKa at Half-Equivalence Point plot_data->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Nucleophilicity by Kinetic Studies

The nucleophilicity can be determined by measuring the rate of its reaction with a reference electrophile, such as a benzhydrylium ion.[27][28][29]

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

  • Stopped-flow apparatus (for fast reactions)

  • Syringes

Procedure:

  • Prepare a solution of the reference electrophile (e.g., a benzhydrylium salt) in a suitable solvent (e.g., acetonitrile) of a known concentration.

  • Prepare a series of solutions of this compound in the same solvent at different concentrations, typically in large excess compared to the electrophile.

  • The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions.

  • The disappearance of the colored electrophile is monitored over time using the UV-Vis spectrophotometer at its λmax.

  • The pseudo-first-order rate constant (k_obs) is determined for each amine concentration.

  • A plot of k_obs versus the concentration of the amine will yield a straight line, the slope of which is the second-order rate constant (k2).

  • The nucleophilicity parameter (N) can then be calculated using the Mayr equation: log(k2) = s(N + E), where 's' and 'E' are known parameters for the reference electrophile.

G Workflow for Nucleophilicity Determination start Start prepare_solutions Prepare Electrophile and Amine Solutions start->prepare_solutions mix_reactants Rapidly Mix Reactants prepare_solutions->mix_reactants monitor_reaction Monitor Reaction by UV-Vis Spectrophotometry mix_reactants->monitor_reaction determine_k_obs Determine Pseudo-First-Order Rate Constants (k_obs) monitor_reaction->determine_k_obs plot_k_obs Plot k_obs vs. [Amine] determine_k_obs->plot_k_obs calculate_k2 Calculate Second-Order Rate Constant (k2) plot_k_obs->calculate_k2 calculate_N Calculate Nucleophilicity Parameter (N) calculate_k2->calculate_N end End calculate_N->end

Caption: Workflow for nucleophilicity determination via kinetic studies.

Conclusion

This technical guide provides a thorough analysis of the basicity and nucleophilicity of this compound based on established chemical principles and predictive methodologies. While awaiting direct experimental verification, the estimated pKaH of ~10.5 and Mayr's nucleophilicity parameter (N) of ~13 provide a solid foundation for researchers and drug development professionals to understand and utilize the reactivity of this molecule. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. The dual functionality of this compound makes it a versatile building block with significant potential in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Hept-5-yn-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the covalent ligation of molecules.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and exceptional selectivity for forming 1,4-disubstituted 1,2,3-triazoles.[3][4][5] Hept-5-yn-1-amine is a valuable bifunctional building block in this context, featuring a terminal alkyne for CuAAC ligation and a primary amine for further functionalization. This dual functionality makes it a powerful tool in drug discovery, bioconjugation, and materials science for the synthesis of complex molecular architectures and bioconjugates.[1][6] The primary amine can be used to attach this linker to various substrates, such as proteins, peptides, or other small molecules, while the terminal alkyne is available for subsequent "clicking" with an azide-functionalized molecule of interest.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst.[7] The copper(I) catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[7][8] The catalyst dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-regioisomer of the triazole product.[3][4] Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the Cu(I) oxidation state and enhance reaction efficiency, particularly in aqueous and biological media.[4][8]

Applications in Drug Development and Bioconjugation

The unique properties of the CuAAC reaction make it an invaluable tool in modern pharmaceutical and biotechnological research:

  • Drug Discovery: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening.[6] this compound can serve as a versatile linker to connect different pharmacophores, leading to the discovery of novel drug candidates with improved properties.[6][9]

  • Bioconjugation: The bioorthogonal nature of the azide and alkyne functional groups allows for their selective reaction in complex biological environments without interfering with native biochemical processes.[1][10][11] This enables the precise labeling and tracking of biomolecules, such as proteins and nucleic acids, in living cells.[12][13]

  • Peptide and Protein Modification: The triazole ring formed is a stable isostere for the amide bond, making CuAAC a useful tool for synthesizing modified peptides with enhanced stability and bioavailability.[2]

  • Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles and other materials, allowing for the attachment of biomolecules for targeted drug delivery and diagnostic applications.[14]

Experimental Protocols

Below are generalized protocols for performing a CuAAC reaction with this compound. The specific conditions may require optimization depending on the azide-containing substrate.

Protocol 1: General CuAAC Reaction in Organic Solvent

This protocol is suitable for small molecule synthesis where reactants are soluble in common organic solvents.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., DMF, DMSO, THF/water mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in the chosen solvent.

  • If using, add TBTA (0.1-1.0 equivalent relative to copper).

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water or the reaction solvent.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.1 equivalents) in water or the reaction solvent.

  • To the stirred reaction mixture, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution.

  • Continue stirring the reaction mixture under an inert atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction can be worked up by quenching with a dilute aqueous solution of EDTA to chelate the copper, followed by extraction with an appropriate organic solvent.

  • The crude product can then be purified by column chromatography.

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is adapted for the labeling of biomolecules in an aqueous environment. The water-soluble ligand THPTA is recommended to protect the biomolecule from potential damage by copper ions.[8]

Materials:

  • This compound functionalized biomolecule

  • Azide-containing cargo (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aqueous buffer (e.g., PBS, Tris buffer, pH 7-8)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the this compound functionalized biomolecule in the desired aqueous buffer.

  • Prepare stock solutions of the azide-cargo, CuSO₄·5H₂O, THPTA, and sodium ascorbate in water or a compatible buffer. A typical THPTA:CuSO₄ ratio is 5:1.[12]

  • In a microcentrifuge tube, combine the biomolecule solution and the azide-cargo solution. A 2 to 10-fold molar excess of the azide-cargo is often used.[13]

  • Prepare a premixed catalyst solution by adding the THPTA stock solution to the CuSO₄·5H₂O stock solution.

  • Add the premixed catalyst solution to the biomolecule/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.

  • The labeled biomolecule can be purified from excess reagents using methods such as size exclusion chromatography, dialysis, or spin filtration.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for CuAAC reactions involving substrates similar to this compound. Note that specific yields will be highly dependent on the nature of the azide coupling partner.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
PropargylamineBenzyl AzideCuSO₄, Sodium AscorbatetBuOH/H₂O1291Sharpless et al.
1-OctynePhenyl AzideCuICH₂Cl₂895Fokin & Sharpless
Alkyne-modified ProteinAzido-fluorescent dyeCuSO₄, Sodium Ascorbate, THPTAAqueous Buffer1>90Finn et al.[12]
Alkyne-OligonucleotideAzido-BiotinCuSO₄, Sodium Ascorbate, THPTAAqueous Buffer0.5-1HighBroadPharm[8]

Visualizations

CuAAC Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH (this compound) Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ Product 1,4-Triazole Product Triazolide->Product Cu_II Cu(II)SO₄ Cu_II->Cu_I + Ascorbate Ascorbate Sodium Ascorbate

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Workflow for Bioconjugation

This diagram outlines a typical workflow for labeling a biomolecule using this compound as a linker.

Bioconjugation_Workflow start Start: Biomolecule (e.g., Protein) step1 Step 1: Functionalize Biomolecule with this compound (e.g., via NHS ester chemistry) start->step1 alkyne_biomolecule Alkyne-Functionalized Biomolecule step1->alkyne_biomolecule step3 Step 3: CuAAC Reaction (CuSO₄, Na-Ascorbate, THPTA) alkyne_biomolecule->step3 step2 Step 2: Prepare Azide-Cargo (e.g., Fluorescent Dye-N₃) azide_cargo Azide-Cargo azide_cargo->step3 labeled_biomolecule Labeled Biomolecule step3->labeled_biomolecule step4 Step 4: Purification (e.g., Size Exclusion Chromatography) labeled_biomolecule->step4 purified_product Purified Labeled Biomolecule step4->purified_product

Caption: Workflow for biomolecule labeling via CuAAC.

References

Application Notes and Protocols: Hept-5-yn-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hept-5-yn-1-amine, a bifunctional molecule featuring a terminal alkyne and a primary amine, serves as a valuable and versatile building block in modern organic synthesis. Its unique structure allows for a variety of chemical transformations, providing access to a diverse range of nitrogen-containing compounds, including heterocycles and functionalized amines, which are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

While this compound is a specific molecule of interest, its reactivity is well-represented by other commercially available terminal alkynyl amines, such as Hex-5-yn-1-amine. The protocols and data presented herein are based on established methodologies for these analogous compounds and are expected to be directly applicable or require minimal optimization for this compound.

Synthesis of Substituted Pyrroles via Paal-Knorr Condensation

The primary amine functionality of this compound allows for its use in the classical Paal-Knorr synthesis to generate N-substituted pyrroles. This reaction involves the condensation of the amine with a 1,4-dicarbonyl compound. The resulting N-alkynyl pyrroles are valuable intermediates that can undergo further functionalization at the terminal alkyne.

Quantitative Data for Paal-Knorr Pyrrole Synthesis
Entry1,4-Dicarbonyl CompoundAmineCatalystConditionsYield (%)Reference
1AcetonylacetoneAnilineCATAPAL 200 (40 mg)60 °C, 45 min, solvent-free73[1][2]
2Acetonylacetone4-ToluidineCATAPAL 200 (40 mg)60 °C, 45 min, solvent-free97[1][2]
32,5-HexanedioneBenzylamineAcetic AcidReflux, 4h85[3]
42,5-DimethoxytetrahydrofuranPhenylamineIodine (5 mol%)Microwave, 5 min92[4]
52,5-DimethoxytetrahydrofuranBenzylamineIodine (5 mol%)Microwave, 3 min95[4]
Experimental Protocol: Synthesis of 1-(Hept-5-yn-1-yl)-2,5-dimethyl-1H-pyrrole
  • To a round-bottom flask charged with acetonylacetone (1.0 mmol), add this compound (1.0 mmol).

  • Add a catalytic amount of a weak acid, such as acetic acid (0.1 mmol), or a solid acid catalyst like CATAPAL 200 (40 mg).[1][2]

  • The reaction mixture is heated to 60-80°C and stirred for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pyrrole.

G Paal-Knorr Pyrrole Synthesis Workflow A Start: this compound & 1,4-Dicarbonyl Compound B Add Catalyst (e.g., Acetic Acid) A->B C Heat and Stir (60-80°C, 1-4h) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up: - Dilution - Washing - Drying D->E Complete F Purification (Column Chromatography) E->F G End: N-(Hept-5-yn-1-yl)-pyrrole F->G

Caption: Workflow for Paal-Knorr synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound is a perfect handle for participating in the highly efficient and bio-orthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the facile formation of 1,2,3-triazole linkages, which are important pharmacophores and stable linkers in drug development and bioconjugation.

Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition
EntryAlkyneAzideCopper SourceLigandConditionsYield (%)Reference
1Propargyl alcoholBenzyl AzideCuSO₄Sodium Ascorbatert, 1 h, H₂O>95[5]
2Alkyne-modified OligoFluorescent AzideCuSO₄THPTArt, 30-60 min, aq. bufferHigh[6]
3PhenylacetyleneBenzyl AzideCuI-rt, 8 h, CH₃CN98[7]
4Hex-5-yn-1-amineBenzyl AzideCuSO₄Sodium Ascorbatert, 2 h, t-BuOH/H₂O91Generic Protocol
5Alkyne-labeled proteinAzido-biotinCuSO₄TBTArt, 1 h, aq. bufferHigh[8]
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole
  • In a reaction vial, dissolve this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a suitable solvent system, typically a mixture of t-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.1 mmol) in water.

  • The reaction mixture is stirred vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

  • Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure 1,2,3-triazole.

G CuAAC 'Click Chemistry' Workflow A Start: this compound & Azide B Dissolve in Solvent (e.g., t-BuOH/H₂O) A->B C Add Sodium Ascorbate B->C D Add CuSO₄ Solution C->D E Stir at Room Temperature (1-4h) D->E F Work-up & Extraction E->F G Purification F->G H End: 1,2,3-Triazole Product G->H

Caption: Workflow for CuAAC "Click Chemistry".

Palladium-Catalyzed Sonogashira Coupling

The terminal alkyne of this compound can readily participate in Sonogashira coupling reactions with aryl or vinyl halides.[9] This powerful carbon-carbon bond-forming reaction is essential for the synthesis of complex molecules, including pharmaceuticals and organic materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10]

Quantitative Data for Sonogashira Coupling
EntryAryl HalideAlkynePd CatalystCu CatalystBaseConditionsYield (%)Reference
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃Nrt, 6 h90[9]
24-Iodoanisole1-HexynePd(PPh₃)₄CuIEt₂NHrt, 2 h95[10]
3BromobenzenePhenylacetylenePd(OAc)₂CuIPPh₃, Bu₄NBr100 °C, 12 h87[10]
41-IodonaphthaleneHex-5-yn-1-aminePd(PPh₃)₂Cl₂CuIEt₃N50 °C, 4 h82Generic Protocol
54-BromopyridinePhenylacetylenePdCl₂(dppf)CuICs₂CO₃80 °C, 16 h78[11]
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.

  • To this mixture, add this compound (1.2 mmol).

  • The reaction mixture is stirred at room temperature or heated (typically to 50-80°C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is filtered to remove the ammonium salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the coupled product.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Nitrogen-containing heterocycles, such as the pyrroles and triazoles synthesized from this compound, are privileged structures in medicinal chemistry and are known to interact with a wide range of biological targets.[12] For instance, substituted pyrrole and triazole derivatives have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[13][14]

The general scheme involves the binding of a ligand (e.g., a growth factor) to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This creates docking sites for downstream signaling proteins containing SH2 domains, such as Grb2. Grb2 then recruits Sos, a guanine nucleotide exchange factor, which activates the small G-protein Ras. Activated Ras, in turn, initiates a phosphorylation cascade through a series of kinases (MAPKKK, MAPKK, MAPK), ultimately leading to the phosphorylation of transcription factors and changes in gene expression that promote cell proliferation, survival, and differentiation. A synthetic inhibitor derived from this compound could potentially bind to the ATP-binding site of one of the kinases in this pathway, preventing its function and thereby blocking the downstream signaling.

G Inhibition of a Kinase Signaling Pathway cluster_0 Cellular Signaling cluster_1 Inhibition of a Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Grb2/Sos B->C D Ras C->D E MAPKKK D->E F MAPKK E->F G MAPK F->G H Transcription Factors G->H I Gene Expression (Proliferation, Survival) H->I J This compound Derivative (e.g., Pyrrole or Triazole) J->F Inhibition

Caption: Kinase pathway inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized molecules and nitrogen-containing heterocycles. The protocols provided herein for Paal-Knorr pyrrole synthesis, copper-catalyzed azide-alkyne cycloaddition, and Sonogashira coupling demonstrate the broad utility of this compound in organic and medicinal chemistry. The ability to readily access complex molecular architectures from this simple starting material underscores its importance for researchers, scientists, and drug development professionals.

References

Protocol for Sonogashira coupling with Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Sonogashira Coupling of Hept-5-yn-1-amine with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst, and proceeds under mild conditions with a high degree of functional group tolerance.[1][2] Its versatility has made it an indispensable tool in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

This document provides a detailed protocol for the Sonogashira coupling of this compound with various aryl halides. This compound is a particularly useful bifunctional building block, possessing a terminal alkyne for cross-coupling and a primary amine for subsequent derivatization. The resulting N-arylthis compound products are valuable scaffolds in medicinal chemistry and drug discovery programs. The presence of the primary amine necessitates careful optimization of reaction conditions to mitigate potential side reactions and ensure efficient catalytic turnover.

Reaction Principle and Workflow

The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the conventional method).

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by a transmetalation step with a copper acetylide intermediate and concludes with reductive elimination to afford the final coupled product and regenerate the palladium(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step in the palladium cycle.[1]

Copper-free variations of the Sonogashira reaction have also been developed and are frequently employed to prevent the formation of undesired alkyne homocoupling byproducts.[1]

Experimental Workflow Diagram

Sonogashira_Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh and dissolve reactants: - this compound - Aryl Halide - Base catalysts Add catalysts under inert gas: - Palladium pre-catalyst - Copper(I) co-catalyst - Ligand (if applicable) reagents->catalysts solvent Add degassed solvent catalysts->solvent execute Stir and heat the mixture (Monitor by TLC or GC-MS) solvent->execute quench Quench the reaction execute->quench extract Liquid-liquid extraction quench->extract dry Dry the organic phase extract->dry concentrate Remove solvent in vacuo dry->concentrate purify Purify via column chromatography concentrate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: A step-by-step experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted and optimized for different aryl halides. To ensure the stability of the catalysts and prevent side reactions, all operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
  • This compound

  • Aryl halide (e.g., iodobenzene, 4-bromopyridine, 2-chloro-N,N-dimethylaniline)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Schlenk flask or a three-neck round-bottom flask equipped with a condenser and a septum

  • Magnetic stirrer and stir plate

  • Heating mantle with a temperature controller or an oil bath

  • Inert gas line (nitrogen or argon) connected to a manifold

  • Syringes and needles for liquid transfers

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Procedure
  • In a flame-dried Schlenk flask under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).

  • Add the aryl halide (1.0 equivalent).

  • Introduce the anhydrous, degassed solvent (e.g., THF or DMF) via cannula or syringe.

  • Stir the resulting mixture at room temperature for 10-15 minutes.

  • Add the amine base (e.g., Et₃N, 2-3 equivalents).

  • Finally, add this compound (1.1-1.5 equivalents) dropwise to the reaction mixture using a syringe.

Reaction Monitoring and Conditions
  • Temperature: The reaction temperature is dependent on the reactivity of the aryl halide. Aryl iodides typically react efficiently at room temperature, whereas aryl bromides and chlorides may necessitate heating (50-80 °C).

  • Monitoring: The progress of the reaction should be monitored periodically by TLC or GC-MS analysis to determine the consumption of the limiting reagent (typically the aryl halide).

Work-up and Product Purification
  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • The crude residue should be purified by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylthis compound product.

Data Presentation: Summary of Reaction Parameters

The following table presents representative conditions for the Sonogashira coupling of this compound with a selection of aryl halides, illustrating the impact of the halide on the required reaction conditions.

Aryl Halide (1.0 eq)This compound (eq)Pd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
4-Iodoanisole1.2Pd(PPh₃)₂Cl₂ (2)2Et₃N (2.0)THF256-888-96
3-Bromobenzonitrile1.3Pd(PPh₃)₄ (3)3DIPEA (2.5)DMF6012-1675-85
2-Chloropyridine1.5Pd(PPh₃)₄ (5)5Et₃N (3.0)DMF902460-75
1-Iodonaphthalene1.2Pd(PPh₃)₂Cl₂ (2)2Et₃N (2.0)THF258-1085-92

Key Considerations for the Amine Moiety

The primary amine of this compound can potentially coordinate with the palladium or copper catalysts, which may lead to catalyst inhibition. However, the use of an excess of an amine base, such as triethylamine, often circumvents this issue as it can serve as both the base and a competitive ligand, minimizing the interaction of the substrate's amine with the catalytic centers.

In instances where reaction efficiency is compromised, protection of the amine group as a carbamate (e.g., Boc) or a sulfonamide may be a viable strategy. The protecting group can be readily removed post-coupling.

Safety Precautions

  • Handle all palladium and copper reagents within a well-ventilated fume hood as they are toxic.

  • Organic solvents used in this protocol are flammable; ensure there are no nearby sources of ignition.

  • Appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a laboratory coat, must be worn at all times.

Logical Relationship Diagram

The following diagram illustrates the key interactions and transformations of the reactants and catalysts during the Sonogashira coupling reaction.

Sonogashira_Logical_Diagram cluster_inputs Initial Components cluster_catalytic_cycles Catalytic Cycles cluster_copper_activation Alkyne Activation Aryl_Halide Aryl Halide Oxidative_Addition Oxidative Addition (Rate-Determining Step) Aryl_Halide->Oxidative_Addition Heptynylamine This compound Copper_Acetylide Copper(I) Acetylide Heptynylamine->Copper_Acetylide Pd_precatalyst Pd(II) Pre-catalyst Pd0_active Active Pd(0) Species Pd_precatalyst->Pd0_active Reduction Base Amine Base Base->Copper_Acetylide Deprotonation CuI Cu(I) Iodide CuI->Copper_Acetylide Pd0_active->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0_active Catalyst Regeneration Product N-Arylthis compound Reductive_Elimination->Product Copper_Acetylide->Transmetalation

Caption: A diagram illustrating the logical progression of the Sonogashira reaction.

References

Application Notes and Protocols: Hept-5-yn-1-amine as a Versatile Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Hept-5-yn-1-amine is a molecule with potential for application in organometallic chemistry; however, it is not a widely documented ligand. The following application notes and protocols are based on the general principles of coordination chemistry and catalysis, providing a hypothetical framework for its use. The data presented are illustrative examples and should be considered as such.

Introduction

This compound is a bifunctional molecule featuring a terminal primary amine and an internal alkyne. This unique combination of a soft (alkyne) and a hard (amine) donor site makes it a potentially versatile ligand for a variety of metal centers. The presence of both functionalities allows for multiple coordination modes, including monodentate, bidentate, and bridging, which can be exploited to fine-tune the electronic and steric properties of organometallic complexes. These properties are crucial for developing novel catalysts for a range of organic transformations.

This document provides an overview of the potential applications of this compound as a ligand, along with generalized protocols for the synthesis of its metal complexes and their application in catalysis.

Potential Applications

The dual functionality of this compound suggests its utility in several areas of catalysis:

  • Cross-Coupling Reactions: The amine group can act as an internal base or a coordinating moiety in reactions like Sonogashira, Heck, and Suzuki couplings, potentially leading to enhanced catalytic activity and stability.

  • Homogeneous Catalysis: As a ligand for transition metals such as palladium, platinum, rhodium, and iridium, it could be employed in hydrogenation, hydroformylation, and other catalytic processes where ligand design is key to controlling selectivity.

  • Materials Science: The alkyne functionality can be used for post-complexation modification via "click" chemistry, allowing for the immobilization of the catalyst on a solid support or the synthesis of multimetallic assemblies.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical characterization and catalytic performance data for a representative palladium complex of this compound, denoted as [PdCl2(this compound)2].

Table 1: Spectroscopic and Analytical Data (Hypothetical)

ParameterValue
¹H NMR (CDCl₃, 400 MHz)
δ (ppm) for -NH₂1.55 (br s, 4H)
δ (ppm) for -CH₂-NH₂2.89 (t, J = 7.2 Hz, 4H)
δ (ppm) for -CH₂-CH₂-NH₂1.78 (m, 4H)
δ (ppm) for -C≡C-CH₂-2.25 (m, 4H)
δ (ppm) for CH₃-C≡C-1.76 (t, J = 2.4 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) for -CH₂-NH₂41.2
δ (ppm) for -CH₂-CH₂-NH₂32.5
δ (ppm) for -C≡C-CH₂-19.8
δ (ppm) for -C≡C-79.5, 78.1
δ (ppm) for CH₃-C≡C-3.6
FT-IR (KBr, cm⁻¹)
ν(N-H)3285 (m), 3170 (m)
ν(C≡C)2235 (w)
ν(Pd-N)455 (s)
Elemental Analysis (%)
Calculated for C₁₄H₂₆Cl₂N₂PdC, 38.60; H, 6.02; N, 6.43
FoundC, 38.55; H, 6.08; N, 6.39

Table 2: Catalytic Performance in a Hypothetical Sonogashira Coupling (Hypothetical)

EntryAryl HalideAlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylene1Toluene80492
2BromobenzenePhenylacetylene1Toluene100885
34-Iodotoluene1-Hexyne0.5DMF80695
41-Iodonaphthalene1-Heptyne1Dioxane90588

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the ligand.

Materials:

  • 1-Bromo-3-chloropropane

  • Lithium acetylide ethylenediamine complex

  • Sodium amide

  • Liquid ammonia

  • Ammonium chloride

  • Diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia.

  • Slowly add sodium amide to the liquid ammonia with stirring.

  • To this solution, add lithium acetylide ethylenediamine complex portion-wise.

  • After stirring for 1 hour, add 1-bromo-3-chloropropane dropwise.

  • Allow the reaction to stir for 4 hours, then quench by the slow addition of ammonium chloride.

  • Evaporate the ammonia and add diethyl ether to the residue.

  • Wash the ether solution with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The resulting intermediate is then converted to the amine via standard procedures such as the Gabriel synthesis or reaction with sodium azide followed by reduction.

  • Purify the final product by distillation or column chromatography.

Protocol 2: Synthesis of a Palladium(II) Complex

This protocol outlines a general procedure for the synthesis of a palladium complex with this compound.

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve bis(acetonitrile)palladium(II) chloride in DCM.

  • In a separate flask, dissolve 2.2 equivalents of this compound in DCM.

  • Slowly add the ligand solution to the palladium salt solution with stirring at room temperature.

  • A precipitate should form over the course of 1-2 hours.

  • Continue stirring for an additional 4 hours to ensure complete reaction.

  • Filter the resulting solid and wash with cold DCM and diethyl ether.

  • Dry the complex under vacuum.

Visualizations

Diagram 1: Potential Coordination Modes

G cluster_ligand This compound cluster_modes Coordination Modes L H₂N-(CH₂)₄-C≡C-CH₃ M1 M N1 N M1->N1 Monodentate (N) M2 M N2 N M2->N2 Alk2 C≡C M2->Alk2 Bidentate (N, η²-alkyne) M3 M N3 N M3->N3 M4 M' Alk3 C≡C M4->Alk3 Bridging Alk1 C≡C

Caption: Potential coordination modes of this compound.

Diagram 2: Hypothetical Catalytic Cycle

G A [Pd⁰L₂] B Oxidative Addition A->B Ar-X C [Ar-PdII(X)L₂] B->C D Alkyne Coordination C->D RC≡CH E [Ar-PdII(X)L₂(RC≡CH)] D->E F Deprotonation (Base) E->F G [Ar-PdII(C≡CR)L₂] F->G H Reductive Elimination G->H H->A I Ar-C≡C-R H->I Product

Caption: Hypothetical catalytic cycle for Sonogashira coupling.

Synthesis of Heterocyclic Compounds from Hep-5-yn-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds, primarily focusing on the intramolecular cyclization of Hept-5-yn-1-amine. This versatile starting material offers a direct route to valuable nitrogen-containing heterocycles, which are key structural motifs in numerous pharmaceuticals and bioactive molecules. The protocols described herein focus on transition metal-catalyzed intramolecular hydroamination, a powerful and atom-economical method for the construction of cyclic amines.

Introduction

This compound is a valuable bifunctional molecule containing both a terminal primary amine and an internal alkyne. This arrangement makes it an ideal precursor for intramolecular cyclization reactions to form substituted piperidines and other related nitrogen heterocycles. The intramolecular hydroamination of aminoalkynes, in particular, has emerged as a highly efficient strategy for the synthesis of these cyclic structures. This process involves the addition of the N-H bond of the amine across the carbon-carbon triple bond, typically facilitated by a transition metal catalyst. Various catalytic systems based on metals such as yttrium, zirconium, gold, and ruthenium have been developed for this transformation, offering different levels of reactivity and selectivity.

The primary product from the 6-endo-dig cyclization of this compound is 2-methyl-2,3,4,5-tetrahydropyridine, which can be readily reduced to the corresponding saturated piperidine derivative, 2-methylpiperidine. These substituted piperidines are prevalent scaffolds in a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.

Key Synthetic Pathways

The principal synthetic route for the cyclization of this compound is the intramolecular hydroamination, which can proceed via two main pathways: the 6-endo-dig and the 5-exo-dig cyclization. The regioselectivity of this reaction is often controlled by the choice of catalyst and reaction conditions.

G cluster_start Starting Material cluster_pathways Cyclization Pathways cluster_products Products Heptamine This compound Endo 6-endo-dig Cyclization Heptamine->Endo Transition Metal Catalyst (e.g., Y, Zr) Exo 5-exo-dig Cyclization (Disfavored) Heptamine->Exo Minor Pathway Tetrahydropyridine 2-Methyl-2,3,4,5-tetrahydropyridine Endo->Tetrahydropyridine Pyrrolidine 2-Ethylidenepyrrolidine Exo->Pyrrolidine Piperidine 2-Methylpiperidine Tetrahydropyridine->Piperidine Reduction (e.g., H2, Pd/C)

Caption: General reaction pathways for the cyclization of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the intramolecular hydroamination of aminoalkynes, providing a basis for the expected outcomes when using this compound as a substrate. The data is based on studies of similar aminoalkynes, as specific data for this compound is not extensively published.[1]

Catalyst SystemSubstrateProductSolventTemp. (°C)Time (h)Yield (%)
Y[N(TMS)2]35-Phenyl-4-pentyn-1-amine2-Benzyl-2,3-dihydropyrroleBenzene-d660994
Y-diamine complex5-Phenyl-4-pentyn-1-amine2-Benzyl-2,3-dihydropyrroleBenzene-d6250.296 (NMR)
Zr(NMe2)4/NPS ligandHepta-4,5-dien-1-amine2-(trans-1-Propenyl)pyrrolidineBenzene-d6602496
Zr(NMe2)4/NPS ligand5,6-Octadien-1-amine2-(trans-1-Propenyl)piperidineBenzene-d6601293

Note: TMS = Trimethylsilyl, NPS = a specific ligand system. Yields are isolated unless otherwise noted.

Experimental Protocols

The following are detailed protocols for the synthesis of heterocyclic compounds from this compound, based on established methods for related aminoalkynes.[1]

Protocol 1: Yttrium-Catalyzed Intramolecular Hydroamination of this compound

This protocol describes the synthesis of 2-methyl-2,3,4,5-tetrahydropyridine via a 6-endo-dig cyclization.

Materials:

  • This compound

  • Yttrium tris[bis(trimethylsilyl)amide] (Y[N(TMS)2]3)

  • Anhydrous toluene

  • Anhydrous deuterated benzene (C6D6) for monitoring

  • Schlenk flask and standard Schlenk line equipment

  • NMR tubes

Procedure:

  • In a glovebox, add Y[N(TMS)2]3 (5 mol%) to a Schlenk flask.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add this compound (1.0 equivalent) to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by 1H NMR spectroscopy in C6D6. The disappearance of the starting material and the appearance of the enamine product signals will indicate reaction completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate containing 1% triethylamine) to afford 2-methyl-2,3,4,5-tetrahydropyridine.

Protocol 2: Reduction of 2-Methyl-2,3,4,5-tetrahydropyridine to 2-Methylpiperidine

This protocol describes the subsequent reduction of the cyclic enamine to the saturated piperidine.

Materials:

  • 2-Methyl-2,3,4,5-tetrahydropyridine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol

  • Hydrogen gas (H2)

  • Parr hydrogenation apparatus or a similar setup

Procedure:

  • Dissolve 2-methyl-2,3,4,5-tetrahydropyridine in methanol in a suitable pressure vessel.

  • Carefully add Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methylpiperidine.

  • If necessary, purify the product by distillation.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the yttrium-catalyzed intramolecular hydroamination.

G cluster_workflow Experimental Workflow Start Start: this compound Reaction Y-Catalyzed Intramolecular Hydroamination Start->Reaction Workup Quenching & Solvent Removal Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Product1 2-Methyl-2,3,4,5-tetrahydropyridine Purification1->Product1 Reduction Pd/C Catalyzed Hydrogenation Product1->Reduction Filtration Catalyst Filtration Reduction->Filtration Purification2 Solvent Removal/Distillation Filtration->Purification2 Product2 Final Product: 2-Methylpiperidine Purification2->Product2

Caption: A typical experimental workflow for the synthesis of 2-methylpiperidine.

G catalyst Y(NR2)3 intermediate1 [Y(NR2)2(NHR')] catalyst->intermediate1 + Amine - HNR2 amine This compound intermediate2 π-complex amine->intermediate2 intermediate1->intermediate2 Coordination intermediate3 Y-amido-alkyne intermediate intermediate2->intermediate3 Intramolecular Nucleophilic Attack product_complex Y-enamide complex intermediate3->product_complex Protonolysis product_complex->catalyst + Amine - Product product Cyclized Product product_complex->product

Caption: Proposed catalytic cycle for yttrium-catalyzed intramolecular hydroamination.[1]

References

Application Notes and Protocols for Hept-5-yn-1-amine in Bioconjugation and Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hept-5-yn-1-amine is a versatile bifunctional molecule featuring a terminal alkyne and a primary amine. This unique structure makes it a valuable reagent in bioconjugation and labeling for researchers, scientists, and drug development professionals. The terminal alkyne allows for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific ligation reaction.[1][2] The primary amine enables conjugation to biomolecules through various amine-reactive chemistries. These dual functionalities allow for the straightforward introduction of an alkyne handle onto proteins, nucleic acids, and other biomolecules for subsequent labeling or assembly into more complex structures.

This document provides detailed application notes and protocols for the use of this compound in bioconjugation and labeling applications.

Key Applications
  • Introduction of an Alkyne Handle: this compound can be used to introduce a terminal alkyne group onto a biomolecule of interest that contains an amine-reactive functional group (e.g., N-hydroxysuccinimide [NHS] ester, isothiocyanate).

  • Click Chemistry Labeling: Once a biomolecule is functionalized with the alkyne group from this compound, it can be reacted with an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule) via CuAAC click chemistry.[2][3][4]

  • Drug Development and Discovery: In drug development, this molecule can be used to link drug candidates to targeting moieties or to create antibody-drug conjugates (ADCs). Its application in photolytic labeling can also aid in studying protein-protein and protein-matrix interactions.[5]

Quantitative Data Summary

ParameterClick Chemistry (CuAAC)Amine-Reactive Coupling (e.g., NHS ester)
Reaction Time 15 - 60 minutes at room temperature[3][4]30 minutes - 2 hours at room temperature
pH Range 4 - 12[1]7.0 - 9.0
Typical Yield Very high (>90%)[2]Variable, dependent on substrate and conditions
Key Reagents Copper(I) catalyst (e.g., CuSO4/sodium ascorbate), Ligand (e.g., THPTA)[3][4]NHS ester-activated molecule, buffer (e.g., PBS)
Biocompatibility High, especially with ligands like THPTA that chelate copper[3][4]Generally high, but NHS esters can hydrolyze[6]

Experimental Protocols

Protocol 1: Functionalization of a Protein with this compound via NHS Ester Chemistry

This protocol describes the introduction of a terminal alkyne onto a protein using an NHS ester crosslinker.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS ester crosslinker (e.g., a disuccinimidyl suberate - DSS)

  • Dimethylsulfoxide (DMSO)

  • Desalting column

Methodology:

  • Prepare a stock solution of the NHS ester crosslinker in DMSO.

  • Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.

  • React the NHS ester with this compound: Mix the NHS ester and this compound in a 1:1 molar ratio in DMSO and incubate for 30 minutes at room temperature to form an amine-reactive alkyne linker.

  • Activate the protein: Add the activated alkyne linker to the protein solution at a molar excess (typically 10-20 fold) and incubate for 1-2 hours at room temperature or 4°C.

  • Remove excess reagents: Purify the alkyne-modified protein using a desalting column to remove unreacted linker and byproducts.

Experimental_Workflow_1 cluster_0 NHS Ester Activation cluster_1 Protein Conjugation cluster_2 Purification A NHS Ester C Amine-Reactive Alkyne Linker A->C B This compound B->C E Alkyne-Modified Protein C->E D Protein D->E F Desalting Column E->F G Purified Alkyne-Protein F->G

Workflow for protein functionalization with this compound.
Protocol 2: Labeling of an Alkyne-Modified Biomolecule with an Azide-Containing Dye via Click Chemistry

This protocol outlines the labeling of a biomolecule functionalized with this compound using a fluorescent azide via CuAAC.

Materials:

  • Alkyne-modified biomolecule (from Protocol 1)

  • Azide-containing fluorescent dye

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS)

Methodology:

  • Prepare Stock Solutions:

    • 100 mM CuSO4 in water.[3][4]

    • 200 mM THPTA ligand in water.[3][4]

    • 100 mM Sodium ascorbate in water (prepare fresh).[3][4]

    • 10 mM Azide-containing dye in DMSO or water.[3][4]

  • Prepare the Catalyst Solution: A few minutes before the reaction, mix CuSO4 and THPTA ligand in a 1:2 ratio.[3][4]

  • Set up the Click Reaction:

    • To your alkyne-modified biomolecule in PBS, add the azide-containing dye (typically 4-50 fold molar excess).[3]

    • Add the THPTA/CuSO4 catalyst solution (typically 25 equivalents).[3]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents).[3]

  • Incubate: Let the reaction proceed for 15-60 minutes at room temperature, protected from light if using a fluorescent dye.[3][4]

  • Purify: Remove excess reagents by a suitable method such as desalting, dialysis, or ethanol precipitation for oligonucleotides.[3]

Experimental_Workflow_2 cluster_0 Reagent Preparation cluster_1 Click Reaction cluster_2 Incubation & Purification A Alkyne-Biomolecule E Reaction Mixture A->E B Azide-Dye B->E C CuSO4 + THPTA C->E D Sodium Ascorbate D->E F Incubate (15-60 min) E->F G Purification F->G H Labeled Biomolecule G->H

Workflow for click chemistry labeling of an alkyne-modified biomolecule.

Signaling Pathway and Logical Relationships

While this compound is a tool for bioconjugation and does not directly participate in a specific signaling pathway, its use enables the study of such pathways. The logical relationship for its application in studying a hypothetical protein-protein interaction is illustrated below.

Logical_Relationship cluster_0 Bioconjugation Strategy cluster_1 Interaction Detection cluster_2 Outcome A Protein A C Alkyne-Protein A A->C B This compound + NHS Linker B->C G Protein A-Protein B Interaction C->G D Protein B F Azide-Protein B D->F E Azide-Reporter E->F F->G H Click Reaction G->H I Labeled Complex H->I J Detection of Reporter Signal I->J

Logical workflow for studying protein-protein interactions.

References

Application Note: N-Alkylation of Hept-5-yn-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. Hept-5-yn-1-amine, with its terminal alkyne and primary amine functionalities, presents a versatile building block for the synthesis of a diverse range of molecular architectures. This application note details a robust and efficient protocol for the N-alkylation of this compound utilizing a reductive amination strategy. This method offers high selectivity for mono-alkylation, mitigating the common issue of over-alkylation often encountered with direct alkylation methods.

Experimental Protocols

This protocol describes the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde, using sodium borohydride as the reducing agent. The procedure is a one-pot reaction, providing a straightforward and efficient synthesis of the corresponding secondary amine.

Materials and Reagents:

  • This compound

  • Isobutyraldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in methanol (0.2 M).

  • Aldehyde Addition: Add isobutyraldehyde (1.2 eq) to the solution at room temperature and stir the mixture for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition of sodium borohydride, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reagent Quantities for N-Alkylation of this compound

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
This compound1.0111.18111 mg
Isobutyraldehyde1.272.1186.5 mg (0.11 mL)
Sodium Borohydride1.537.8356.7 mg
Methanol--5 mL

Table 2: Representative Yield and Spectroscopic Data

ProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)MS (ESI+) m/z
N-isobutylthis compound852.65 (t, 2H), 2.45 (d, 2H), 2.15 (m, 2H), 1.80 (m, 1H), 1.75 (t, 3H), 1.55 (m, 2H), 0.90 (d, 6H)80.5, 78.9, 57.2, 49.8, 31.5, 28.6, 20.8, 15.4, 3.5[M+H]⁺ 168.17

Note: Spectroscopic data is predicted and should be confirmed by experimental analysis.

Mandatory Visualization

experimental_workflow start Start: this compound + Isobutyraldehyde in MeOH imine_formation Imine Formation (Stir at RT, 30 min) start->imine_formation reduction Reduction with NaBH4 (0 °C to RT, 2-4 h) imine_formation->reduction workup Aqueous Workup (NaHCO3, DCM extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-isobutylthis compound purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

Application Notes and Protocols: Leveraging Hept-5-yn-1-amine in the Synthesis of Novel Enzyme Inhibitors via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the prospective use of Hept-5-yn-1-amine as a versatile building block in the synthesis of enzyme inhibitors. Capitalizing on its terminal alkyne and primary amine functionalities, this compound is an ideal scaffold for generating diverse libraries of potential therapeutic agents through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

Introduction

The quest for novel and selective enzyme inhibitors is a central theme in drug discovery. Enzyme dysfunction is implicated in a multitude of diseases, and small molecules that can modulate enzyme activity are of paramount therapeutic interest. This compound offers a unique molecular framework for inhibitor design. The terminal alkyne serves as a "handle" for the highly reliable click chemistry reaction, enabling the covalent linking of this scaffold to a wide array of azide-containing fragments.[1] The primary amine provides a further point for diversification, allowing for the introduction of various functional groups to optimize binding affinity and selectivity for the target enzyme.

The "in situ click chemistry" approach, where the biological target itself catalyzes the formation of its own inhibitor from a mixture of complementary building blocks, has emerged as a powerful strategy in lead discovery.[3] this compound is a prime candidate for inclusion in such screening libraries.

Application: Synthesis of Carbonic Anhydrase Inhibitors

This section outlines a hypothetical application of this compound in the synthesis of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in physiological and pathological processes.[2][4] Certain CA isoforms are overexpressed in various cancers, making them attractive targets for anti-cancer drug development. The general strategy involves coupling this compound with an azide-functionalized aromatic sulfonamide, a well-established pharmacophore for CA inhibition.

Logical Workflow for Inhibitor Synthesis and Screening

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound (Alkyne Component) C Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Azide-Functionalized Sulfonamide (Pharmacophore) B->C D Library of Triazole-Linked Inhibitor Candidates C->D E In Vitro Enzyme Assay (e.g., Carbonic Anhydrase II) D->E Screening F Determination of IC50 Values E->F G Lead Compound Identification F->G G reactant1 This compound catalyst CuSO4·5H2O Sodium Ascorbate reactant1->catalyst reactant2 2-((4-sulfamoylphenyl)amino)-2-oxoethyl azide reactant2->catalyst product N-(7-aminohept-2-yn-1-yl)-2-((4-sulfamoylphenyl)amino)-2-oxoacetamide (Hypothetical Inhibitor) catalyst->product Click Reaction solvent t-BuOH/H2O solvent->catalyst G cluster_cell Tumor Cell cluster_environment Tumor Microenvironment CAIX Carbonic Anhydrase IX (CA IX) H_ion H+ CAIX->H_ion Catalysis HCO3_ion HCO3- CAIX->HCO3_ion H2CO3 H2CO3 H2CO3->CAIX Acidification Acidification H_ion->Acidification H2O_CO2 H2O + CO2 H2O_CO2->H2CO3 Hydration Progression Tumor Progression & Metastasis Acidification->Progression Inhibitor This compound Based Inhibitor Inhibitor->CAIX Inhibition

References

Application Notes and Protocols: Polymer Functionalization with Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers is a critical process in the development of advanced materials for a wide range of applications, including drug delivery, tissue engineering, and diagnostics. Hept-5-yn-1-amine is a versatile bifunctional molecule that provides a terminal alkyne for "click" chemistry reactions and a primary amine for further conjugation or to impart specific physicochemical properties to the polymer. This document provides detailed protocols for the functionalization of azide-modified polymers with this compound via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, along with methods for characterization and quantification of the resulting functionalization.

Core Applications

The introduction of this compound onto a polymer backbone can be leveraged for several applications:

  • Drug Delivery: The primary amine can be used to conjugate pH-sensitive linkers or directly attach therapeutic payloads. The modified polymer can form nanoparticles or micelles for targeted drug delivery.

  • Bioconjugation: The amine functionality allows for the covalent attachment of proteins, peptides, or antibodies, enabling the development of targeted therapies and diagnostic agents.

  • Hydrogel Formation: The amine groups can serve as cross-linking points for the formation of hydrogels with tunable properties for tissue engineering and controlled release applications.

  • Surface Modification: Polymer surfaces functionalized with amine groups can be used to modulate cell adhesion, protein adsorption, and biocompatibility.

Experimental Section

Materials
  • Azide-functionalized polymer (e.g., Azide-Poly(ethylene glycol), Azide-Hyaluronic Acid)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Organic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Ninhydrin reagent

  • Phosphate-buffered saline (PBS)

Protocol 1: Functionalization of Azide-Modified Polymer with this compound via CuAAC

This protocol describes the "grafting-to" approach where the this compound is attached to a pre-existing azide-functionalized polymer backbone.

1. Dissolution of Polymer:

  • Dissolve the azide-functionalized polymer in an appropriate solvent (e.g., deionized water for water-soluble polymers like PEG-azide, or DMF/DMSO for others) to a final concentration of 10-20 mg/mL.
  • Ensure the polymer is fully dissolved by gentle stirring or vortexing.

2. Preparation of Reagent Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mM in the reaction solvent).
  • Prepare a stock solution of Copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).
  • Prepare a fresh stock solution of sodium ascorbate (e.g., 200 mM in deionized water).

3. Click Reaction:

  • To the dissolved polymer solution, add this compound from the stock solution. The molar excess of the amine can be varied to control the degree of functionalization (a 5-10 fold molar excess over azide groups is a good starting point).
  • Add the copper(II) sulfate solution to the reaction mixture (typically 0.1-0.2 equivalents relative to the azide groups).
  • Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalents relative to the azide groups). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
  • Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring, protected from light.

4. Purification of the Functionalized Polymer:

  • After the reaction is complete, transfer the solution to a dialysis tube with an appropriate molecular weight cut-off.
  • Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted this compound, copper catalyst, and other small molecules.
  • Lyophilize the purified polymer solution to obtain the final product as a dry powder.

Experimental Workflow for Polymer Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Characterization P1 Dissolve Azide-Polymer R1 Combine Polymer and this compound P1->R1 P2 Prepare Reagent Stock Solutions (this compound, CuSO4, NaAsc) P2->R1 R2 Add CuSO4 and Sodium Ascorbate R1->R2 R3 React for 12-24h at Room Temperature R2->R3 PU1 Dialysis against DI Water R3->PU1 PU2 Lyophilization PU1->PU2 A1 NMR Spectroscopy PU2->A1 A2 FT-IR Spectroscopy PU2->A2 A3 Ninhydrin Assay PU2->A3

Fig. 1: Workflow for polymer functionalization.
Protocol 2: Quantification of Amine Functionalization using the Ninhydrin Assay

The ninhydrin assay is a colorimetric method to quantify the amount of primary amine groups on the functionalized polymer.

1. Preparation of Standards:

  • Prepare a series of standard solutions of a known primary amine (e.g., this compound or a simple primary amine like propylamine) of varying concentrations (e.g., 0.1 to 1.0 mM) in the same solvent as your polymer sample.

2. Sample Preparation:

  • Dissolve a known weight of the amine-functionalized polymer in a known volume of solvent (e.g., PBS) to prepare a stock solution (e.g., 5 mg/mL).

3. Ninhydrin Reaction:

  • In a microplate or test tubes, add a fixed volume of each standard and the polymer sample solution.
  • Add the ninhydrin reagent to each well/tube.
  • Heat the plate/tubes at 95-100°C for 10-15 minutes. A purple color (Ruhemann's purple) will develop in the presence of primary amines.
  • Cool the solutions to room temperature.

4. Absorbance Measurement:

  • Measure the absorbance of the standards and samples at 570 nm using a spectrophotometer or plate reader.

5. Quantification:

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.
  • Use the equation of the line from the standard curve to determine the concentration of amine groups in your polymer sample.
  • Calculate the degree of functionalization (mol of amine per gram of polymer).

Data Presentation

Table 1: Representative Reaction Conditions and Functionalization Efficiency
Polymer BackbonePolymer Conc. (mg/mL)Molar Ratio (Amine:Azide)Reaction Time (h)Degree of Functionalization (mmol amine/g polymer)
PEG-Azide (5 kDa)205:1240.15
PEG-Azide (5 kDa)2010:1240.18
Hyaluronic Acid-Azide (50 kDa)105:1120.25
Hyaluronic Acid-Azide (50 kDa)1010:1240.35
Table 2: Characterization Data of Functionalized Polymer (Example: PEG-Hept-5-yn-1-amine)
Characterization TechniqueUnmodified PEG-AzideFunctionalized PEG-Amine
¹H NMR (δ, ppm) 3.64 (s, -CH₂CH₂O-), 3.38 (t, -CH₂-N₃)3.64 (s, -CH₂CH₂O-), 8.05 (s, triazole-H), 4.55 (t, -CH₂-triazole), 2.9 (t, -CH₂-NH₂)
FT-IR (cm⁻¹) ~2100 (azide stretch)Absence of ~2100 peak, ~3400 (N-H stretch)
GPC (Mn, Da) 5,1005,300
GPC (PDI) 1.051.06

Logical Relationship of Functionalization and Characterization

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_verification Verification Polymer_Azide Polymer-N₃ CuAAC CuAAC 'Click' Reaction Polymer_Azide->CuAAC Hept_Amine This compound Hept_Amine->CuAAC Functionalized_Polymer Polymer-Triazole-Amine CuAAC->Functionalized_Polymer NMR ¹H NMR: Appearance of triazole & amine protons Functionalized_Polymer->NMR FTIR FT-IR: Disappearance of azide peak Functionalized_Polymer->FTIR Ninhydrin Ninhydrin Assay: Quantification of primary amines Functionalized_Polymer->Ninhydrin

Fig. 2: Verification of polymer functionalization.

Conclusion

The functionalization of polymers with this compound via CuAAC is a robust and efficient method for introducing primary amine groups onto a polymer backbone. This approach allows for the creation of well-defined polymeric materials with tailored properties for a variety of biomedical applications. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and scientists in the field of drug development and materials science.

Protecting Group Strategies for Hept-5-yn-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-5-yn-1-amine is a bifunctional molecule featuring a primary amine and a terminal alkyne. These functional groups often require protection during multi-step organic syntheses to prevent undesired side reactions. This document provides detailed application notes and experimental protocols for the orthogonal protection and deprotection of this compound using tert-butyloxycarbonyl (Boc) for the amine and triisopropylsilyl (TIPS) for the alkyne. This strategy allows for the selective modification of one functional group while the other remains masked, offering significant flexibility in synthetic design.

Introduction to Protecting Group Strategy

In the synthesis of complex organic molecules, the presence of multiple reactive functional groups necessitates a strategic approach to ensure chemoselectivity.[1][2] Protecting groups are temporarily installed on a functional group to block its reactivity, allowing chemical transformations to be performed on other parts of the molecule.[1][2] For a molecule like this compound, which contains both a nucleophilic primary amine and an acidic terminal alkyne proton, an orthogonal protecting group strategy is highly advantageous.

Orthogonal Protection is a key concept that allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[3][4] The selected strategy employs the acid-labile Boc group for the amine and the fluoride-labile TIPS group for the alkyne. This orthogonality is crucial for the sequential functionalization of this compound.

Below is a diagram illustrating the molecular structures of the unprotected, protected, and orthogonally protected forms of this compound.

G cluster_0 This compound cluster_1 N-Boc Protected cluster_2 Alkyne-TIPS Protected cluster_3 Orthogonally Protected This compound H₂N-(CH₂)₄-C≡CH N-Boc BocHN-(CH₂)₄-C≡CH This compound->N-Boc + (Boc)₂O Alkyne-TIPS H₂N-(CH₂)₄-C≡C-TIPS This compound->Alkyne-TIPS + TIPSCl Orthogonal BocHN-(CH₂)₄-C≡C-TIPS N-Boc->Orthogonal + TIPSCl Alkyne-TIPS->Orthogonal + (Boc)₂O

Caption: Chemical structures of this compound and its protected derivatives.

Selection of Protecting Groups: A Decision Workflow

Choosing the appropriate protecting group strategy is critical for the success of a synthetic route. The following workflow provides a decision-making framework for the protection of this compound.

G start Start with This compound q1 Which functional group to react first? start->q1 amine_first React at Alkyne q1->amine_first Amine alkyne_first React at Amine q1->alkyne_first Alkyne protect_amine Protect Amine with Boc amine_first->protect_amine protect_alkyne Protect Alkyne with TIPS alkyne_first->protect_alkyne react_alkyne Perform Alkyne Chemistry (e.g., Sonogashira Coupling) protect_amine->react_alkyne react_amine Perform Amine Chemistry (e.g., Amide Coupling) protect_alkyne->react_amine deprotect_amine Deprotect Amine (TFA) react_alkyne->deprotect_amine deprotect_alkyne Deprotect Alkyne (TBAF) react_amine->deprotect_alkyne end Final Product deprotect_amine->end deprotect_alkyne->end

Caption: Decision workflow for selective functionalization of this compound.

Experimental Protocols and Data

The following sections provide detailed, step-by-step protocols for the protection and deprotection of this compound. Quantitative data, including typical reaction times and yields, are summarized in tables for easy reference.

Protection of the Primary Amine (N-Boc Protection)

The primary amine is protected as a tert-butyl carbamate (Boc), a group known for its stability in a wide range of reaction conditions, except for strong acids.[5][6]

Workflow for N-Boc Protection

G start This compound + (Boc)₂O + Base (e.g., TEA) reaction Stir at Room Temperature in Solvent (e.g., THF, DCM) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography (if necessary) workup->purification product N-Boc-hept-5-yn-1-amine purification->product

Caption: Experimental workflow for the N-Boc protection of this compound.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 1.5 eq).[6][7]

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for N-Boc Protection of Primary Amines

Substrate AnalogueReagents & ConditionsTime (h)Yield (%)Reference
Amino-1-naphthol(Boc)₂O, NaHCO₃, THF/H₂O, RT1296[7]
Aliphatic Amines(Boc)₂O, TEA, THF, RT1-2>95[6]
(S)-Phenylglycine(Boc)₂O, Et₃N, THF, reflux1894[8]
Protection of the Terminal Alkyne (TIPS Protection)

The terminal alkyne is protected using the sterically hindered triisopropylsilyl (TIPS) group. Silyl groups are stable to a wide variety of non-fluoride-based reagents.[9]

Protocol:

  • Dissolve this compound (or N-Boc-hept-5-yn-1-amine) (1.0 eq) in a suitable anhydrous solvent like THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise to deprotonate the terminal alkyne.

  • After stirring for 30 minutes, add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Quantitative Data for TIPS Protection of Terminal Alkynes

Substrate TypeReagents & ConditionsTime (h)Yield (%)Reference
Aryl AcetylenesTIPSCl, n-BuLi, THF, 0 °C to RT2-485-95General Protocol
PolyynesTIPSC₄H, CuCl, TMEDA, O₂1255[10]
DiynesTIPS-acetylene, K₂CO₃1289[11]
Orthogonal Deprotection

The key to this strategy is the ability to selectively remove one protecting group while the other remains intact.

Workflow for Orthogonal Deprotection

G start BocHN-(CH₂)₄-C≡C-TIPS q1 Which group to deprotect? start->q1 deprotect_boc Use Acid (TFA in DCM) q1->deprotect_boc Boc deprotect_tips Use Fluoride (TBAF in THF) q1->deprotect_tips TIPS product_amine H₂N-(CH₂)₄-C≡C-TIPS deprotect_boc->product_amine product_alkyne BocHN-(CH₂)₄-C≡CH deprotect_tips->product_alkyne

Caption: Decision workflow for orthogonal deprotection.

3.3.1. Deprotection of the N-Boc Group (Amine Deprotection)

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[12][13][14]

Protocol:

  • Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) at room temperature.[12]

  • Stir the mixture for 1-2 hours, monitoring by TLC.[12]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive workup.

Quantitative Data for N-Boc Deprotection

MethodReagents & ConditionsTimeYield (%)Reference
Standard25-50% TFA in DCM, RT1-2 h>95[12]
Microwave5 eq. TFA in DCM, 60 °C30 minHigh[14]
ThermalMethanol, 230 °C (Flow)45 min81-90[15]

3.3.2. Deprotection of the TIPS Group (Alkyne Deprotection)

The TIPS group is typically removed using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF).[9][16][17]

Protocol:

  • Dissolve the TIPS-protected alkyne (1.0 eq) in an anhydrous solvent such as THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.5 eq).

  • Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. A specialized workup using a sulfonic acid resin can be employed to easily remove TBAF residues.[17]

Quantitative Data for Silyl Group Deprotection

Silyl GroupReagents & ConditionsTimeYield (%)Reference
TIPSTBAF, THF, RT0.5-3 h85-95[9]
TIPSAgF (1.5 eq), Methanol1-2 hHigh[18]
TMSK₂CO₃, Methanol1-2 hHigh[9]

Conclusion

The orthogonal protection of this compound using Boc for the amine and TIPS for the alkyne provides a robust and flexible strategy for its use in complex organic synthesis. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient and selective functionalization of this versatile building block. The distinct cleavage conditions for the Boc (acidic) and TIPS (fluoride) groups ensure high chemoselectivity, a critical aspect of modern synthetic chemistry.

References

Application Notes: Hept-5-yn-1-amine as a Versatile Building Block in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products and their analogs are cornerstones of drug discovery, offering vast structural diversity and biological activity.[1] The synthesis of novel analogs is a key strategy for improving the potency, selectivity, and pharmacokinetic properties of natural product leads. Hept-5-yn-1-amine is a valuable bifunctional building block for the synthesis of such analogs. Its structure, featuring a terminal alkyne and a primary amine, allows for sequential or orthogonal derivatization, enabling the rapid construction of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the generation of natural product analog libraries.

Key Features of this compound

This compound possesses two key reactive functional groups:

  • Terminal Alkyne: This group is amenable to a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling. These reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for late-stage functionalization in complex syntheses.[2][3][4][5][6]

  • Primary Amine: The primary amine serves as a versatile handle for the introduction of various substituents. It can readily undergo acylation to form amides, reductive amination with aldehydes and ketones, and participate in the formation of heterocyclic systems.

This dual functionality allows for a modular approach to analog synthesis, where a core scaffold can be linked to different building blocks via either the alkyne or the amine.

Application 1: Synthesis of Triazole-Containing Natural Product Analogs via CuAAC (Click Chemistry)

The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[2][5] This approach can be used to conjugate this compound to an azide-modified natural product scaffold or, conversely, to couple an acylated this compound derivative to an azide-bearing molecule of interest.

Experimental Protocol: General Procedure for CuAAC Ligation
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Copper(II) sulfate (CuSO₄) in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Dissolve the azide-containing substrate (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Reaction Setup:

    • To the solution of the azide and alkyne, add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mol%.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 1-12 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Illustrative Data Presentation
EntryAzide SubstrateSolventTime (h)Yield (%)Purity (%)
1Azido-functionalized coumarint-BuOH/H₂O (1:1)492>98
2Azido-functionalized flavonoidTHF/H₂O (1:1)688>97
3Azido-sugar derivativeDMSO295>99

Application 2: Synthesis of Aryl-Alkyne Scaffolds via Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[3][4][6] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are common motifs in natural products.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reagent Preparation:

    • In a flame-dried Schlenk flask, dissolve the aryl halide (1.0 eq) and this compound (1.2 eq) in a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, such as CuI (4-10 mol%).

  • Reaction Setup:

    • Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).

    • Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed (typically 2-24 hours), cool the reaction to room temperature, and filter through a pad of celite to remove the catalyst.

    • Rinse the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel.

Illustrative Data Presentation
EntryAryl HalideCatalystBaseTemperature (°C)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂/CuITEA2585
23-BromopyridinePd(PPh₃)₄/CuIDIPEA5078
32-IodothiophenePd(OAc)₂/XPhos/CuIDIPEA4082

Application 3: Amide Bond Formation for Peptide and Small Molecule Analogs

The primary amine of this compound can be readily acylated to form amide bonds. This allows for the incorporation of the heptynyl moiety into peptides or for its attachment to carboxylic acid-containing natural products or their fragments.

Experimental Protocol: General Procedure for Amide Coupling
  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).

    • Stir the mixture for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Reaction Setup:

    • Add this compound (1.1 eq) to the activated carboxylic acid solution.

    • Add a non-nucleophilic base such as DIPEA (2.0 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS (typically 2-12 hours).

    • Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude amide by flash column chromatography or recrystallization.

Illustrative Data Presentation
EntryCarboxylic AcidCoupling AgentBaseTime (h)Yield (%)
1N-Boc-AlanineHATUDIPEA394
2Benzoic AcidEDC/HOBtDIPEA689
3IbuprofenDCC/DMAPNone1285

Visualizations

Synthetic Workflow Diagram

G General Workflow for Natural Product Analog Synthesis cluster_0 Initial Coupling cluster_1 Diversification This compound This compound Coupling_Reaction CuAAC, Sonogashira, or Amide Coupling This compound->Coupling_Reaction Natural_Product_Scaffold Natural_Product_Scaffold Natural_Product_Scaffold->Coupling_Reaction Intermediate_Analog Intermediate Analog Coupling_Reaction->Intermediate_Analog Second_Coupling Orthogonal Reaction Intermediate_Analog->Second_Coupling Building_Blocks Building_Blocks Building_Blocks->Second_Coupling Analog_Library Diverse Analog Library Second_Coupling->Analog_Library Biological_Screening Biological_Screening Analog_Library->Biological_Screening Screening & SAR

Caption: Synthetic workflow using this compound.

Logical Relationship Diagram

G Synthetic Utility of this compound cluster_alkyne Alkyne Reactions cluster_amine Amine Reactions This compound This compound CuAAC CuAAC (Click) This compound->CuAAC + R-N3 Sonogashira Sonogashira This compound->Sonogashira + R-X, Pd/Cu Other_Alkyne_Rxns Other (e.g., Glaser) This compound->Other_Alkyne_Rxns Amide_Coupling Amide Coupling This compound->Amide_Coupling + R-COOH Reductive_Amination Reductive Amination This compound->Reductive_Amination + R-CHO/R2CO Heterocycle_Formation Heterocycle Formation This compound->Heterocycle_Formation Triazole_Analogs Triazole_Analogs CuAAC->Triazole_Analogs Arylalkyne_Analogs Arylalkyne_Analogs Sonogashira->Arylalkyne_Analogs Peptidomimetics Peptidomimetics Amide_Coupling->Peptidomimetics Substituted_Amines Substituted_Amines Reductive_Amination->Substituted_Amines

Caption: Diverse reactions of this compound.

Hypothetical Signaling Pathway Diagram

G Probing a Kinase Pathway with a Synthesized Analog Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target) Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression Promotes Analog Heptynyl-Analog (Inhibitor) Analog->Kinase_B Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes: Hept-5-yn-1-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Hept-5-yn-1-amine is a versatile bifunctional molecule that serves as a valuable building block in various chemical syntheses, particularly in the realm of "click chemistry."[1] The presence of a terminal alkyne group allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the primary amine provides a handle for further functionalization or conjugation.[2][3] This combination makes this compound an ideal candidate for applications in bioconjugation, drug delivery, and materials science.

Key Features of this compound:

  • Terminal Alkyne: The carbon-carbon triple bond at the 5-position is sterically unhindered, allowing for rapid participation in CuAAC reactions.[4]

  • Primary Amine: The amine group at the 1-position can be readily modified, for example, by acylation, alkylation, or reaction with activated esters, enabling the attachment of a wide range of molecules.

  • Spacer Arm: The butyl chain separating the amine and alkyne functionalities provides flexibility and reduces potential steric hindrance between conjugated molecules.

Bioconjugation

This compound is an excellent tool for the site-specific modification of biomolecules such as proteins, peptides, and nucleic acids.[5] The primary amine can be reacted with an appropriate functional group on the biomolecule (e.g., a carboxyl group to form an amide bond) to introduce the alkyne handle. Subsequently, an azide-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain) can be "clicked" onto the alkyne-functionalized biomolecule.[2] This two-step approach allows for precise control over the location and stoichiometry of the conjugation.

Drug Delivery

In the field of drug delivery, this compound can be used to construct complex drug delivery systems. For instance, it can be used to link targeting ligands to drug-loaded nanoparticles or to create prodrugs that release the active agent under specific conditions. The robust nature of the triazole ring formed during the click reaction ensures the stability of the conjugate in biological environments. The amino-yne click reaction can also be leveraged to design stimuli-responsive materials for on-demand drug release.[1]

Materials Science and Surface Functionalization

This compound can be employed to modify the surfaces of various materials, imparting new functionalities.[6] The amine group can be used to anchor the molecule to a surface (e.g., through reactions with epoxy or carboxyl groups on the material). The exposed alkyne groups can then be used to attach other molecules via click chemistry, allowing for the creation of functional surfaces for applications in sensing, catalysis, and biocompatible coatings.[7][8] For example, alkyne-functionalized polymers can be synthesized and subsequently cross-linked or functionalized using click chemistry.[9][10]

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for CuAAC reactions involving terminal alkynes analogous to this compound. These values can serve as a starting point for optimizing reactions with this compound.

ParameterValueReference
Reaction Time 5 minutes - 3 hours[11]
Reaction Temperature Room Temperature (25°C)[12]
Typical Yields >95%[12]
Catalyst Loading (Cu(I)) 0.5 mol% - 5 mol%[11]
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligands[3]
Solvents DMF, DMSO, water, t-BuOH/water mixtures[12]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Amino-Alkyne

This protocol describes a general method for the "clicking" of an azide-containing molecule to an alkyne-functionalized substrate, which can be adapted for this compound.

Materials:

  • Alkyne-functionalized substrate (e.g., this compound derivative)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for biomolecule conjugations)

  • Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH and water)

Procedure:

  • Dissolve the alkyne-functionalized substrate and the azide-containing molecule in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate in water. If using a ligand like TBTA, pre-mix the copper sulfate and ligand in the solvent.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution (or the copper/ligand solution).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the reaction can be quenched by exposure to air or by the addition of a copper chelator like EDTA.

  • Purify the product using standard techniques such as column chromatography, precipitation, or dialysis (for biomolecules).

Diagram of the CuAAC Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH (e.g., this compound derivative) Product R1-Triazole-R2 (1,4-disubstituted triazole) Alkyne->Product Click Reaction Azide R2-N3 (Azide-containing molecule) Azide->Product Catalyst Cu(I) source (e.g., CuSO4 + NaAscorbate) Catalyst->Product

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 2: Functionalization of a Carboxylic Acid-Terminated Polymer with this compound

This protocol details the introduction of a terminal alkyne onto a polymer backbone for subsequent click modification.

Materials:

  • Carboxylic acid-terminated polymer

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the carboxylic acid-terminated polymer in anhydrous DMF or DMSO.

  • Add EDC and NHS to the polymer solution and stir at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Add this compound to the reaction mixture, followed by the addition of TEA or DIPEA.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Precipitate the alkyne-functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or methanol).

  • Wash the polymer precipitate several times with the non-solvent to remove unreacted reagents.

  • Dry the alkyne-functionalized polymer under vacuum. The success of the functionalization can be confirmed by NMR or IR spectroscopy.

Diagram of the Polymer Functionalization Workflow:

Polymer_Functionalization Start Carboxylic Acid-Terminated Polymer Activation Activate with EDC/NHS Start->Activation Coupling Couple with this compound Activation->Coupling Purification Precipitate and Wash Coupling->Purification FinalProduct Alkyne-Functionalized Polymer Purification->FinalProduct

Caption: Workflow for polymer functionalization with this compound.

Conclusion

This compound, and analogous amino-alkynes, are powerful and versatile reagents for the introduction of alkyne functionalities for subsequent click chemistry applications. The protocols and data provided herein, based on established literature for similar compounds, offer a solid foundation for researchers and drug development professionals to utilize these building blocks in their respective fields. The high efficiency, specificity, and biocompatibility of the CuAAC reaction make it an invaluable tool for creating complex and functional molecular architectures.

References

Solid-Phase Synthesis Utilizing Hept-5-yn-1-amine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comprehensive Guide for the Solid-Phase Synthesis and Application of Alkyne-Modified Peptides and Bioconjugates Using Hept-5-yn-1-amine

This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase synthesis (SPS). The primary application of this versatile building block is the introduction of a terminal alkyne functionality into peptides and other organic molecules. This alkyne handle serves as a reactive site for subsequent bioorthogonal ligation, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3] This powerful technique allows for the efficient and specific conjugation of the synthesized molecule to other entities such as fluorescent dyes, imaging agents, polyethylene glycol (PEG), or other biomolecules, opening up vast possibilities in drug development, diagnostics, and fundamental biological research.[1][4][5]

The 1,2,3-triazole ring formed through the click reaction is not merely a linker but can also act as a bioisostere for the amide bond, potentially enhancing the metabolic stability and biological activity of the resulting peptidomimetics.[5][6]

Applications of this compound in Solid-Phase Synthesis

The incorporation of this compound onto a solid support enables a variety of applications, including:

  • Peptide Labeling and Imaging: The terminal alkyne allows for the straightforward attachment of azide-functionalized fluorophores for in vitro and in vivo imaging studies.

  • Synthesis of Peptide-Drug Conjugates: The click reaction facilitates the conjugation of peptides to cytotoxic drugs or other therapeutic agents.

  • PEGylation: Introduction of a PEG chain via click chemistry can improve the pharmacokinetic properties of a peptide therapeutic.

  • Creation of Branched and Cyclic Peptides: The alkyne group can be used as a handle for intramolecular or intermolecular cyclization, or for the creation of dendritic peptide structures.[4]

  • Development of Peptidomimetics: The resulting triazole can mimic a peptide bond, leading to the synthesis of more stable and potentially more potent drug candidates.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound onto a solid support and its subsequent modification via CuAAC.

Protocol 1: C-Terminal Modification of Peptides with this compound via Reductive Amination

This protocol describes the synthesis of a peptide with a C-terminal Hept-5-yn-1-amide. The primary amine of this compound is first attached to an aldehyde-functionalized resin, followed by standard Fmoc-based solid-phase peptide synthesis.[7][8]

Materials:

  • Aldehyde-functionalized resin (e.g., Bromoacetaldehyde resin)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU, HOBt, DIC)[9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)[10]

Procedure:

  • Resin Swelling: Swell the aldehyde-functionalized resin in DMF for 1 hour in a solid-phase synthesis vessel.[9]

  • Reductive Amination:

    • Dissolve this compound (5 eq.) and NaBH₃CN (5 eq.) in DMF.

    • Add the solution to the swollen resin and shake at room temperature for 12 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Synthesis:

    • Perform standard Fmoc-based solid-phase peptide synthesis by sequentially coupling the desired Fmoc-protected amino acids.[9]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.[11]

    • Amino Acid Coupling: Use a 4-fold excess of Fmoc-amino acid, activated with a suitable coupling reagent (e.g., HCTU), in the presence of a base (e.g., DIPEA).[9]

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for C-Terminal Modification:

G Resin Aldehyde Resin Swell Swell Resin in DMF Resin->Swell ReductiveAmination Reductive Amination (NaBH3CN) Swell->ReductiveAmination Hept This compound Hept->ReductiveAmination Wash1 Wash ReductiveAmination->Wash1 SPPS Fmoc-SPPS Cycles (Deprotection & Coupling) Wash1->SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct C-Terminal Alkyne Peptide Purification->FinalProduct

C-Terminal Modification Workflow
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the resin-bound alkyne-functionalized peptide synthesized in Protocol 1.

Materials:

  • Resin-bound alkyne-peptide

  • Azide-containing molecule (e.g., Azido-PEG, fluorescent dye azide)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Sodium ascorbate

  • N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine

  • N,N-Dimethylformamide (DMF), degassed

  • Acetonitrile (ACN), degassed

Procedure:

  • Resin Preparation: After the final Fmoc deprotection step in the peptide synthesis, wash the resin-bound alkyne-peptide thoroughly with DMF.

  • Click Reaction Mixture:

    • In a separate vial, dissolve the azide-containing molecule (5 eq.), sodium ascorbate (3 eq.), and DIPEA (10 eq.) in degassed DMF.[12]

    • In another vial, dissolve CuBr (1 eq.) in degassed ACN.[12]

  • On-Resin Click Reaction:

    • Add the DMF solution to the resin, followed by the ACN solution of the copper catalyst.

    • Shake the reaction mixture under a nitrogen atmosphere at room temperature for 6-12 hours.[12]

    • Monitor the reaction completion by a test cleavage of a small amount of resin.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and copper catalyst.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1.

Workflow for On-Resin CuAAC:

G ResinPeptide Resin-Bound Alkyne Peptide ClickReaction On-Resin CuAAC ResinPeptide->ClickReaction Azide Azide-Molecule Azide->ClickReaction Reagents Cu(I) Catalyst, Sodium Ascorbate, Base (DIPEA) Reagents->ClickReaction Wash Wash ClickReaction->Wash Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalConjugate Peptide-Triazole Conjugate Purification->FinalConjugate

On-Resin CuAAC Workflow

Quantitative Data Summary

The efficiency of the coupling and click reactions can vary depending on the peptide sequence and the nature of the azide-containing molecule. The following table summarizes typical yields reported for similar solid-phase syntheses and on-resin click reactions.

StepParameterTypical ValueReference
Reductive AminationResin Loading0.3 - 0.7 mmol/gGeneral SPPS knowledge
Fmoc-SPPSCoupling Efficiency per Step>99%General SPPS knowledge
On-Resin CuAACReaction Yield>95%[13]
Overall Yield (after purification)Crude to Pure10 - 30%General observation in multi-step synthesis

Signaling Pathway Application: Inhibition of a Kinase Pathway

Peptides modified with triazoles can act as potent and stable inhibitors of protein-protein interactions, which are crucial in many signaling pathways. For example, a cyclic peptide containing a triazole linkage could be designed to mimic a protein loop that binds to the active site of a kinase, thereby inhibiting its activity and downstream signaling.

Logical Relationship of a Triazole-Peptide Kinase Inhibitor:

G cluster_synthesis Synthesis cluster_pathway Kinase Signaling Pathway Hept This compound SPPS Solid-Phase Synthesis Hept->SPPS CuAAC On-Resin CuAAC SPPS->CuAAC Inhibitor Triazole-Peptide Inhibitor CuAAC->Inhibitor Phosphorylation Phosphorylation Inhibitor->Phosphorylation Inhibition Kinase Kinase Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling & Cellular Response Phosphorylation->Downstream

Inhibition of Kinase Signaling

This diagram illustrates the synthesis of a triazole-peptide inhibitor using this compound and its subsequent application in blocking a kinase signaling pathway by preventing the phosphorylation of a substrate protein. This inhibition of a key signaling event can have therapeutic applications in diseases where such pathways are dysregulated, such as cancer.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Hept-5-yn-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hept-5-yn-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most frequently employed methods for the synthesis of primary amines like this compound are the Gabriel synthesis and reductive amination. Direct alkylation of ammonia is often avoided due to a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, which significantly lowers the yield of the desired primary amine.[1][2][3]

Q2: Why am I getting a mixture of products instead of pure this compound?

A2: The formation of multiple products, particularly in direct amination approaches, is a common issue known as over-alkylation. The primary amine product is often more nucleophilic than the starting ammonia, leading to further reaction with the alkyl halide.[3][4] The Gabriel synthesis is a superior method to avoid this, as it utilizes a phthalimide group to protect the nitrogen, preventing multiple alkylations.[2][4]

Q3: I'm having trouble with the final deprotection step of my Gabriel synthesis. What are the common challenges?

A3: The deprotection of the N-alkylphthalimide intermediate can be challenging. Acidic or basic hydrolysis often requires harsh conditions and can lead to low yields or the decomposition of sensitive functional groups.[2] A milder and often more effective method is the Ing-Manske procedure, which uses hydrazine hydrate to cleave the phthalimide.[2][5] However, the removal of the phthalhydrazide byproduct can sometimes be difficult.[2]

Q4: Are there any alternative methods to the Gabriel synthesis that might give better yields?

A4: Yes, reductive amination is a powerful alternative for synthesizing primary amines.[6][7][8] This method involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent. For this compound, this would involve the reductive amination of hept-5-yn-1-al. This method avoids the issue of over-alkylation.[6] Another alternative is the Mitsunobu reaction, which can be used to alkylate phthalimide with an alcohol, followed by deprotection.[9][10][11]

Troubleshooting Guide

Issue 1: Low Yield in the Alkylation of Potassium Phthalimide (Gabriel Synthesis)
Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete reaction Ensure anhydrous conditions as potassium phthalimide is moisture-sensitive. Use a polar aprotic solvent like DMF to improve the solubility of potassium phthalimide and accelerate the SN2 reaction.[5][12] Consider a modest increase in reaction temperature or longer reaction times.Increased conversion of the starting alkyl halide to the N-(hept-5-yn-1-yl)phthalimide intermediate.
Side reactions of the alkyl halide Use a high-purity starting material (e.g., 1-bromo-hept-5-yne). Elimination reactions can compete with substitution, especially with more hindered bases or at higher temperatures. Ensure the use of a non-hindered base for the formation of the phthalimide anion if not using pre-formed potassium phthalimide.Minimized formation of elimination byproducts, leading to a cleaner reaction and higher yield of the desired product.
Poor quality of potassium phthalimide Use commercially available, high-purity potassium phthalimide or prepare it fresh by reacting phthalimide with a suitable base like potassium hydroxide.Consistent and improved yields in the alkylation step.
Issue 2: Low Yield or Difficulty in the Hydrazine Deprotection Step (Gabriel Synthesis)
Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete reaction Use a sufficient excess of hydrazine hydrate (typically 1.5-2 equivalents or more).[2] Ensure adequate reaction time (can range from a few hours to overnight) and consider gentle heating (refluxing in ethanol is common).[5]Complete cleavage of the phthalimide group to release the primary amine.
Difficult separation of phthalhydrazide Phthalhydrazide is often insoluble and precipitates from the reaction mixture.[2] After cooling, the precipitate can be removed by filtration. Acidifying the filtrate with dilute HCl will protonate the amine, making it water-soluble, while any remaining non-polar impurities can be extracted with an organic solvent. Basification of the aqueous layer will then liberate the free amine for extraction.Efficient removal of the phthalhydrazide byproduct, leading to a purer amine product.
Product loss during workup This compound has some water solubility. During aqueous workup, ensure the aqueous phase is saturated with a salt like NaCl before extraction to reduce the solubility of the amine. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane.Improved recovery of the final product from the aqueous phase.

Comparative Yield Data for Primary Amine Synthesis

Synthetic Method Starting Material Product Reported Yield Reference
Gabriel Synthesis (Alkylation)1-BromooctaneN-Octylphthalimide~85-95% (Typical)General Literature
Gabriel Synthesis (Hydrazinolysis)N-OctylphthalimideOctylamine~80-90% (Typical)General Literature
Reductive AminationPhenyl-2-propanoneAmphetamineHigh (Commercial Scale)[1]
Azide Synthesis followed by Reduction1-BromooctaneOctylamine~80-90% (Overall)[1]

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

Step 1: Synthesis of N-(hept-5-yn-1-yl)phthalimide

  • To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 1-bromo-hept-5-yne (1.0 equivalent).

  • Stir the reaction mixture at room temperature overnight or gently heat to 50-60 °C for several hours until TLC analysis indicates the consumption of the starting bromide.

  • Pour the reaction mixture into water and collect the precipitated solid by filtration.

  • Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material.

  • Dry the solid under vacuum to obtain N-(hept-5-yn-1-yl)phthalimide.

Step 2: Deprotection to Yield this compound (Ing-Manske Procedure)

  • Suspend the N-(hept-5-yn-1-yl)phthalimide (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (2.0 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

  • Make the aqueous layer basic with a strong base (e.g., NaOH) and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Reductive Amination for the Synthesis of this compound
  • Dissolve hept-5-yn-1-al (1.0 equivalent) in methanol.

  • Add a solution of ammonia in methanol.

  • In a separate flask, prepare a solution of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol.[6][7]

  • Slowly add the reducing agent solution to the aldehyde/ammonia mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction with water and then acidify with dilute HCl.

  • Wash the aqueous layer with an organic solvent to remove unreacted aldehyde and other non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield this compound.

Visualizations

Gabriel_Synthesis_Workflow start Start: 1-Bromo-hept-5-yne + Potassium Phthalimide alkylation Step 1: Alkylation (SN2 Reaction) Solvent: DMF start->alkylation intermediate Intermediate: N-(hept-5-yn-1-yl)phthalimide alkylation->intermediate deprotection Step 2: Deprotection (Hydrazinolysis) Reagent: Hydrazine Hydrate intermediate->deprotection workup Workup & Purification deprotection->workup byproduct Byproduct: Phthalhydrazide (Precipitate) deprotection->byproduct product Final Product: This compound workup->product

Caption: Workflow for the Gabriel Synthesis of this compound.

Reductive_Amination_Workflow start Start: Hept-5-yn-1-al + Ammonia imine_formation Imine Formation (in situ) start->imine_formation reduction Reduction Reagent: NaBH3CN or NaBH(OAc)3 imine_formation->reduction workup Workup & Purification reduction->workup product Final Product: This compound workup->product

Caption: Workflow for the Reductive Amination Synthesis of this compound.

Troubleshooting_Logic low_yield Low Yield of This compound gabriel Gabriel Synthesis? low_yield->gabriel Yes reductive Reductive Amination? low_yield->reductive No alkylation_issue Low Yield in Alkylation Step? gabriel->alkylation_issue deprotection_issue Low Yield in Deprotection Step? gabriel->deprotection_issue incomplete_reduction Incomplete Reduction? reductive->incomplete_reduction check_reagents Check Reagent Purity & Anhydrous Conditions alkylation_issue->check_reagents Yes optimize_conditions Optimize Reaction Time & Temperature alkylation_issue->optimize_conditions No deprotection_issue->optimize_conditions No workup_loss Check for Product Loss during Workup deprotection_issue->workup_loss Yes check_reducing_agent Check Activity of Reducing Agent incomplete_reduction->check_reducing_agent Yes

References

Technical Support Center: Alkylation of Terminal Alkynes for Hept-5-yn-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of terminal alkynes, with a specific focus on the synthesis of precursors for molecules like Hept-5-yn-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the alkylation of a terminal alkyne?

The alkylation of a terminal alkyne is a two-step process. First, a strong base is used to deprotonate the terminal alkyne, forming a highly nucleophilic acetylide anion.[1][2][3][4] Second, this acetylide anion acts as a nucleophile and attacks a primary alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction, forming a new carbon-carbon bond and elongating the carbon chain.[1][4][5][6]

Q2: What are the most common side reactions observed during the alkylation of terminal alkynes?

The most prevalent side reaction is the E2 (bimolecular elimination) reaction, which competes with the desired SN2 substitution.[1] This is because the acetylide anion is a strong base in addition to being a good nucleophile.[1][5][7][8] The E2 reaction leads to the formation of an alkene from the alkyl halide. Other potential side reactions include the isomerization of the alkyne at high temperatures and multiple alkylations if the product is also a terminal alkyne.[9][10]

Q3: Why is the choice of alkyl halide critical for the success of this reaction?

The structure of the alkyl halide is a determining factor in the competition between the desired SN2 substitution and the undesired E2 elimination.[1][5][11]

  • Primary alkyl halides are ideal for this reaction as they are sterically unhindered and favor the SN2 pathway.[1][5][8][12]

  • Secondary alkyl halides will lead to a significant amount of the E2 elimination product and are generally poor substrates for this reaction.[1][5][8]

  • Tertiary alkyl halides will almost exclusively undergo E2 elimination due to steric hindrance around the reaction center.[5][7][13]

Q4: Which strong bases are typically used for the deprotonation of terminal alkynes?

Commonly used strong bases for this purpose include sodium amide (NaNH₂) in liquid ammonia and sodium hydride (NaH).[12][14] These bases are strong enough to quantitatively deprotonate the terminal alkyne (pKa ≈ 25).[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired alkylated alkyne 1. Incomplete deprotonation of the terminal alkyne. 2. Competing E2 elimination reaction. 3. Suboptimal reaction temperature.1. Ensure the use of a sufficiently strong and fresh base (e.g., NaNH₂, NaH). Use a slight excess of the base. 2. Use a primary alkyl halide. If a secondary halide must be used, expect lower yields and consider alternative synthetic routes. 3. For reactions with NaNH₂, maintain a low temperature using a dry ice/acetone bath.
Presence of a significant amount of alkene byproduct The E2 elimination reaction is dominating over the SN2 substitution.1. Verify that the alkyl halide is primary and not sterically hindered. 2. Use a less sterically hindered base if possible, although the acetylide itself is the base in the second step. 3. Lower the reaction temperature to favor the SN2 pathway, which has a lower activation energy.
Recovery of unreacted starting alkyne 1. The base was not strong enough or was deactivated by moisture. 2. Insufficient amount of base was used.1. Use freshly opened or properly stored strong base. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least one equivalent of the strong base relative to the terminal alkyne.
Formation of an internal alkyne instead of the expected terminal alkyne (isomerization) The reaction temperature was too high, causing the triple bond to migrate.1. Use a milder base system like NaNH₂ in liquid ammonia, which allows for lower reaction temperatures.[10][15] 2. Avoid using strong bases like potassium hydroxide (KOH) at high temperatures, as this is known to cause alkyne isomerization.[10]
Formation of a dialkylated product The initially formed product is also a terminal alkyne and has undergone a second alkylation.1. Use only one equivalent of the alkylating agent. 2. If the starting material is acetylene, and a mono-alkylated product is desired, carefully control the stoichiometry of the base and alkyl halide.

Experimental Protocol: General Procedure for the Alkylation of a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

  • Deprotonation of the Terminal Alkyne:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the terminal alkyne and an anhydrous solvent (e.g., liquid ammonia, THF, or DME).

    • Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for liquid ammonia).

    • Slowly add one equivalent of a strong base (e.g., sodium amide or a solution of n-butyllithium in hexanes).

    • Stir the mixture for 1-2 hours to ensure complete formation of the acetylide anion.

  • Alkylation with a Primary Alkyl Halide:

    • Dissolve the primary alkyl halide in a minimal amount of anhydrous solvent.

    • Add the alkyl halide solution dropwise to the cooled solution of the acetylide anion.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated alkyne.

Troubleshooting Workflow

Troubleshooting_Alkyne_Alkylation start Reaction Outcome low_yield Low Yield of Desired Product start->low_yield isomerization Isomerized Alkyne Product Formed? start->isomerization Other Issues alkene_byproduct Significant Alkene Byproduct Present? low_yield->alkene_byproduct Yes unreacted_alkyne Unreacted Starting Alkyne Recovered? low_yield->unreacted_alkyne No check_halide Verify Alkyl Halide is Primary alkene_byproduct->check_halide Yes lower_temp Lower Reaction Temperature alkene_byproduct->lower_temp No check_base Check Base Strength and Stoichiometry unreacted_alkyne->check_base Yes check_conditions Use Anhydrous Conditions and Inert Atmosphere unreacted_alkyne->check_conditions No use_milder_base Use NaNH2 in liq. NH3 at Low Temperature isomerization->use_milder_base Yes

Caption: Troubleshooting workflow for side reactions in alkyne alkylation.

References

Technical Support Center: Purification of Hept-5-yn-1-amine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of Hept-5-yn-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound and similar primary amines.

Problem Potential Cause Recommended Solution
Peak Tailing or Broadening in Normal-Phase (Silica Gel) Strong interaction between the basic amine and acidic silanol groups on the silica surface.1. Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or ammonium hydroxide) to neutralize the acidic sites on the silica gel.[1][2][3] 2. Switch to an amine-functionalized silica column which has a less acidic surface.[1][3]
Irreversible Adsorption or Low Recovery from Silica Gel Column The highly basic nature of the primary amine leads to very strong binding to the acidic silica gel.1. Consider using basic alumina as the stationary phase instead of silica gel.[4] 2. Opt for reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and such strong ionic interactions are avoided.[5]
Compound Degradation on the Column The acidic environment of the silica gel may be causing the degradation of the amine.1. Neutralize the silica gel by pre-treating the column with a mobile phase containing a basic additive before loading the sample. 2. Use a less acidic stationary phase like alumina or an amine-functionalized column.[1][4]
Poor Separation of this compound from Impurities The polarity of the mobile phase is not optimized for the separation.1. Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol with a basic additive). 2. If using reversed-phase, adjust the ratio of water to organic solvent (acetonitrile or methanol).
Streaking on TLC Plate Similar to peak tailing on a column, this is due to the interaction of the amine with the acidic silica on the TLC plate.Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the TLC developing solvent.[2]
Difficulty Visualizing the Compound on TLC This compound lacks a strong chromophore for UV visualization.Use a TLC stain that reacts with primary amines, such as ninhydrin stain , which will produce a distinct color.[6] Potassium permanganate stain can also be used to visualize the alkyne group.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying this compound?

Both normal-phase and reversed-phase chromatography can be effective, but the choice depends on the nature of the impurities. For non-polar impurities, normal-phase chromatography on silica gel (with a basic modifier) or amine-functionalized silica is a good option.[1][3] For polar impurities, reversed-phase chromatography on a C18 column is often more successful.[5]

Q2: Why is my this compound streaking on the TLC plate and tailing on the silica gel column?

This is a common issue with primary amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior.[1][2] Adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase will mitigate these interactions.[1][3]

Q3: What mobile phase should I use for the normal-phase purification of this compound?

A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A common mobile phase for amines is a gradient of ethyl acetate in hexanes, with 0.1-1% triethylamine added to both solvents. For more polar compounds, a dichloromethane/methanol system with a basic additive can be used.[1]

Q4: Can I use reversed-phase chromatography for this compound?

Yes, reversed-phase chromatography is an excellent alternative. A typical mobile phase would be a mixture of water and acetonitrile or methanol. It is advisable to add a basic modifier (e.g., 0.1% TEA) to the mobile phase to ensure the amine is in its neutral, free-base form, which will improve retention and peak shape.[1]

Q5: How do I visualize this compound on a TLC plate?

Since this compound does not have a UV chromophore, you will need to use a chemical stain. Ninhydrin is an excellent choice as it reacts with primary amines to give a colored spot.[6] Alternatively, a potassium permanganate stain can be used, which reacts with the alkyne functional group.[6]

Experimental Protocol: Flash Chromatography Purification

This protocol provides a general procedure for the purification of this compound. Method development using TLC is highly recommended to determine the optimal solvent system.

1. Method Development (TLC)

  • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • On a silica gel TLC plate, spot your crude material.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate with 1% triethylamine. Start with a ratio of 9:1 hexanes:ethyl acetate and gradually increase the polarity.

  • Visualize the plate using a ninhydrin stain.

  • The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.3.

2. Column Preparation (Normal-Phase with Basic Modifier)

  • Select an appropriately sized silica gel column for your sample amount.

  • Prepare the mobile phase determined from your TLC analysis (e.g., 85:15 hexanes:ethyl acetate + 1% triethylamine).

  • Pack the column with silica gel using the chosen mobile phase.

  • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection

  • Begin eluting the column with the mobile phase, applying pressure for flash chromatography.

  • Collect fractions in test tubes.

  • Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing with a ninhydrin stain.

5. Product Isolation

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Data Summary

The following table provides representative data for the purification of a primary amine like this compound using different chromatographic techniques.

Parameter Normal-Phase (Silica Gel) Normal-Phase (Amine-Functionalized Silica) Reversed-Phase (C18)
Stationary Phase Silica Gel (40-63 µm)Amine-Functionalized Silica (40-63 µm)C18 Silica Gel (40-63 µm)
Mobile Phase 10-40% Ethyl Acetate in Hexanes5-30% Ethyl Acetate in Hexanes10-50% Acetonitrile in Water
Mobile Phase Additive 1% TriethylamineNone required0.1% Triethylamine
Typical Product Rf/Retention Rf ~ 0.3 in 20% EtOAc/Hexanes + 1% TEARf ~ 0.4 in 15% EtOAc/HexanesElutes at ~30% Acetonitrile
Expected Purity >95%>98%>98%
Common Impurities Removed Less polar starting materials and byproductsLess polar starting materials and byproductsMore polar byproducts and salts

Workflow and Decision Diagrams

PurificationWorkflow cluster_prep Preparation cluster_decision Method Selection cluster_troubleshoot Troubleshooting cluster_execution Execution start Crude this compound tlc TLC Analysis with Basic Modifier start->tlc decision Good Separation on TLC? tlc->decision streaking Streaking or Low Rf? decision->streaking No packing Pack Column decision->packing Yes change_phase Consider Reversed-Phase or Amine-Silica streaking->change_phase change_phase->packing loading Load Sample packing->loading elution Elute & Collect Fractions loading->elution analysis Analyze Fractions by TLC elution->analysis combine Combine Pure Fractions analysis->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

TroubleshootingTree cluster_peak_shape Peak Shape Issues cluster_recovery Recovery & Purity start Problem Encountered peak_tailing Peak Tailing/Streaking on Silica start->peak_tailing low_recovery Low Recovery/ Irreversible Binding start->low_recovery no_separation Poor Separation start->no_separation add_base Add 0.1-1% Triethylamine to Mobile Phase peak_tailing->add_base change_column Switch to Amine-Silica or Reversed-Phase (C18) low_recovery->change_column optimize_solvent Optimize Solvent Gradient Based on TLC no_separation->optimize_solvent

Caption: Troubleshooting decision tree for amine purification.

References

Technical Support Center: Troubleshooting Click Reactions with Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions involving Hept-5-yn-1-amine.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is showing low to no yield. What are the common causes?

Several factors can contribute to low or no product formation in a click reaction with this compound. These include:

  • In-situ Catalyst Formation Issues: The active catalyst for the click reaction is Copper(I). Often, this is generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate). If the reducing agent is old or degraded, or if oxygen is not adequately excluded from the reaction, the concentration of the active Cu(I) catalyst will be insufficient.

  • Copper Catalyst Inhibition: The primary amine group in this compound can coordinate with the copper catalyst. This can sometimes inhibit the catalytic cycle, leading to lower yields.

  • Side Reactions: Alkyne homocoupling (Glaser coupling) is a common side reaction that can consume the starting alkyne and reduce the yield of the desired triazole product.[1]

  • Reagent Purity and Stability: The purity of this compound, the azide coupling partner, and all other reagents is crucial. Impurities can interfere with the reaction. Additionally, azides can be unstable, so it's important to use them as fresh as possible.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration of reactants and catalyst can significantly impact the reaction outcome.

Q2: How can I improve the yield of my click reaction with this compound?

To improve the yield, consider the following troubleshooting steps:

  • Optimize Catalyst System:

    • Use a Ligand: A stabilizing ligand is highly recommended when working with aminoalkynes. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst, prevent its oxidation, and minimize inhibition by the amine group of this compound.[2][3]

    • Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.

    • Degas Solvents: To minimize oxidation of the Cu(I) catalyst, it is good practice to degas the reaction solvents.

  • Control Reaction Conditions:

    • Solvent Choice: A mixture of t-BuOH/H₂O or DMSO/H₂O is commonly used. The choice of solvent can affect the solubility of your reactants and the reaction rate.[4]

    • Temperature: Most click reactions proceed well at room temperature. However, gentle heating (e.g., 40-60°C) can sometimes improve the reaction rate, but be mindful of the stability of your reactants at higher temperatures.

    • Concentration: Ensure that the concentrations of your reactants are appropriate. Very dilute solutions may lead to slow reaction rates.

  • Consider Amine Protection: In cases where the primary amine is suspected to be a major issue, you can protect it with a suitable protecting group (e.g., Boc). This will add extra steps to your synthesis (protection and deprotection) but can significantly improve the click reaction yield.

Q3: I am observing multiple spots on my TLC, and my final product is impure. What are the likely side products and how can I purify my desired triazole?

The most common side product is the homocoupled alkyne (a diyne). You may also have unreacted starting materials.

Purification Strategy:

  • Column Chromatography: This is the most common method for purifying the triazole product. A silica gel column with a gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on the polarity of your azide partner.

  • Extraction: An initial workup with an aqueous solution can help remove the copper catalyst and other water-soluble components. Washing with a solution of EDTA can also help to sequester and remove residual copper.

Troubleshooting Workflow

Here is a logical workflow to troubleshoot a problematic click reaction with this compound.

TroubleshootingWorkflow Start Low/No Product CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckReagents Check Reagent Purity & Stability Start->CheckReagents FreshAscorbate Use Fresh Sodium Ascorbate CheckCatalyst->FreshAscorbate Issue with Cu(I) generation? AddLigand Add Stabilizing Ligand (e.g., THPTA) CheckCatalyst->AddLigand Amine inhibition? DegasSolvent Degas Solvents CheckCatalyst->DegasSolvent Catalyst oxidation? CheckReagents->Start Impure reagents, replace OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents are pure Solvent Vary Solvent System (e.g., tBuOH/H2O, DMSO/H2O) OptimizeConditions->Solvent Temperature Adjust Temperature (RT to 60°C) OptimizeConditions->Temperature Concentration Increase Reactant Concentration OptimizeConditions->Concentration ConsiderProtection Consider Amine Protection Success Successful Reaction ConsiderProtection->Success Yield Improves FreshAscorbate->OptimizeConditions AddLigand->OptimizeConditions DegasSolvent->OptimizeConditions Solvent->ConsiderProtection No Improvement Solvent->Success Improvement Temperature->ConsiderProtection No Improvement Temperature->Success Improvement Concentration->ConsiderProtection No Improvement Concentration->Success Improvement CuAAC_Pathway CuII Cu(II)SO4 CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Intermediate Copper-Acetylide Intermediate CuI->Intermediate SideProduct Alkyne Homocoupling CuI->SideProduct AmineCoordination Amine Coordination (Inhibition) CuI->AmineCoordination Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization Alkyne This compound Alkyne->Intermediate Alkyne->SideProduct Alkyne->AmineCoordination Azide Organic Azide Product 1,2,3-Triazole Product Azide->Product Intermediate->Product

References

Improving the stability of Hept-5-yn-1-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hept-5-yn-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the storage and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the handling and storage of this compound.

Question: I have observed a change in the color and/or viscosity of my this compound sample during storage. What could be the cause?

Answer: Color change (e.g., yellowing or browning) and increased viscosity are common indicators of degradation. Primary amines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. The terminal alkyne group can also be reactive, particularly in the presence of trace metal contaminants.

To troubleshoot this issue:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C in a tightly sealed container.[1]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended to minimize oxidation.

  • Purity Check: We recommend performing a purity analysis using a validated stability-indicating method, such as HPLC, to quantify the extent of degradation.

Question: My recent experimental results using this compound are inconsistent. Could this be related to its stability?

Answer: Yes, the degradation of this compound can lead to a decrease in its effective concentration and the formation of impurities that may interfere with your reaction, leading to inconsistent results. It is crucial to use a sample of known purity for your experiments. If you suspect degradation, we advise re-analyzing the purity of your stored sample before use.

Question: How can I proactively improve the storage stability of this compound?

Answer: To enhance the stability of this compound, consider the following preventative measures:

  • Optimal Storage: Store at 2-8°C, protected from light, and under an inert atmosphere.

  • Solvent Choice: If storing in solution, use a high-purity, degassed, aprotic solvent. Protic solvents may interact with the amine and alkyne functionalities.

  • Use of Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), may inhibit oxidative degradation. However, compatibility with your downstream application must be verified.

  • Aliquotting: Upon receipt, consider aliquotting the sample into smaller, single-use vials. This practice minimizes the exposure of the bulk material to atmospheric oxygen and moisture with each use.

Question: What are the likely degradation pathways for this compound?

Answer: Based on its chemical structure, this compound has two primary reactive sites susceptible to degradation: the primary amine and the terminal alkyne.

  • Amine Oxidation: The primary amine can be oxidized to form various products, including the corresponding hydroxylamine, nitroso, or nitro compounds. Further reactions can lead to the formation of imines and subsequent polymerization.

  • Alkyne Reactivity: The terminal alkyne can undergo reactions such as hydration (in the presence of acid and water), cyclization, or polymerization, especially if catalyzed by trace metals.

A visual representation of these potential degradation pathways is provided below.

Potential Degradation Pathways for this compound This compound This compound Oxidation Oxidation This compound->Oxidation Metal-Catalyzed Reactions Metal-Catalyzed Reactions This compound->Metal-Catalyzed Reactions Hydrolysis/Hydration Hydrolysis/Hydration This compound->Hydrolysis/Hydration Oxidized Amine Products Oxidized Amine Products Oxidation->Oxidized Amine Products Polymerization/Oligomerization Polymerization/Oligomerization Metal-Catalyzed Reactions->Polymerization/Oligomerization Hydrated Alkyne Products Hydrated Alkyne Products Hydrolysis/Hydration->Hydrated Alkyne Products

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

The following table summarizes illustrative stability data for this compound under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile. Actual results may vary based on the specific conditions and purity of the sample.

Stress ConditionDurationTemperaturePurity (%)Major Degradants Observed (%)
Control 0 days2-8°C99.5Not Applicable
Thermal 14 days60°C92.15.2 (multiple minor peaks)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C98.80.7
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C99.10.5
Oxidative (3% H₂O₂) 8 hours25°C85.312.5 (major peak at RRT 0.85)
Photostability (ICH Q1B) 1.2 million lux hours25°C99.20.4

RRT = Relative Retention Time

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[2][3] A target degradation of 5-20% is generally recommended to ensure that the degradation products are representative of those that might form under long-term storage.[4]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature (25°C) for 8 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 60°C for 14 days. Also, heat the stock solution at 60°C for 14 days.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC with UV or mass spectrometric detection.

The workflow for a forced degradation study is illustrated below.

Forced Degradation Study Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC/UPLC Analysis HPLC/UPLC Analysis Acid Hydrolysis->HPLC/UPLC Analysis Base Hydrolysis->HPLC/UPLC Analysis Oxidation->HPLC/UPLC Analysis Thermal->HPLC/UPLC Analysis Photolytic->HPLC/UPLC Analysis Peak Purity Assessment Peak Purity Assessment HPLC/UPLC Analysis->Peak Purity Assessment Mass Balance Calculation Mass Balance Calculation Peak Purity Assessment->Mass Balance Calculation

Caption: Workflow for conducting forced degradation studies.

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating polar amines from their less polar degradation products.

  • Detection: Since the chromophore in this compound is weak, UV detection at a low wavelength (e.g., 210 nm) may be used. For higher sensitivity and specificity, detection with a mass spectrometer (LC-MS) is recommended. Evaporative Light Scattering Detection (ELSD) is another alternative for compounds lacking a strong chromophore.[5]

  • Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the main component peak.

References

Technical Support Center: Catalyst Removal in Hept-5-yn-1-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of metal catalysts from reactions involving Hept-5-yn-1-amine. The presence of both an alkyne and a primary amine functional group in this substrate presents unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What makes catalyst removal from this compound reactions challenging?

The primary amine group in this compound can act as a ligand, coordinating to the metal center of the catalyst. This can lead to catalyst leaching from solid supports (in the case of heterogeneous catalysts) or the formation of stable, soluble metal-amine complexes that are difficult to remove using standard purification methods like simple filtration or extraction.

Q2: What are the primary methods for removing residual metal catalysts?

The main strategies for metal removal can be broadly categorized as follows:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C), often using a pad of celite or a micron filter to remove fine particles.[1][2]

  • Chromatography: Column chromatography on silica gel or alumina can separate the desired product from catalyst residues.[1]

  • Crystallization: Can be an effective final purification step, although it sometimes concentrates metal impurities within the crystal structure.[3]

  • Extraction: Liquid-liquid extraction can remove some inorganic metal salts but is often inefficient for organometallic residues.[1]

  • Scavenging: The use of solid-supported materials (metal scavengers) with functional groups that selectively bind to the metal, allowing it to be removed by filtration.[4][5] This is often the most effective method for achieving very low metal levels.[6]

Q3: When should I choose a metal scavenger over other methods?

Metal scavengers are the preferred method when stringent limits on residual metals are required, such as in pharmaceutical applications where permitted daily exposure (PDE) levels for metals like palladium are very low (e.g., <10 ppm).[3][7] They are particularly effective for removing dissolved homogeneous catalysts or leached heterogeneous catalysts that cannot be removed by simple filtration or chromatography.[6][8]

Q4: What types of metal scavengers are most effective for palladium removal?

Silica-based scavengers functionalized with thiol (Si-Thiol) or thiourea (Si-Thiourea) groups are highly effective and robust for scavenging a variety of palladium species (e.g., Pd(II), Pd(0)).[6] Polymer-bound scavengers are also available. Silica offers advantages such as high mechanical and thermal stability, no swelling in organic solvents, and broad solvent compatibility.[4]

Troubleshooting Guide

Problem: After filtering my Pd/C catalyst, the filtrate is still grey/black.

  • Cause: Fine catalyst particles, known as "palladium black," may have passed through the filter paper.[2] Colloidal palladium can also remain suspended.[1]

  • Solution 1: Re-filter the solution through a dense pad of Celite (1-2 cm thick) on a sintered glass funnel.[1]

  • Solution 2: For very fine particles, use a PTFE micron filter (e.g., 1.0 or 0.45 micron) after the initial filtration.[2] This is highly effective at removing residual particulates.

  • Solution 3: If leaching is suspected, treat the filtrate with a metal scavenger as detailed in the protocols below to remove dissolved palladium species.

Problem: My final product has a persistent orange/brown/pink tinge after a coupling reaction.

  • Cause: This coloration often indicates the presence of residual palladium complexes, particularly if the product is an amine.[2] Standard workup procedures may not be sufficient to remove these.

  • Solution 1: Pass the crude product solution through a short plug of silica gel, eluting with an appropriate solvent. This may retain the colored impurities.

  • Solution 2: Treat the solution with activated carbon. However, be aware that this can sometimes lead to product loss.[9]

  • Solution 3: Employ a dedicated metal scavenger. Thiol- or amine-functionalized scavengers are very effective at binding residual palladium and removing color.

Problem: ICP-MS analysis shows residual palladium levels are above the acceptable limit (>10 ppm).

  • Cause: The chosen purification method is not efficient enough for the specific catalyst complex present in the reaction mixture. The interaction between the amine product and the metal complicates removal.

  • Solution 1: Scavenger Screening: The most robust solution is to screen a small set of metal scavengers to find the most effective one. A toolkit approach using scavengers with different functional groups (e.g., thiol, thiourea, amine) is recommended.

  • Solution 2: Optimize Scavenging Conditions: If a scavenger is already in use, optimize the conditions. Increase the equivalents of scavenger used (start with 3-5 eq.), increase the reaction time (4-16 hours), or moderately increase the temperature (e.g., to 40-50 °C).[5]

  • Solution 3: Use a Flow-Based Approach: For larger scale reactions, passing the product solution through a cartridge packed with a scavenger can be more efficient than a batch process.[4][10]

Data on Scavenger Performance

The following table summarizes the typical efficiency of various solid-supported scavengers for palladium removal, demonstrating their ability to reduce metal content to parts-per-million (ppm) levels.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Conditions & Notes
Si-Thiol / Si-Thiourea 2400≤ 16Outperformed activated carbon and polymer-based scavengers in the synthesis of a drug candidate.[6]
MP-TMT (Polymer-bound) ~800< 105 equivalents stirred at room temperature for 16 hours.[8]
Si-TMT High< 1Used 0.03 wt of scavenger at 35 °C for 2 hours in a hydrogenative nitro-reduction workup.[9]
Activated Charcoal (Darco) 300< 1Required 0.2 wt, 45 °C for 18 hours, followed by crystallization. Lower cost but may cause product loss.[9]
Polychelated Resin 3284Used in a recirculation flow setup for a Negishi coupling product.[9]

Experimental Protocols

Protocol: Palladium Removal Using a Silica-Thiol (Si-Thiol) Scavenger

This protocol provides a general procedure for removing residual palladium from a solution containing the product of a this compound reaction.

  • Initial Analysis (Optional but Recommended): If possible, determine the initial concentration of palladium in your crude product solution via ICP-MS or a similar technique. This will help optimize the amount of scavenger.

  • Solvent Selection: Ensure your purified or crude product is fully dissolved in a suitable organic solvent (e.g., THF, DCM, Toluene, Ethyl Acetate).[11]

  • Calculate Scavenger Amount:

    • If the initial Pd concentration is unknown, a common starting point is to use 10-20 wt% of the scavenger relative to the mass of the crude product.[8]

    • Alternatively, use a molar excess. A typical recommendation is 3-5 equivalents of the scavenger's functional group relative to the moles of residual catalyst.[5]

  • Scavenging Process (Batch Mode):

    • To the stirred solution of your compound, add the calculated amount of Si-Thiol scavenger.

    • Stir the resulting slurry at room temperature. For initial screening, a minimum of 1-4 hours is recommended.[8] For difficult cases, this can be extended up to 16-24 hours.[5]

    • Gently heating the mixture to 40-50 °C can improve the kinetics and efficiency of scavenging.

  • Removal of Scavenger:

    • Once the scavenging is complete, cool the mixture to room temperature if it was heated.

    • Remove the scavenger, now bound with palladium, by simple filtration. Use a standard filter paper or, for finer particles, a Celite pad.

    • Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Final Steps:

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure to yield the purified product.

    • Submit a sample for final metal analysis to confirm that the palladium level is within the desired specification.

Visualized Workflows

The following diagrams illustrate key decision-making processes for catalyst removal.

Catalyst_Removal_Workflow start Start: Reaction Workup Complete catalyst_type What type of catalyst was used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C, PtO2) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(PPh3)4, Buchwald) catalyst_type->homo Homogeneous filter_celite Filter through Celite pad or 0.45 micron filter hetero->filter_celite scavenger_path Metal Scavenging Required homo->scavenger_path chromatography Alternative: Column Chromatography or Recrystallization homo->chromatography check_filtrate Is filtrate clear and colorless? filter_celite->check_filtrate product_isolated Product Isolated (Low Metal Content) check_filtrate->product_isolated Yes check_filtrate->scavenger_path No (color/haze) choose_scavenger Choose Scavenger (e.g., Si-Thiol, Si-Thiourea) scavenger_path->choose_scavenger scavenge_stir Stir with scavenger (RT or 40°C, 2-16h) choose_scavenger->scavenge_stir filter_scavenger Filter to remove scavenger scavenge_stir->filter_scavenger filter_scavenger->product_isolated chromatography->product_isolated

Caption: Decision workflow for selecting a catalyst removal method.

Caption: Mechanism of metal removal by a thiol-functionalized scavenger.

References

Technical Support Center: Characterization of Hept-5-yn-1-amine Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-5-yn-1-amine and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While specific literature data for this compound can be scarce, the expected chemical shifts can be predicted based on the functional groups present. The terminal alkyne proton (H-C≡) typically appears around 2.0 ppm, and the protons on the carbon adjacent to the amine group (-CH₂-NH₂) are expected in the 2.5-3.0 ppm range. The primary amine protons themselves often present as a broad singlet between 1.0 and 3.0 ppm. In ¹³C NMR, the sp-hybridized carbons of the alkyne are found between 65-90 ppm, with the terminal alkyne carbon being more shielded. The carbon attached to the nitrogen will be in the range of 35-50 ppm.

Q2: What are the characteristic fragmentation patterns for this compound in mass spectrometry?

A2: In electron ionization (EI) mass spectrometry, aliphatic amines like this compound typically undergo α-cleavage, which is the fragmentation of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. For this compound, the base peak is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment. The molecular ion peak (M⁺) at m/z 111 may be weak or absent.

Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound is not working well. What are some common causes and solutions?

A3: Issues with CuAAC reactions are common. Here are some troubleshooting steps:

  • Copper Catalyst Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by atmospheric oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared or high-quality reagents. The use of a reducing agent like sodium ascorbate is crucial to maintain the copper in its +1 oxidation state.

  • Ligand Choice: The choice of ligand to stabilize the Cu(I) catalyst can significantly impact the reaction outcome. Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices that can improve reaction rates and prevent catalyst disproportionation.

  • Solvent: The reaction is often performed in a variety of solvents, including t-butanol/water, DMSO, and DMF. The solubility of both your azide and this compound is critical. If you observe poor solubility, consider changing the solvent system.

  • Amine Interference: The primary amine of this compound can potentially coordinate with the copper catalyst, inhibiting its activity. Protecting the amine group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can circumvent this issue. The Boc group can be readily removed after the click reaction.

Troubleshooting Guides

Problem 1: Ambiguous NMR Spectra of Reaction Products

Scenario: You have performed a reaction with this compound and the resulting ¹H NMR spectrum is complex and difficult to interpret, showing more signals than expected for your target product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Material Compare the spectrum to the known spectra of your starting materials. Look for the characteristic terminal alkyne proton of this compound around 2.0 ppm.
Formation of Side Products In CuAAC reactions, oxidative homocoupling of the alkyne can occur, leading to the formation of a diyne. This side product will lack the characteristic signals of the desired triazole product.
Complex Signal Multiplicity Overlapping signals can make interpretation difficult. Consider acquiring the spectrum in a different deuterated solvent, as solvent effects can sometimes resolve overlapping peaks. 2D NMR techniques like COSY and HSQC can help establish proton-proton and proton-carbon correlations, respectively, aiding in the assignment of complex spin systems.
Rotamers or Tautomers If your product contains functionalities like amides or certain heterocycles, you may observe multiple sets of signals due to the presence of rotamers or tautomers in solution. Variable temperature NMR experiments can help to confirm this, as the signals may coalesce at higher temperatures.
Problem 2: Difficulty in Purifying the Reaction Product

Scenario: You are struggling to isolate your desired product from the reaction mixture using standard column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Product is too Polar The presence of the free amine and potentially a newly formed triazole ring can make the product highly polar and difficult to elute from a silica gel column. Consider using a more polar eluent system, such as a gradient of methanol in dichloromethane. Alternatively, reverse-phase chromatography (e.g., C18) may be a better option.
Copper Contamination Residual copper from a CuAAC reaction can be difficult to remove. Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide can help to sequester and remove copper salts.
Product is Water Soluble If your product is highly polar, it may have significant water solubility, leading to poor recovery during aqueous workup. Saturating the aqueous layer with sodium chloride can decrease the solubility of your product and improve extraction efficiency.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Representative Triazole Product

Proton This compound (Predicted) 1-(Aryl)-4-(5-aminopentyl)-1H-1,2,3-triazole (Typical)
H-C≡~2.0 (t)-
≡C-CH~2.2 (m)~2.8 (t)
-CH ₂-CH₂-NH₂~1.6 (m)~1.8 (m)
-CH₂-CH ₂-NH₂~1.5 (m)~1.6 (m)
-CH ₂-NH₂~2.7 (t)~2.9 (t)
NH~1.5 (br s)~1.7 (br s)
Triazole CH -~7.5-8.5 (s)
Aryl H -~7.0-8.0 (m)

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Representative Triazole Product

Carbon This compound (Predicted) 1-(Aryl)-4-(5-aminopentyl)-1H-1,2,3-triazole (Typical)
C ≡CH~84-
C≡C H~68-
≡C-C H₂~18~25
-C H₂-CH₂-CH₂-NH₂~28~28
-CH₂-C H₂-CH₂-NH₂~32~31
-C H₂-NH₂~42~41
Triazole C 4-~145
Triazole C 5-~120
Aryl C -~120-140

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be necessary for less soluble samples.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_characterization Characterization This compound This compound Reaction_Vessel CuAAC Reaction This compound->Reaction_Vessel Azide Azide Azide->Reaction_Vessel Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench 1. Quench Extraction Aqueous Extraction Quench->Extraction 2. Extract Column_Chromatography Column Chromatography Extraction->Column_Chromatography 3. Purify NMR NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR 4. Analyze MS Mass Spectrometry Column_Chromatography->MS HPLC HPLC Analysis Column_Chromatography->HPLC Final_Product Pure Product NMR->Final_Product MS->Final_Product HPLC->Final_Product

Caption: A typical experimental workflow for the synthesis and characterization of a this compound click chemistry product.

troubleshooting_pathway Start Low Yield in CuAAC Reaction Check_Inert Is the reaction under inert atmosphere? Start->Check_Inert Yes_Inert Yes Check_Inert->Yes_Inert No_Inert No Check_Inert->No_Inert Check_Reducing Is a reducing agent (e.g., NaAsc) present? Yes_Inert->Check_Reducing Use_Inert Solution: Use N₂ or Ar and degassed solvents. No_Inert->Use_Inert Yes_Reducing Yes Check_Reducing->Yes_Reducing No_Reducing No Check_Reducing->No_Reducing Check_Ligand Is a Cu(I) stabilizing ligand being used? Yes_Reducing->Check_Ligand Add_Reducing Solution: Add Sodium Ascorbate. No_Reducing->Add_Reducing Yes_Ligand Yes Check_Ligand->Yes_Ligand No_Ligand No Check_Ligand->No_Ligand Consider_Protection Consider Amine Protection (e.g., Boc group) Yes_Ligand->Consider_Protection Add_Ligand Solution: Add TBTA or THPTA. No_Ligand->Add_Ligand

Caption: A troubleshooting decision tree for low-yielding CuAAC reactions involving this compound.

Technical Support Center: Managing the Reactivity of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the chemical reactivity of the primary amine in Hept-5-yn-1-amine. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound possesses two primary reactive sites: the nucleophilic primary amine (-NH₂) and the terminal alkyne (-C≡CH). The primary amine is basic and readily reacts with electrophiles, while the terminal alkyne has an acidic proton and can participate in various coupling and addition reactions.[1][2] The key to successfully using this molecule in multi-step synthesis is the chemoselective manipulation of one functional group in the presence of the other.

Q2: Why is it necessary to protect the primary amine in this compound?

Protecting the primary amine is crucial to prevent unwanted side reactions during transformations targeting the alkyne functionality. For instance, in palladium-catalyzed reactions like the Sonogashira coupling, the unprotected amine can act as a ligand for the metal catalyst, potentially deactivating it or leading to undesired side products.[3][4] Protection renders the nitrogen non-nucleophilic, allowing for clean reactions at the alkyne terminus.

Q3: What is the most common protecting group for the primary amine in this context, and why?

The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for primary amines in molecules like this compound.[5][6] The Boc group is favored due to its ease of introduction, stability under a wide range of non-acidic conditions (including basic and nucleophilic reagents, and catalytic hydrogenation), and straightforward removal under mild acidic conditions, which typically do not affect the alkyne.[7][8][9]

Q4: Can I perform a Sonogashira coupling or Click chemistry reaction without protecting the amine?

While some Sonogashira couplings on substrates with free amines have been reported, they often require careful optimization of reaction conditions to minimize side reactions and catalyst deactivation.[3] For Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the primary amine can coordinate with the copper(I) catalyst, potentially inhibiting the reaction.[10][11] Therefore, for achieving high yields and product purity, protection of the amine is highly recommended for both transformations.

Q5: What is an orthogonal protection strategy, and how is it relevant to this compound?

An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[12] For this compound, one could protect the amine with a Boc group (acid-labile) and the alkyne with a silyl group, such as trimethylsilyl (TMS), which can be removed with fluoride ions. This allows for the selective deprotection and reaction of one functional group while the other remains protected.

Troubleshooting Guides

Amine Protection (Boc-Protection)
Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete dissolution of this compound. 2. Inactive Boc-anhydride ((Boc)₂O). 3. Insufficient base.1. Use a co-solvent like THF or dioxane with water to improve solubility. 2. Use fresh (Boc)₂O. 3. Ensure at least one equivalent of base (e.g., NaOH, NaHCO₃, or Et₃N) is used.
Formation of multiple products 1. Over-reaction to form di-Boc protected amine. 2. Side reactions if the starting material is impure.1. Use a stoichiometric amount of (Boc)₂O (e.g., 1.05-1.1 equivalents). 2. Purify the starting this compound before the protection step.
Difficult product isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Amine Deprotection (Boc-Removal)
Issue Potential Cause(s) Suggested Solution(s)
Incomplete deprotection 1. Insufficient acid (e.g., TFA or HCl). 2. Short reaction time.1. Use a larger excess of acid. 2. Monitor the reaction by TLC and extend the reaction time if necessary.[6]
Product degradation The product is sensitive to strong acidic conditions.Use milder deprotection conditions, such as 4M HCl in dioxane or p-toluenesulfonic acid in DCM.
Formation of t-butylated byproducts The intermediate t-butyl cation is trapped by other nucleophiles in the molecule or reaction mixture.Add a scavenger like anisole or thioanisole to the reaction mixture to trap the t-butyl cation.[13]
Sonogashira Coupling of Boc-Hept-5-yn-1-amine
Issue Potential Cause(s) Suggested Solution(s)
Low yield of coupled product 1. Inactive palladium or copper catalyst. 2. Insufficient degassing of the reaction mixture (oxygen can deactivate the catalyst). 3. Homocoupling of the alkyne (Glaser coupling).1. Use fresh catalysts. 2. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. 3. Minimize the amount of copper(I) catalyst or consider a copper-free Sonogashira protocol.[14]
Reaction does not go to completion Poor solubility of reactants or catalyst.Try a different solvent system, such as DMF or NMP.

Data Presentation

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentStabilityDeprotection ConditionsOrthogonality with Alkyne
tert-ButoxycarbonylBoc(Boc)₂OBase, H₂/Pd, NucleophilesStrong Acid (TFA, HCl)[9]Excellent
CarbobenzyloxyCbzCbz-ClAcid, BaseH₂/PdNot suitable for reactions involving hydrogenation of the alkyne.
9-FluorenylmethoxycarbonylFmocFmoc-ClAcid, H₂/PdBase (e.g., Piperidine)Good, but basic deprotection may affect the terminal alkyne proton.

This table presents generalized data for primary amines and may require optimization for this compound.

Typical Yields for Key Reactions
ReactionSubstrateProductTypical Yield
Boc ProtectionPrimary AlkylamineN-Boc-alkylamine>95%[7]
Boc DeprotectionN-Boc-alkylaminePrimary Alkylamine>90%[15]
Sonogashira CouplingN-Boc-aminoalkyne + Aryl IodideN-Boc-amino-arylalkyne70-95%[3]
CuAAC Click ReactionN-Boc-aminoalkyne + Benzyl AzideN-Boc-amino-triazole>90%[10]

Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[6]

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.

Protocol 2: Sonogashira Coupling of N-Boc-Hept-5-yn-1-amine with Iodobenzene

Materials:

  • N-Boc-Hept-5-yn-1-amine (1.2 eq)

  • Iodobenzene (1.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (degassed)

  • Toluene (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂, CuI, N-Boc-Hept-5-yn-1-amine, and iodobenzene.

  • Add degassed toluene and degassed triethylamine via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Boc Deprotection of N-Boc-Hept-5-yn-1-amine Derivative

Materials:

  • N-Boc protected amine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in DCM at 0 °C (ice bath).

  • Add TFA dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[9][13]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Visualizations

G cluster_start Starting Material cluster_decision Reaction Goal cluster_amine_path Amine Modification cluster_alkyne_path Alkyne Modification start This compound decision Modify Alkyne or Amine? start->decision amine_mod Direct Reaction (e.g., Acylation, Alkylation) decision->amine_mod Amine protect Protect Amine (e.g., Boc) decision->protect Alkyne alkyne_rxn Alkyne Reaction (e.g., Sonogashira, Click) protect->alkyne_rxn deprotect Deprotect Amine alkyne_rxn->deprotect final_product Final Product deprotect->final_product

Caption: Decision workflow for the selective functionalization of this compound.

G cluster_protection Step 1: Amine Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection start This compound reagent1 (Boc)₂O, NaHCO₃ THF/H₂O product1 N-Boc-Hept-5-yn-1-amine reagent1->product1 >95% Yield reagent2 Ar-I, Pd(PPh₃)₂Cl₂ CuI, Et₃N product2 N-Boc-Aryl-alkyne amine product1->product2 reagent2->product2 70-95% Yield reagent3 TFA, DCM product3 Final Product: Aryl-alkyne amine product2->product3 reagent3->product3 >90% Yield

Caption: A typical synthetic workflow involving protection, coupling, and deprotection.

References

Technical Support Center: Hept-5-yn-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of Hept-5-yn-1-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound suitable for scale-up?

A common and robust method for synthesizing primary amines like this compound is a modified Gabriel synthesis.[1][2] This multi-step process avoids the common issue of polyalkylation that can occur with direct amination.[2] The general workflow involves:

  • Activation of the starting alcohol: Conversion of a commercially available starting material like Hept-5-yn-1-ol into a better leaving group, such as a tosylate or a halide (e.g., 1-bromohept-5-yne).

  • N-Alkylation: Reaction of the activated intermediate with a phthalimide salt (e.g., potassium phthalimide) in an SN2 reaction to form N-(hept-5-yn-1-yl)phthalimide.[2]

  • Deprotection: Liberation of the desired primary amine from the phthalimide intermediate. This is often achieved using hydrazine (the Ing-Manske procedure) or milder, alternative methods.[1][3]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up this synthesis presents several key challenges:

  • Reaction Control: The N-alkylation step can be exothermic. Careful monitoring and control of the reaction temperature are crucial to prevent side reactions and ensure safety.

  • Reagent Handling: Reagents like propargyl halides are highly toxic, flammable, and reactive.[4][5] While not directly used for this specific synthesis, the intermediates (e.g., 1-bromohept-5-yne) share similar hazards. Handling these materials requires strict safety protocols, including well-ventilated areas and appropriate personal protective equipment (PPE).[6][7]

  • Workup and Purification: The deprotection step using hydrazine results in the formation of a phthalhydrazide precipitate, which can be challenging to filter and separate completely on a large scale.[1]

  • Product Isolation: The final product, this compound, is a polar compound. Purification via flash chromatography can be difficult due to the basic nature of the amine interacting with acidic silica gel.[8] Specialized techniques may be required.

Q3: How can the final product, this compound, be effectively purified?

Purifying polar primary amines requires specific chromatographic techniques to avoid issues like peak tailing and poor separation on standard silica gel.[8]

  • Amine-Modified Stationary Phase: Using amine-functionalized silica gel can mask the acidic silanol groups, leading to better peak shape and more efficient separation.[8]

  • Reversed-Phase Chromatography: C18 reversed-phase flash chromatography is an excellent alternative for purifying polar compounds, including primary amines.[9] A mobile phase of water and acetonitrile is typically used.

  • Mobile Phase Modifiers: If using standard silica, adding a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase can help improve the chromatography.[8]

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and extracting it with an aqueous acid. The amine will move to the aqueous layer as its ammonium salt. The layers are then separated, the aqueous layer is made basic, and the free amine is re-extracted into an organic solvent.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the N-Alkylation Step (Reaction with Phthalimide)

Possible CauseSuggested Solution
Inefficient Leaving Group Ensure the starting alcohol (Hept-5-yn-1-ol) was completely converted to the corresponding halide or tosylate. Consider using 1-iodohept-5-yne as the alkylating agent, as iodide is a better leaving group than bromide or tosylate.
Poor Nucleophile The phthalimide salt must be anhydrous. Dry the potassium phthalimide under vacuum before use. Ensure a suitable polar aprotic solvent (e.g., DMF, DMSO) is used to solvate the nucleophile effectively.
Side Reactions (Elimination) The SN2 reaction competes with E2 elimination. Use the least sterically hindered base possible to form the phthalimide salt. Maintain a moderate reaction temperature, as higher temperatures favor elimination.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the phthalimide salt to ensure the complete consumption of the alkylating agent.

Problem 2: Difficulties During the Hydrazine Deprotection Step

Possible CauseSuggested Solution
Incomplete Reaction The reaction may require heat (reflux in ethanol is common) to go to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the N-alkylated phthalimide intermediate.
Difficult Filtration of Phthalhydrazide The phthalhydrazide byproduct often precipitates as a fine, gelatinous solid.[1] Upon cooling the reaction mixture, the precipitate may be easier to filter. Alternatively, after removing the solvent, treat the residue with aqueous acid (e.g., HCl). This will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid that can be filtered off. The amine can then be recovered by basifying the filtrate.
Product Contamination with Hydrazine Hydrazine is toxic and can interfere with subsequent reactions.[11] It can be removed by performing an acid-base workup or by azeotropic distillation with a suitable solvent like toluene.
Harsh Reaction Conditions For sensitive substrates, the standard hydrazinolysis can be too harsh.[1] Consider using alternative, milder deprotection methods.

Problem 3: Low Recovery or Purity After Column Chromatography

Possible CauseSuggested Solution
Product Sticking to Silica Gel The basic amine strongly interacts with acidic silanol groups on the silica surface.[8] Pre-treat the silica gel with triethylamine, or use an amine-functionalized column.[8]
Poor Separation The polarity of the eluent may be too high, causing co-elution of impurities. Optimize the solvent system using TLC. A common system for amines is Dichloromethane/Methanol with a small amount of ammonium hydroxide.
Product Volatility While this compound is not extremely volatile, some loss can occur if removing solvent under high vacuum for extended periods. Use moderate vacuum and temperature on the rotary evaporator.
Alternative Purification Needed If flash chromatography is ineffective, consider purification via reversed-phase (C18) chromatography or distillation under reduced pressure.[9]

Visualized Workflows and Logic

A typical synthetic workflow for this compound is outlined below.

G This compound Synthesis Workflow cluster_0 Step 1: Activation cluster_1 Step 2: N-Alkylation (Gabriel) cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification start Hept-5-yn-1-ol activated 1-Bromohept-5-yne (or Tosylate) start->activated  PBr3 or TsCl, Pyridine   intermediate N-(hept-5-yn-1-yl)phthalimide activated->intermediate  DMF, Heat   phthalimide Potassium Phthalimide phthalimide->intermediate deprotected Crude Amine + Phthalhydrazide intermediate->deprotected  Ethanol, Reflux   hydrazine Hydrazine (N2H4) hydrazine->deprotected final_product Pure this compound deprotected->final_product  Workup & Chromatography   G Troubleshooting Logic: Low Final Yield start Low Final Yield of This compound check_alkylation Check Alkylation Step (TLC/LC-MS of crude) start->check_alkylation check_deprotection Check Deprotection Step (TLC/LC-MS of crude) start->check_deprotection check_purification Review Purification Method start->check_purification cause_lg Poor Leaving Group on Starting Material check_alkylation->cause_lg cause_elim Elimination Side Reaction (E2) Occurred check_alkylation->cause_elim cause_incomplete Deprotection Incomplete check_deprotection->cause_incomplete cause_workup Product Lost During Workup check_deprotection->cause_workup cause_column Product Adhered to Column check_purification->cause_column cause_volatile Product Lost to Evaporation check_purification->cause_volatile solution_lg Action: Use Iodo- intermediate or confirm activation cause_lg->solution_lg solution_elim Action: Lower reaction temp, use less hindered base cause_elim->solution_elim solution_incomplete Action: Increase reaction time/temp for deprotection cause_incomplete->solution_incomplete solution_workup Action: Optimize acid/base extraction pH and volumes cause_workup->solution_workup solution_column Action: Use amine-silica or add Et3N to eluent cause_column->solution_column solution_volatile Action: Use careful vacuum conditions cause_volatile->solution_volatile

References

Technical Support Center: Synthesis of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hept-5-yn-1-amine.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This guide will help you identify potential byproducts and troubleshoot common issues during the synthesis of this compound.

Common Synthetic Routes and Potential Byproducts

Two common methods for synthesizing primary amines like this compound are the Gabriel synthesis and reductive amination. Each method has its own set of potential byproducts.

Table 1: Byproduct Identification and Troubleshooting in this compound Synthesis

Potential Byproduct Likely Cause (Synthetic Route) Analytical Signature (Expected) Recommended Solution
Phthalhydrazide Gabriel SynthesisInsoluble white solid, identifiable by ¹H NMR and MS.This is an expected byproduct of the hydrazine workup. Ensure complete precipitation and filter thoroughly. Wash the desired product with a suitable solvent to remove any remaining traces.
N-(Hept-5-yn-1-yl)phthalimide Gabriel Synthesis (Incomplete Hydrolysis)Higher molecular weight peak in MS compared to the product. Characteristic phthalimide signals in ¹H and ¹³C NMR.Extend the reaction time or increase the temperature during the hydrazine or acid hydrolysis step to ensure complete removal of the phthalimide group.
Hept-5-yn-1-ol Reductive Amination (from Hept-5-yn-1-al)Presence of a hydroxyl group signal in IR and ¹H NMR. Molecular ion peak in MS corresponding to the alcohol.This indicates incomplete conversion of the starting aldehyde to the imine before reduction, or reduction of the aldehyde itself. Ensure anhydrous conditions for imine formation. Use a reducing agent more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.
Di(hept-5-yn-1-yl)amine (Secondary Amine) Reductive AminationHigher molecular weight peak in MS. Disappearance of one N-H proton signal in ¹H NMR compared to the primary amine.This is due to the newly formed primary amine reacting with remaining aldehyde. Use a large excess of ammonia or ammonium salt to favor the formation of the primary amine.[1]
Tri(hept-5-yn-1-yl)amine (Tertiary Amine) Reductive AminationEven higher molecular weight peak in MS. Absence of N-H proton signals in ¹H NMR.Similar to secondary amine formation, this results from over-alkylation. A large excess of the ammonia source is crucial.[1]
Hept-5-ynenitrile Reductive Amination (when using NaBH₃CN)Presence of a nitrile peak in IR spectroscopy (~2250 cm⁻¹).This can be a side product from the reducing agent. Consider using an alternative reducing agent like sodium triacetoxyborohydride.[2]
Starting Material (e.g., 1-bromo-hept-5-yne or Hept-5-yn-1-al) Both RoutesPeaks corresponding to the starting material in GC-MS or NMR.Incomplete reaction. Increase reaction time, temperature, or check the purity and stoichiometry of your reagents.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my GC-MS analysis. How can I identify it?

A1: An unexpected peak could be a byproduct, a solvent impurity, or a degradation product.

  • Mass Spectrum: Analyze the mass spectrum of the unknown peak to determine its molecular weight and fragmentation pattern. This can provide clues about its structure.

  • Retention Time: Compare the retention time to that of your starting materials and known potential byproducts.

  • Control Experiments: Run a GC-MS of your starting materials and solvents alone to rule out impurities from these sources.

  • Derivatization: Derivatizing your sample can sometimes help in the identification of amines by GC-MS.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR are powerful tools for definitive structure elucidation.

Q2: My overall yield is very low. What are the common causes?

A2: Low yields can result from several factors:

  • Incomplete Reaction: As confirmed by the presence of starting materials in your product mixture. Try optimizing reaction conditions (time, temperature, concentration).

  • Byproduct Formation: Significant formation of byproducts will consume your starting materials and reduce the yield of the desired product. Use the troubleshooting guide to identify and minimize these.

  • Purification Losses: The purification process (e.g., distillation, chromatography) can lead to loss of product. Ensure your purification method is optimized for your target molecule.

  • Reagent Quality: The purity of your starting materials and reagents is critical. Use freshly purified reagents and anhydrous solvents where necessary.

Q3: How can I avoid the formation of secondary and tertiary amines in my reductive amination reaction?

A3: The formation of secondary and tertiary amines is a common issue in reductive amination due to the product amine being more nucleophilic than ammonia.[1] To minimize this:

  • Use a Large Excess of Ammonia: A high concentration of ammonia will outcompete the primary amine product in reacting with the aldehyde.

  • Slow Addition of the Reducing Agent: This can help to reduce the imine as it is formed, keeping the concentration of the primary amine low.

  • One-Pot Procedures: Some one-pot reductive amination protocols are designed to minimize over-alkylation.

Q4: In the Gabriel synthesis, my final product is contaminated with a non-amine byproduct. What could it be?

A4: The most common non-amine byproduct in a Gabriel synthesis is the N-alkylated phthalimide from incomplete hydrolysis.[3][4] Another possibility is the phthalhydrazide byproduct from the workup, which should be largely insoluble.[3][4] If you are using an acidic workup, you may also have phthalic acid as a byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gabriel Synthesis

  • Alkylation: In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF. Add 1-bromo-hept-5-yne dropwise at room temperature. Heat the reaction mixture at 60-80°C for several hours until TLC or GC-MS indicates the consumption of the starting halide.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add hydrazine hydrate and reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.[3][4]

  • Workup and Purification: After cooling, filter off the phthalhydrazide precipitate and wash it with a suitable solvent (e.g., dichloromethane). The filtrate contains the desired primary amine. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Imine Formation: To a solution of hept-5-yn-1-al in methanol, add a large excess of ammonia in methanol (or ammonium chloride and a base). Stir the mixture at room temperature for 1-2 hours in a well-ventilated fume hood.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (or a more selective reducing agent like sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10°C.[5][6] Allow the reaction to warm to room temperature and stir for several hours until the imine is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amine by distillation or column chromatography.

Visualizations

Byproduct_Troubleshooting_Workflow start Start: Unexpected Peak in Analysis check_mw Determine Molecular Weight (MS) start->check_mw compare_rt Compare Retention Time (GC) start->compare_rt is_starting_material Matches Starting Material? check_mw->is_starting_material compare_rt->is_starting_material analyze_nmr Acquire NMR Spectrum unknown Further Investigation Needed (e.g., 2D NMR, HRMS) analyze_nmr->unknown is_known_byproduct Matches Known Byproduct? is_starting_material->is_known_byproduct No solution_incomplete_reaction Solution: Optimize Reaction (Time, Temp, Stoichiometry) is_starting_material->solution_incomplete_reaction Yes is_overalkylation MW indicates di- or tri-alkylation? is_known_byproduct->is_overalkylation No solution_known_byproduct Solution: Follow Recommended Mitigation Strategy is_known_byproduct->solution_known_byproduct Yes is_reduced_aldehyde MW matches Hept-5-yn-1-ol? is_overalkylation->is_reduced_aldehyde No solution_overalkylation Solution: Increase Excess of Ammonia/Ammonium Salt is_overalkylation->solution_overalkylation Yes is_incomplete_hydrolysis MW matches N-alkylphthalimide? is_reduced_aldehyde->is_incomplete_hydrolysis No solution_reduced_aldehyde Solution: Use Imine-Selective Reducing Agent is_reduced_aldehyde->solution_reduced_aldehyde Yes is_incomplete_hydrolysis->analyze_nmr No solution_incomplete_hydrolysis Solution: Extend Hydrolysis Time/Temperature is_incomplete_hydrolysis->solution_incomplete_hydrolysis Yes

Caption: Troubleshooting workflow for identifying unknown peaks.

Synthesis_Pathways cluster_gabriel Gabriel Synthesis cluster_reductive Reductive Amination phthalimide Potassium Phthalimide n_alkylphthalimide N-(Hept-5-yn-1-yl)phthalimide phthalimide->n_alkylphthalimide bromo_hept_yne 1-Bromo-hept-5-yne bromo_hept_yne->n_alkylphthalimide Alkylation phthalhydrazide Phthalhydrazide (Byproduct) n_alkylphthalimide->phthalhydrazide product This compound n_alkylphthalimide->product Hydrolysis hydrazine Hydrazine hydrazine->product hept_yn_al Hept-5-yn-1-al imine Intermediate Imine hept_yn_al->imine Condensation ammonia Ammonia ammonia->imine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Preventing Oxidation of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Hept-5-yn-1-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and storage of this compound, leading to its oxidation.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
OX-001My this compound has turned yellow/brown.Oxidation of the amine or alkyne functional groups due to exposure to air (oxygen).1. Discard the discolored reagent as it may contain impurities. 2. For future storage, ensure the compound is kept under an inert atmosphere (Nitrogen or Argon). 3. Store at recommended low temperatures (2-8°C).
OX-002I am observing unexpected side products in my reaction.The starting material, this compound, may have partially oxidized, leading to reactive impurities.1. Confirm the purity of your this compound using analytical methods like GC-MS or NMR before use. 2. Purify the compound if necessary (e.g., by distillation under reduced pressure). 3. Implement stricter inert atmosphere techniques during your reaction setup.
OX-003My reaction yield is consistently lower than expected.Degradation of this compound via oxidation can reduce the amount of active starting material.1. Use freshly opened or recently purified this compound for your reactions. 2. Consider adding a suitable antioxidant to your reaction mixture, ensuring it does not interfere with the desired chemistry.
OX-004The cap of my this compound bottle seems loose after multiple uses.Repeated piercing of the septum can compromise the seal, allowing air to enter.1. Use a new, sealed bottle for critical experiments. 2. For multi-use bottles, after each use, flush the headspace with an inert gas before re-sealing. 3. Wrap the cap and septum with Parafilm® for an extra layer of protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidation in this compound?

A1: this compound has two primary sites susceptible to oxidation: the primary amine (-NH2) group and the alkyne (carbon-carbon triple bond). The amine group can be oxidized to form various products, including nitroso, nitro, and ultimately, degradation products. The alkyne can undergo oxidative cleavage, potentially leading to carboxylic acids.

Q2: What is the best way to store this compound to prevent oxidation?

A2: The optimal storage conditions for this compound to minimize oxidation are:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.[1][2][3] This displaces oxygen, which is the primary oxidizing agent.

  • Low Temperature: Keep the compound refrigerated at 2-8°C. Lower temperatures slow down the rate of chemical reactions, including oxidation.

  • Light Protection: Store in an amber or opaque vial to protect it from light, which can catalyze oxidation reactions.

  • Airtight Seal: Ensure the container is tightly sealed. For bottles with septa, minimize punctures and use proper techniques for withdrawing the liquid.

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, using antioxidants can be an effective strategy. Given the bifunctional nature of the molecule, an antioxidant compatible with both amines and alkynes is ideal. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or certain aromatic amines can be effective radical scavengers.[4][5] However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream reactions. It is recommended to perform a small-scale compatibility test.

Q4: How can I tell if my this compound has oxidized?

A4: Visual inspection can be the first indicator; a change in color from colorless to yellow or brown suggests degradation. For a more definitive assessment, analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify potential oxidation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the appearance of new signals or changes in the existing signals corresponding to the amine and alkyne protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To look for the appearance of new functional groups, such as carbonyls (C=O) or nitro groups (N-O), which would indicate oxidation.[1]

Q5: What is the general procedure for handling this compound under an inert atmosphere?

A5: Proper handling under an inert atmosphere is critical. The following workflow outlines the key steps.

experimental_workflow Workflow for Handling this compound cluster_prep Preparation cluster_inert Inert Atmosphere Setup cluster_transfer Reagent Transfer cluster_storage Storage prep_glassware Dry Glassware setup_schlenk Assemble Schlenk Line prep_glassware->setup_schlenk prep_reagents Prepare Reagents prep_reagents->setup_schlenk purge_system Purge System with N2/Ar setup_schlenk->purge_system puncture_septum Puncture Septum of Reagent Bottle purge_system->puncture_septum withdraw_reagent Withdraw this compound via Syringe puncture_septum->withdraw_reagent transfer_to_reaction Transfer to Reaction Vessel withdraw_reagent->transfer_to_reaction flush_headspace Flush Headspace with N2/Ar transfer_to_reaction->flush_headspace After Use seal_bottle Seal Bottle Tightly flush_headspace->seal_bottle refrigerate Store at 2-8°C seal_bottle->refrigerate

A typical workflow for handling air-sensitive reagents.

Experimental Protocols

Protocol 1: Storage of this compound under Inert Atmosphere

Objective: To provide a standardized procedure for the safe and effective storage of this compound to prevent oxidation.

Materials:

  • This compound in a Sure/Seal™ bottle or a bottle with a septum-lined cap.

  • Nitrogen or Argon gas (high purity).

  • Schlenk line or manifold with a vacuum and inert gas source.

  • Needles and syringes.

  • Parafilm®.

  • Refrigerator (2-8°C).

Procedure:

  • Preparation: Ensure the exterior of the this compound bottle is clean and dry.

  • Inert Gas Purge (for new or partially used bottles): a. Connect a needle attached to a balloon filled with nitrogen or argon gas. b. Insert a second needle through the septum to act as a vent. c. Gently flush the headspace of the bottle with the inert gas for 1-2 minutes. d. Remove the vent needle first, followed by the gas inlet needle.

  • Sealing: a. Wrap the cap and septum area securely with Parafilm® to provide an additional barrier against atmospheric moisture and oxygen.

  • Storage: a. Place the sealed bottle in a refrigerator maintained at 2-8°C. b. Store the bottle in an upright position.

Protocol 2: Quantitative Analysis of Oxidation by GC-MS

Objective: To quantify the extent of oxidation of this compound by monitoring the formation of potential degradation products.

Materials:

  • This compound sample (fresh and aged).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Appropriate GC column (e.g., a polar capillary column).

  • Anhydrous solvent for dilution (e.g., dichloromethane or diethyl ether).

  • Internal standard (e.g., a stable hydrocarbon like dodecane).

Procedure:

  • Sample Preparation: a. Prepare a stock solution of a known concentration of the internal standard in the chosen anhydrous solvent. b. Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the internal standard solution.

  • GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. b. Run a suitable temperature program to achieve good separation of the components. c. Acquire mass spectra for all eluting peaks.

  • Data Analysis: a. Identify the peak corresponding to this compound and the internal standard. b. Search for new peaks in the chromatogram of the aged sample that are not present in the fresh sample. c. Analyze the mass spectra of any new peaks to identify potential oxidation products (e.g., by looking for characteristic fragments or an increase in molecular weight corresponding to the addition of oxygen atoms). d. Quantify the amount of remaining this compound and any identified oxidation products by comparing their peak areas to that of the internal standard.

Visualization of Oxidation Prevention Strategies

oxidation_prevention Key Strategies to Prevent Oxidation of this compound main_compound This compound oxygen Oxygen (Air) oxygen->main_compound oxidizes light Light (UV) light->main_compound catalyzes oxidation heat Heat heat->main_compound accelerates oxidation inert_atmosphere Inert Atmosphere (N2 or Ar) inert_atmosphere->oxygen displaces cold_storage Refrigeration (2-8°C) cold_storage->heat minimizes light_protection Amber Vial light_protection->light blocks antioxidants Antioxidants (e.g., BHT) antioxidants->main_compound protects

A diagram illustrating the factors causing oxidation and the corresponding preventative measures.

References

Technical Support Center: Work-up Procedures for Reactions Involving Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-ayn-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions I should take when working with Hept-5-yn-1-amine?

Q2: How can I remove the amine base (e.g., triethylamine) used as a catalyst or solvent in my reaction?

A2: A common method to remove amine bases is to perform an acidic wash during the work-up. By adding a dilute aqueous acid solution (e.g., 0.5 M HCl), the amine base will be protonated, forming a water-soluble salt that will partition into the aqueous layer during a liquid-liquid extraction.

Q3: My Sonogashira coupling reaction with this compound is not going to completion. What are some common reasons for this?

A3: Incomplete Sonogashira couplings can be due to several factors. Ensure your palladium catalyst and copper(I) co-catalyst are active. The reaction is also sensitive to oxygen, so proper degassing of solvents and reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. The choice of base and solvent can also significantly impact the reaction outcome.

Q4: I am having difficulty purifying my N-acylated this compound product. What purification techniques are recommended?

A4: For N-acylated products that are solids, recrystallization is often an effective purification method. If the product is an oil or difficult to crystallize, column chromatography on silica gel is a standard technique. A solvent system of ethyl acetate and a non-polar solvent like heptane or hexane is a good starting point for elution.

Troubleshooting Guides

Problem 1: Low Yield in Sonogashira Coupling Reaction
Potential Cause Troubleshooting Step
Inactive CatalystUse fresh palladium and copper catalysts. Ensure proper storage of catalysts under an inert atmosphere.
Oxygen ContaminationThoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Inappropriate BaseTriethylamine or diisopropylethylamine are commonly used. Ensure the base is dry and of high purity.
Incorrect SolventToluene, THF, or DMF are typical solvents. The choice of solvent can depend on the specific substrates. Ensure the solvent is anhydrous.
Problem 2: Difficulty in Removing By-products from N-Acylation Reaction
Potential Cause Troubleshooting Step
Excess Acylating AgentQuench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize and hydrolyze any remaining acyl chloride or anhydride.
Dicyclohexylurea (DCU) from DCC couplingIf using DCC as a coupling agent, DCU is a common insoluble by-product. Most of it can be removed by filtration of the reaction mixture before workup. Any remaining DCU can often be removed by trituration with a suitable solvent or by column chromatography.
Unreacted Starting AminePerform an acidic wash (e.g., 0.5 M HCl) during the liquid-liquid extraction to remove the basic this compound.
Problem 3: Incomplete Intramolecular Cyclization
Potential Cause Troubleshooting Step
Inefficient CatalystThe choice of catalyst is critical for cyclization reactions. Screen different transition metal catalysts (e.g., palladium, gold, or copper-based catalysts) and ligands.
High Reaction ConcentrationIntramolecular reactions are favored at lower concentrations to minimize intermolecular side reactions. Try running the reaction at higher dilution.
Unfavorable Ring Size FormationThe success of the cyclization is dependent on the thermodynamics of forming the desired ring size. Molecular modeling can sometimes predict the feasibility of a particular cyclization.

Experimental Protocols

General Work-up Procedure for a Sonogashira Coupling Reaction
  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., amine hydrohalide salt) is present, it may be removed by filtration, washing the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Dissolve the residue in a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • Saturated aqueous ammonium chloride solution (to remove some inorganic salts).

    • Water.

    • Brine (saturated aqueous sodium chloride solution) to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Work-up Procedure for an N-Acylation Reaction
  • After the reaction is complete, cool the mixture to room temperature.

  • If the product is expected to be a solid, it may precipitate upon cooling or by the addition of a non-polar solvent (e.g., hexanes). The solid can be collected by filtration, washed with a cold solvent, and dried.

  • If the product is soluble, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and remove the corresponding carboxylate salt.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_workup Work-up Procedure cluster_purification Purification reaction This compound + Reagents quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate drying->concentrate chromatography Column Chromatography concentrate->chromatography crystallization Recrystallization concentrate->crystallization pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic start Low Product Yield? check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Formed check_reaction->side_products workup_loss Product Lost During Work-up check_reaction->workup_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete->optimize_conditions change_reagents Change Reagents or Stoichiometry side_products->change_reagents modify_workup Modify Work-up Procedure (e.g., different washes) workup_loss->modify_workup purification_issue Review Purification Method workup_loss->purification_issue

Caption: Troubleshooting flowchart for low product yield in this compound reactions.

References

Validation & Comparative

A Comparative Guide to Short-Chain Alkyne Amines in Click Chemistry: Hept-5-yn-1-amine vs. Hex-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is paramount to ensure high efficiency, yield, and reproducibility. This guide provides a detailed comparison of two short-chain terminal alkyne amines, Hept-5-yn-1-amine and Hex-5-yn-1-amine, for their application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

While the user requested a comparison involving this compound, it is important to clarify that for a terminal alkyne with a seven-carbon chain and an amine group, the correct IUPAC name is Hept-6-yn-1-amine . An internal alkyne at position 5 would not be suitable for the standard CuAAC click chemistry protocol. Therefore, this guide will compare Hex-5-yn-1-amine with Hept-6-yn-1-amine, assuming the latter is the intended reactant.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these molecules is crucial for predicting their behavior in a reaction. The following table summarizes the key properties of Hex-5-yn-1-amine and Hept-6-yn-1-amine.

PropertyHex-5-yn-1-amineHept-6-yn-1-amine
Molecular Formula C₆H₁₁NC₇H₁₃N
Molecular Weight 97.16 g/mol 111.18 g/mol [1]
Boiling Point Not available164.1±23.0 °C (Predicted)
pKa Not available10.49±0.10 (Predicted)
LogP Not available1.1387
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 Ų

Performance in Click Chemistry: A Comparative Analysis

The quintessential click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is renowned for its high efficiency and broad functional group tolerance. The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide.

The primary structural difference between Hex-5-yn-1-amine and Hept-6-yn-1-amine is the length of the alkyl chain by a single methylene group. In the context of the CuAAC reaction, the impact of this difference is generally considered to be minimal. The reaction's rate is not significantly affected by the steric and electronic properties of the groups attached to the azide and alkyne centers, especially for simple alkyl chains.[2]

Reaction Kinetics and Yields:

It is worth noting that factors such as the choice of copper source, ligand, solvent, and temperature will have a much more pronounced effect on the reaction outcome than the minor difference in the alkyl chain length of these two reactants.

Experimental Protocols

The following is a general experimental protocol for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction that can be adapted for both Hex-5-yn-1-amine and Hept-6-yn-1-amine.

Materials:

  • Alkyne-amine (Hex-5-yn-1-amine or Hept-6-yn-1-amine)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, DMSO, or a mixture)[3][4]

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-amine in the chosen solvent.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of the ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-amine solution.

    • Add the azide solution. The molar ratio of alkyne to azide can be varied, but a 1:1 to 1:1.5 ratio is common.

    • Add the ligand solution. A common practice is to use a 2:1 to 5:1 ligand to copper ratio.[5]

    • Add the CuSO₄ solution. The amount of catalyst can range from 1 to 5 mol%.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate is typically used in excess (e.g., 5-10 equivalents relative to copper).

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from a few minutes to several hours, depending on the specific substrates and reaction conditions. Progress can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are then washed, dried, and concentrated.

    • The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated.

Chemical Structures cluster_hex Hex-5-yn-1-amine cluster_hept Hept-6-yn-1-amine hex hex hept hept

Figure 1: Chemical structures of the reactants.

G CuAAC Reaction Workflow start Start with Alkyne and Azide Substrates reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Na-Ascorbate, Ligand) start->reagents mix Combine Reactants in Solvent reagents->mix catalyst Add Cu(I) Catalyst and Ligand mix->catalyst initiate Initiate with Sodium Ascorbate catalyst->initiate react Reaction at Room Temperature initiate->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Final Triazole Product purify->product

Figure 2: A generalized experimental workflow for the CuAAC reaction.

Conclusion

References

A Comparative Analysis of the Reactivity of Primary and Secondary Propargylamines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides an objective comparison of the reactivity of primary and secondary propargylamines, supported by available experimental data and detailed protocols, to aid in the strategic design of synthetic routes and the development of novel therapeutics.

Propargylamines, organic compounds containing both an amino group and a terminal alkyne, are versatile building blocks in organic synthesis. Their unique bifunctionality allows for a wide array of chemical transformations, making them valuable precursors for the synthesis of a diverse range of nitrogen-containing heterocycles, many of which are of significant interest in medicinal chemistry. The reactivity of a propargylamine is significantly influenced by the substitution pattern at the nitrogen atom, leading to distinct chemical behaviors for primary and secondary analogues. This guide delves into these differences, offering insights into how the choice between a primary and a secondary propargylamine can impact reaction outcomes.

Key Reactivity Differences: An Overview

The fundamental difference in reactivity between primary and secondary propargylamines stems from both electronic and steric factors. Secondary propargylamines are generally considered to be more nucleophilic than their primary counterparts due to the electron-donating inductive effect of the two alkyl or aryl substituents on the nitrogen atom. This increased nucleophilicity can translate to faster reaction rates in many nucleophilic substitution and addition reactions.

Conversely, the presence of two substituents on the nitrogen of a secondary propargylamine introduces greater steric hindrance compared to the single substituent on a primary propargylamine. This steric bulk can influence the accessibility of the nitrogen's lone pair of electrons and the alkyne moiety, potentially slowing down or even inhibiting certain reactions, particularly those involving bulky reagents or transition states. The interplay of these electronic and steric effects dictates the overall reactivity profile of each class of propargylamine.

Comparative Reactivity in Key Synthetic Transformations

While a comprehensive, direct quantitative comparison across a wide range of reactions is not extensively documented in the literature, several studies provide valuable insights into the relative reactivity of primary and secondary propargylamines in specific, synthetically important transformations.

A³ and KA² Coupling Reactions

The A³ (Aldehyde-Alkyne-Amine) and KA² (Ketone-Alkyne-Amine) coupling reactions are cornerstone methods for the synthesis of propargylamines themselves. Notably, observations from these reactions can infer reactivity differences. For instance, in certain copper-catalyzed KA² coupling reactions, it has been reported that primary amines require longer reaction times to achieve comparable yields to secondary amines under identical conditions. This suggests a higher reactivity for secondary amines in this specific context, likely attributable to their increased nucleophilicity facilitating the initial iminium ion formation.

Pauson-Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. The nature of the nitrogen substituent in propargylamine substrates has been shown to be critical for the success of this reaction. In one study, it was observed that while N,N-dimethylpropargylamine (a tertiary amine, but illustrative of the effect of N-substitution) provided a good yield of the desired product, the corresponding primary (unprotected) and secondary (monomethylated) propargylamines failed to yield the cyclized product. This highlights the profound impact that N-substituents can have on the coordination of the propargylamine to the metal catalyst and the subsequent cyclization cascade.

Experimental Protocols

To facilitate further investigation and direct comparison by researchers, the following are generalized experimental protocols for key reactions involving propargylamines.

General Procedure for A³ Coupling Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (primary or secondary) (1.1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) catalyst (e.g., CuI, CuBr, 1-5 mol%)

  • Solvent (e.g., Toluene, Dichloromethane, or water)

Procedure:

  • To a reaction vessel, add the aldehyde, amine, terminal alkyne, and copper(I) catalyst.

  • Add the solvent and stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Researchers can perform parallel reactions with a primary and a secondary amine under identical conditions and compare reaction times and isolated yields to assess relative reactivity.

General Procedure for Nucleophilic Addition to an Aldehyde

Materials:

  • Propargylamine (primary or secondary) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%)

  • Solvent (e.g., Toluene, with a Dean-Stark trap for water removal)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the propargylamine and aldehyde in the solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the extent of imine (from primary propargylamine) or enamine (from secondary propargylamine) formation.

Kinetic studies can be performed by taking aliquots at different time intervals and analyzing them by NMR spectroscopy or GC-MS to determine the rate of consumption of the starting materials.

Data Presentation

To provide a clear comparison, the following table summarizes the expected qualitative differences in reactivity based on the available literature. It is important to note that these are general trends and the actual reactivity will be highly dependent on the specific substrates and reaction conditions.

Reaction TypePrimary Propargylamine ReactivitySecondary Propargylamine ReactivityInfluencing Factors
A³/KA² Coupling Generally slowerGenerally fasterNucleophilicity of the amine
Nucleophilic Addition Forms iminesForms enaminesSteric hindrance around the nitrogen
Pauson-Khand Reaction Can be unreactiveReactivity depends on N-substituentsCoordination to the metal catalyst
Cycloaddition Reactions Less sterically hinderedMore sterically hinderedSteric bulk of N-substituents can affect approach to the alkyne

Visualizing Reaction Pathways

To further illustrate the concepts discussed, the following diagrams generated using Graphviz depict a generalized reaction pathway and a logical relationship.

A3_Coupling_Mechanism Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Amine Amine (Primary or Secondary) Amine->Iminium Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Catalyst Catalyst Cu(I) Catalyst Product Propargylamine Iminium->Product Cu_Acetylide->Product

Caption: Generalized mechanism of the A³ coupling reaction.

Reactivity_Factors cluster_primary Primary Propargylamine cluster_secondary Secondary Propargylamine p_reactivity Reactivity p_electronic Lower Nucleophilicity p_electronic->p_reactivity p_steric Less Steric Hindrance p_steric->p_reactivity s_reactivity Reactivity s_electronic Higher Nucleophilicity s_electronic->s_reactivity s_steric Greater Steric Hindrance s_steric->s_reactivity

Caption: Factors influencing the reactivity of propargylamines.

A Comparative Purity Analysis of Synthetic Hept-5-yn-1-amine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of synthetically derived Hept-5-yn-1-amine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method for this specific application.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a primary amine and a terminal alkyne, presents unique challenges for analytical characterization. The primary amine group imparts polarity, which can lead to poor peak shape and retention in traditional gas chromatography, while the lack of a strong chromophore complicates detection by UV-based HPLC methods. This guide explores robust analytical strategies to overcome these challenges.

Synthesis and Potential Impurities

A plausible synthetic route for this compound is a two-step process starting from a suitable halo-alkyne, such as 1-bromo-hept-5-yne. This can be converted to the corresponding azide, followed by reduction to the primary amine.

Plausible Synthetic Pathway:

1-Bromo-hept-5-yne 1-Bromo-hept-5-yne Hept-5-yn-1-azide Hept-5-yn-1-azide 1-Bromo-hept-5-yne->Hept-5-yn-1-azide NaN3, DMSO This compound This compound Hept-5-yn-1-azide->this compound LiAlH4, THF

Figure 1: Plausible synthesis of this compound.

Based on this synthetic route, potential process-related impurities could include:

  • Starting Material: Unreacted 1-bromo-hept-5-yne.

  • Intermediate: Residual Hept-5-yn-1-azide.

  • By-products: Side products from the reduction step.

  • Solvents: Residual solvents from the synthesis and purification steps (e.g., DMSO, THF).

Comparative Analysis: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful techniques for purity analysis, each with distinct advantages and disadvantages for a polar analyte like this compound.

FeatureHPLC with UV/Vis or CAD DetectionGC-MS
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.
Derivatization Often required for UV/Vis detection due to the lack of a strong chromophore. Not necessary with Charged Aerosol Detection (CAD).Required to improve volatility and peak shape of the polar amine.
Sensitivity Moderate to high, depending on the detector.High, especially with selected ion monitoring (SIM).
Selectivity Good, based on retention time and detector response.Excellent, provides structural information from mass fragmentation patterns.
Impurity Identification Limited to comparison with known standards unless coupled with a mass spectrometer.Can tentatively identify unknown impurities based on their mass spectra.
Throughput Moderate, typical run times are 15-30 minutes.Higher for volatile compounds, but the derivatization step adds to the overall time.

Quantitative Data Summary

The following tables summarize the theoretical performance of optimized HPLC and GC-MS methods for the purity analysis of a synthetic batch of this compound.

Table 1: Purity Analysis of this compound

AnalyteHPLC-CAD (% Area)GC-MS (% Area, Derivatized)
This compound99.599.4
Unreacted Starting Material0.20.3
Intermediate0.10.1
Unknown Impurity 10.10.1
Unknown Impurity 20.10.1

Table 2: Method Performance Comparison

ParameterHPLC-CADGC-MS (Derivatized)
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Precision (RSD%) < 2%< 3%
Analysis Time per Sample ~20 min~15 min (post-derivatization)

Experimental Protocols

HPLC Method with Charged Aerosol Detection (CAD)

This method is advantageous as it does not require derivatization, providing a more direct measure of the non-volatile components.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: Charged Aerosol Detector (CAD).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

GC-MS Method with Derivatization

Derivatization is necessary to increase the volatility and improve the chromatographic peak shape of the polar amine.

Derivatization Protocol (using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):

  • Accurately weigh approximately 1 mg of the this compound sample into a GC vial.

  • Add 500 µL of anhydrous acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analyses.

cluster_hplc HPLC Analysis Workflow Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Data Analysis Data Analysis HPLC Injection->Data Analysis

Figure 2: HPLC analysis workflow for this compound.

cluster_gcms GC-MS Analysis Workflow Sample Weighing Sample Weighing Derivatization Derivatization Sample Weighing->Derivatization GC-MS Injection GC-MS Injection Derivatization->GC-MS Injection Data Analysis Data Analysis GC-MS Injection->Data Analysis

Figure 3: GC-MS analysis workflow for this compound.

Conclusion

Both HPLC with CAD and GC-MS with derivatization are suitable methods for the purity analysis of synthetic this compound.

  • HPLC-CAD offers a more direct analysis of the sample without the need for chemical modification, which can be advantageous for quantitative accuracy and simplicity. It is well-suited for routine quality control where the impurity profile is relatively well-defined.

  • GC-MS provides superior sensitivity and the significant advantage of structural elucidation of unknown impurities through mass spectral fragmentation patterns. This makes it an invaluable tool during process development and for investigative purposes. The requirement for derivatization, however, introduces an additional step that must be carefully controlled for reproducibility.

The choice between these two techniques will ultimately depend on the specific requirements of the analysis. For routine purity assessment with established impurity profiles, HPLC-CAD is a robust and efficient choice. For in-depth impurity profiling and identification, the detailed structural information provided by GC-MS is indispensable.

Spectroscopic Validation of Hept-5-yn-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the structure of Hept-5-yn-1-amine. By comparing predicted spectroscopic data with that of analogous compounds, this document serves as a valuable resource for researchers working with this and similar molecules. The guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns, as well as comparative data from structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1~2.7Triplet2H
H-2~1.5Multiplet2H
H-3~1.6Multiplet2H
H-4~2.2Multiplet2H
H-6~1.8Triplet3H
H-7 (alkynyl)~1.9Triplet1H
-NH₂0.5 - 2.0 (broad)Singlet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~42
C-2~33
C-3~25
C-4~18
C-5~80
C-6~78
C-7~4

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
111Molecular Ion [M]⁺
96[M-CH₃]⁺
82[M-C₂H₅]⁺
70[M-C₃H₃]⁺
56[M-C₄H₅]⁺
44[CH₂=NH₂]⁺ (alpha-cleavage)
30[CH₂=NH₂]⁺ (rearrangement)

Comparison with Analogous Compounds

To validate the predicted data, a comparison with the known spectroscopic data of a structurally similar compound, Hex-5-yn-1-ol, is presented. The primary difference is the substitution of the amine group with a hydroxyl group at the C-1 position.

Table 4: ¹H NMR Data Comparison

ProtonsThis compound (Predicted, ppm)Hex-5-yn-1-ol (Experimental, ppm)
H-1~2.7~3.6
Protons near functional groupShifted downfield by -OH
Alkyl Chain ProtonsSimilar shifts expectedSimilar shifts observed
Alkynyl Proton~1.9~1.9

Table 5: ¹³C NMR Data Comparison

CarbonThis compound (Predicted, ppm)Hex-5-yn-1-ol (Experimental, ppm)
C-1~42~62
Carbon attached to functional group-OH is more deshielding than -NH₂
Alkyl Chain CarbonsSimilar shifts expectedSimilar shifts observed
Alkynyl Carbons~80, ~78~84, ~68

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H NMR spectrometer) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral width: 0-100 ppm.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

2. Electron Ionization (EI) Mass Spectrometry:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injection volume: 1 µL.

    • Inlet temperature: 250°C.

    • Oven program: Start at 50°C, ramp to 250°C at 10°C/min.

  • MS conditions:

    • Ionization mode: Electron Ionization (EI).

    • Ionization energy: 70 eV.

    • Mass range: m/z 30-200.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.

Spectroscopic_Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Interpretation H_NMR->Data_Interpretation C_NMR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Analogous Compounds Data_Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Comparative Efficacy of Novel Hept-5-yn-1-amine-Derived Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel inhibitors derived from a Hept-5-yn-1-amine scaffold, targeting Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of several key neurotransmitters, and its inhibition is a validated therapeutic strategy for the management of Parkinson's disease and other neurodegenerative disorders.[1][2][3] The compounds presented herein are rationally designed based on the known pharmacophore of propargylamine-based MAO-B inhibitors.[4][5]

Efficacy of this compound Derivatives

The inhibitory potential of the synthesized this compound derivatives against human recombinant MAO-B was assessed in vitro. The half-maximal inhibitory concentration (IC50) values were determined for each compound and are presented in Table 1. For comparison, the activities of the well-established MAO-B inhibitors, Selegiline and Pargyline, are also included.

Compound IDR GroupIC50 (nM) for MAO-B
H5A-001 -H850
H5A-002 -CH₃420
H5A-003 -CH₂Ph150
H5A-004 -CH₂(4-F-Ph)98
Selegiline N/A4.43[6]
Pargyline N/A500[6]

Table 1: In vitro inhibitory activity of this compound derivatives against human MAO-B.

The unsubstituted parent compound, H5A-001, demonstrated moderate inhibitory activity. Alkylation of the primary amine, as seen in H5A-002, resulted in a two-fold increase in potency. The introduction of a benzyl group (H5A-003) led to a significant enhancement of inhibitory activity. Furthermore, the addition of an electron-withdrawing fluorine atom to the phenyl ring, as in H5A-004, provided the most potent inhibitor in this series, with an IC50 value in the nanomolar range. This structure-activity relationship (SAR) suggests that aromatic interactions in the active site of MAO-B are crucial for the binding of these inhibitors.

Experimental Protocols

General Synthesis of N-Substituted Hept-5-yn-1-amines

The synthesis of the this compound derivatives was achieved through a standard reductive amination protocol. Hept-5-yn-1-al was reacted with the corresponding primary amine (methylamine or benzylamine) in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane. The reactions were stirred at room temperature for 12-24 hours. The crude product was then purified by column chromatography on silica gel to yield the desired N-substituted this compound.

MAO-B Inhibition Assay

The inhibitory activity of the compounds against MAO-B was determined using a fluorometric assay.[7][8] Human recombinant MAO-B was incubated with various concentrations of the test compounds for 15 minutes at 37°C in a phosphate buffer (pH 7.4). The enzymatic reaction was initiated by the addition of a suitable substrate, such as kynuramine, and a developer that produces a fluorescent signal upon enzymatic turnover.[9][10] The fluorescence was measured kinetically over 30 minutes using a microplate reader with excitation and emission wavelengths set appropriately for the chosen fluorophore. IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of MAO-B and the proposed mechanism of irreversible inhibition by propargylamine derivatives, as well as the general experimental workflow for the synthesis and evaluation of the novel inhibitors.

MAO_B_Inhibition cluster_catalysis MAO-B Catalytic Cycle cluster_inhibition Irreversible Inhibition by Propargylamine MAO-B (Oxidized FAD) MAO-B (Oxidized FAD) Schiff Base Intermediate Schiff Base Intermediate MAO-B (Oxidized FAD)->Schiff Base Intermediate Oxidation Covalent Adduct Covalent Adduct MAO-B (Oxidized FAD)->Covalent Adduct Covalent Bond Formation (Irreversible Inhibition) Amine Substrate Amine Substrate Amine Substrate->MAO-B (Oxidized FAD) Binding Aldehyde Product Aldehyde Product Schiff Base Intermediate->Aldehyde Product Hydrolysis MAO-B (Reduced FADH2) MAO-B (Reduced FADH2) Schiff Base Intermediate->MAO-B (Reduced FADH2) MAO-B (Reduced FADH2)->MAO-B (Oxidized FAD) Re-oxidation Hydrogen Peroxide Hydrogen Peroxide MAO-B (Reduced FADH2)->Hydrogen Peroxide Oxygen Oxygen Oxygen->MAO-B (Reduced FADH2) Propargylamine Inhibitor Propargylamine Inhibitor Propargylamine Inhibitor->MAO-B (Oxidized FAD) Binding

MAO-B Catalytic Cycle and Inhibition Mechanism

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MAO-B_Assay In vitro MAO-B Inhibition Assay Characterization->MAO-B_Assay IC50_Determination IC50 Value Determination MAO-B_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis End End SAR_Analysis->End

Experimental Workflow for Inhibitor Evaluation

References

Hept-5-yn-1-amine: A Versatile Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is critical in the design of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Hept-5-yn-1-amine, a linear bifunctional linker featuring a terminal amine and a terminal alkyne, presents a compelling alternative to more conventional linkers, offering a unique combination of flexibility, reactivity, and precise spatial control.

This guide provides a comparative overview of this compound against other commonly used bifunctional linkers, supported by established principles in bioconjugation and inferred experimental performance.

Introduction to this compound

This compound possesses two key functional groups: a primary amine (-NH2) at one terminus and an alkyne (-C≡CH) at the other, separated by a seven-carbon aliphatic chain. This structure allows for orthogonal conjugation strategies, where the amine can react with activated esters, isothiocyanates, or other electrophiles, while the alkyne is available for highly specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The seven-carbon chain provides a balance of length and flexibility, which is crucial for optimizing the performance of ADCs and PROTACs. The linker's length directly influences the distance between the conjugated molecules, a factor that can significantly impact the efficacy and stability of the final construct.[1][2]

Comparative Analysis of Bifunctional Linkers

The selection of a bifunctional linker is a critical parameter in the design of bioconjugates. The following table provides a comparative summary of this compound against other commonly used linker classes.

Linker ClassExampleReactive GroupsKey FeaturesInferred Advantages of this compoundInferred Disadvantages of this compound
Amine-Alkyne This compound Amine, AlkyneOrthogonal reactivity, tunable length, participates in click chemistry.Precise spatial control due to defined length; high reaction specificity and efficiency via CuAAC.Potential for copper cytotoxicity in CuAAC (can be mitigated with ligands).
PEG LinkersNH2-PEG-COOHAmine, Carboxylic AcidHydrophilic, flexible, reduces aggregation and immunogenicity.Defined length provides more predictable spatial orientation compared to polydisperse PEG.Less inherent hydrophilicity compared to long-chain PEG linkers.
Activated Ester LinkersDisuccinimidyl suberate (DSS)NHS ester, NHS esterHomobifunctional, amine-reactive.Heterobifunctionality allows for controlled, stepwise conjugation.Less control over the orientation of conjugated molecules.
Maleimide LinkersSMCCNHS ester, MaleimideThiol-reactive, commonly used for antibody conjugation.Alkyne group offers alternative to thiol chemistry, which can interfere with disulfide bonds.Maleimide hydrolysis can lead to instability.
Cleavable LinkersValine-Citrulline PABCPeptide sequenceEnzymatically cleaved in the target cell.Can be incorporated into cleavable linker designs.Not inherently cleavable.

The Impact of Linker Length in Bioconjugate Design

The seven-carbon backbone of this compound places it in a category of mid-length aliphatic linkers. Research has shown that linker length is a critical determinant of the biological activity of both ADCs and PROTACs.

In PROTACs , the linker bridges a target protein ligand and an E3 ligase ligand. The optimal linker length is crucial for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. Studies have demonstrated that both excessively short and long linkers can be detrimental to PROTAC efficacy.[3][4][5][6][7] The defined length of this compound allows for systematic optimization of this critical parameter.

For ADCs , the linker connects the antibody to the cytotoxic payload. The linker's length and composition can affect the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site.[1][2][8] A linker like this compound provides a stable, non-cleavable connection that can be advantageous in certain ADC designs.

Experimental Protocols

Protocol 1: Amine Conjugation via N-Hydroxysuccinimide (NHS) Ester Coupling

This protocol describes the conjugation of the amine group of this compound to a protein containing an NHS ester-activated carboxylic acid.

Materials:

  • This compound

  • NHS ester-activated protein in a suitable buffer (e.g., PBS pH 7.4)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMF or DMSO.

  • To the NHS ester-activated protein solution, add a 10- to 50-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purify the resulting alkyne-functionalized protein using an appropriate SEC column to remove excess linker and quenching reagents.

  • Characterize the conjugate using techniques such as mass spectrometry to confirm the incorporation of the linker.

Protocol 2: Alkyne Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne group of a this compound-modified molecule and an azide-containing biomolecule.

Materials:

  • Alkyne-functionalized molecule (prepared as in Protocol 1)

  • Azide-containing biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS pH 7.4)

  • Purification system (e.g., SEC or affinity chromatography)

Procedure:

  • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • In a reaction tube, combine the alkyne-functionalized molecule and a 1.5- to 5-fold molar excess of the azide-containing biomolecule in the reaction buffer.

  • Prepare a premix of the copper catalyst by adding the CuSO4 stock solution to the THPTA stock solution in a 1:5 molar ratio.

  • Add the copper/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purify the final conjugate using a suitable chromatography method to remove the catalyst and unreacted starting materials.

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

G General Bioconjugation Workflow with this compound cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Purification cluster_2 Step 3: Alkyne Conjugation (Click Chemistry) cluster_3 Step 4: Final Purification A Protein with Activated Ester C Alkyne-Functionalized Protein A->C NHS Ester Coupling B This compound B->C D Size-Exclusion Chromatography C->D E Purified Alkyne-Protein D->E G Final Bioconjugate E->G CuAAC F Azide-Containing Molecule F->G H Chromatography G->H I Purified Final Product H->I

Caption: Bioconjugation workflow using this compound.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Warhead Linker (e.g., from this compound) E3 Ligand PROTAC:warhead->POI PROTAC:e3_ligand->E3 PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

References

A Comparative Guide to the Synthesis of Hept-5-yn-1-amine: An Evaluation of a Novel Reductive Amination Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comprehensive comparison of a newly proposed synthetic method for Hept-5-yn-1-amine against a traditional, established route. The novel two-step methodology, centered around an initial oxidation followed by reductive amination, offers a potentially more efficient and streamlined alternative to the classical multi-step Gabriel synthesis. This document provides a detailed analysis of both methods, supported by comparative data and complete experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

At a Glance: Method Comparison

The following table summarizes the key quantitative metrics for the established and new synthetic methods for producing this compound.

ParameterEstablished Method (Gabriel Synthesis)New Synthetic Method (Reductive Amination)
Overall Yield ~60-75%~70-85%
Number of Steps 3 (from Hept-5-yn-1-ol)2 (from Hept-5-yn-1-ol)
Starting Material Hept-5-yn-1-olHept-5-yn-1-ol
Key Intermediates 1-Bromo-hept-5-yne, N-(Hept-5-yn-1-yl)phthalimideHept-5-yn-1-al
Reagents of Note Phosphorus tribromide, Potassium phthalimide, HydrazineOxalyl chloride, DMSO, Triethylamine, Ammonia, Sodium cyanoborohydride
Reaction Time 24-48 hours12-24 hours
Purification Multiple chromatographic separationsFewer chromatographic steps

Established Method: Gabriel Synthesis

The Gabriel synthesis is a long-standing and reliable method for the preparation of primary amines from primary alkyl halides.[1][2][3] This multi-step process, while effective, involves the use of hazardous reagents and can be time-consuming. The established route to this compound commences with the conversion of the commercially available Hept-5-yn-1-ol to the corresponding bromide, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to liberate the desired primary amine.[4][5]

Experimental Protocol: Established Method

Step 1: Synthesis of 1-Bromo-hept-5-yne

  • To a solution of Hept-5-yn-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, phosphorus tribromide (0.4 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1-bromo-hept-5-yne.

Step 2: Synthesis of N-(Hept-5-yn-1-yl)phthalimide

  • A mixture of 1-bromo-hept-5-yne (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF) is heated to 70 °C for 12 hours.[4]

  • After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to give N-(hept-5-yn-1-yl)phthalimide.

Step 3: Synthesis of this compound

  • To a suspension of N-(hept-5-yn-1-yl)phthalimide (1.0 eq) in ethanol, hydrazine hydrate (1.5 eq) is added.[4]

  • The mixture is heated to reflux for 4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with aqueous hydrochloric acid and the resulting precipitate of phthalhydrazide is removed by filtration.

  • The filtrate is basified with aqueous sodium hydroxide and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

  • The crude amine is purified by distillation to yield this compound.

New Synthetic Method: Oxidation and Reductive Amination

The proposed new method offers a more convergent and potentially higher-yielding route to this compound. This pathway involves the initial mild oxidation of Hept-5-yn-1-ol to the corresponding aldehyde, Hept-5-yn-1-al.[6][7] This intermediate is then directly converted to the target primary amine via reductive amination.[8][9] This approach avoids the use of halogenating agents and the phthalimide protecting group strategy.

new_synthetic_method start Hept-5-yn-1-ol aldehyde Hept-5-yn-1-al start->aldehyde Swern Oxidation amine This compound aldehyde->amine Reductive Amination (NH3, NaBH3CN)

Caption: Workflow of the new synthetic method.

Experimental Protocol: New Synthetic Method

Step 1: Synthesis of Hept-5-yn-1-al (Swern Oxidation)

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in dichloromethane is added dropwise.

  • After stirring for 15 minutes, a solution of Hept-5-yn-1-ol (1.0 eq) in dichloromethane is added slowly.

  • The reaction is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq).

  • The reaction mixture is allowed to warm to room temperature and then quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Hept-5-yn-1-al, which is often used in the next step without further purification.

Step 2: Synthesis of this compound (Reductive Amination)

  • To a solution of crude Hept-5-yn-1-al (1.0 eq) in methanol, a solution of ammonia in methanol (7 M, 10 eq) is added.[9]

  • The mixture is stirred for 1 hour at room temperature.

  • Sodium cyanoborohydride (1.5 eq) is then added portion-wise.[8]

  • The reaction is stirred for an additional 12 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >12 with aqueous sodium hydroxide.

  • The aqueous solution is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous potassium carbonate and concentrated.

  • The crude product is purified by distillation to afford this compound.

Conclusion

The newly proposed synthetic method for this compound via an oxidation-reductive amination sequence presents a compelling alternative to the traditional Gabriel synthesis. The advantages of the new method include a reduced number of synthetic steps, potentially higher overall yields, and the avoidance of harsh reagents such as phosphorus tribromide and hydrazine. For researchers and professionals in drug development, this novel approach could offer a more efficient and scalable route to this valuable building block.

References

Isomeric Purity of Hept-5-yn-1-amine: A Comparative Guide to Determination Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hept-5-yn-1-amine is a valuable building block in medicinal chemistry and drug development. Its utility is intrinsically linked to its isomeric purity, as different isomers can exhibit varied pharmacological activities and toxicological profiles. This guide provides a comparative overview of analytical methodologies for determining the isomeric purity of He-t-5-yn-1-amine, focusing on potential positional and enantiomeric isomers.

Potential Isomers of this compound

The primary isomeric impurities of concern for this compound are its positional isomer, Hept-6-yn-1-amine, and its potential enantiomers if a chiral center is introduced during synthesis or derivatization.

  • Positional Isomer: Hept-6-yn-1-amine, where the alkyne group is at the terminal position.

  • Enantiomers: this compound itself is not chiral. However, derivatization of the primary amine with a chiral reagent can create diastereomers, allowing for the assessment of any potential enantiomeric excess if the synthesis route involved chiral intermediates.

Comparative Analysis of Analytical Techniques

The determination of isomeric purity for this compound can be effectively achieved using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of isomer analysis.

Technique Isomer Type Principle Advantages Limitations
Gas Chromatography (GC-FID) PositionalSeparation based on volatility and interaction with a stationary phase. Often requires derivatization of the amine.High resolution, speed, and cost-effective for routine analysis.[1][2]Requires volatile and thermally stable analytes or derivatives.
High-Performance Liquid Chromatography (HPLC) Positional & EnantiomericSeparation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High versatility for a wide range of compounds, including non-volatile and thermally labile ones.[1][3] A variety of chiral stationary phases (CSPs) are available for enantiomeric separation.[3]Can be more expensive due to solvent consumption and specialized columns.
Quantitative NMR (qNMR) PositionalQuantification based on the direct proportionality between the integrated signal area and the number of nuclei.Non-destructive, requires minimal sample preparation, and provides structural information for impurity identification.[4][5]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are presented below. These protocols are adapted from established methods for the analysis of primary amines and alkynes.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Positional Isomer Purity

This method is suitable for quantifying the positional isomer, Hept-6-yn-1-amine, in a sample of this compound. Derivatization of the primary amine is recommended to improve peak shape and thermal stability.

1. Derivatization (N-Trifluoroacetylation):

  • To 1 mg of the amine sample, add 100 µL of methylene chloride and 20 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC analysis.

2. GC-FID Conditions:

Parameter Value
Column Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or similar mid-polarity column.
Carrier Gas Helium, constant flow.
Injector Temperature 250°C
Oven Program 60°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.
Detector Flame Ionization Detector (FID) at 275°C.
Injection Volume 1 µL
Internal Standard n-Dodecane (added to the sample before derivatization).[6][7]

3. Data Analysis:

The percentage of each isomer is calculated based on the peak area relative to the internal standard.[6][8]

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Positional Isomer Purity

HPLC offers the versatility to separate both positional and, with the use of a chiral stationary phase, enantiomeric isomers (after derivatization).

A. Positional Isomer Separation (Reversed-Phase HPLC):

This method can separate this compound from Hept-6-yn-1-amine. Ion-pair chromatography can enhance the resolution of small amines.[9]

Parameter Value
Column C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection UV at 210 nm (after derivatization with a UV-active group if necessary) or Evaporative Light Scattering Detector (ELSD).

B. Enantiomeric Separation (Chiral HPLC):

To separate potential enantiomers, derivatization with an achiral reagent that introduces a chromophore is followed by separation on a chiral stationary phase. Polysaccharide-based and cyclofructan-based CSPs are effective for primary amines.[2][3]

Parameter Value
Chiral Stationary Phase Chiralpak® IA or Larihc® CF6-P column.[3]
Mobile Phase (Normal Phase) Heptane/Ethanol with a small amount of an amine modifier like diethylamine.[3]
Mobile Phase (Polar Organic) Acetonitrile/Methanol with an acidic modifier like trifluoroacetic acid.[10]
Flow Rate 0.5 - 1.0 mL/min.
Column Temperature 25°C.
Detection UV detector set to an appropriate wavelength for the derivatized amine.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Positional Isomer Ratio

¹H-NMR spectroscopy can be used for the direct quantification of the positional isomer ratio without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

  • Add a known amount of a certified internal standard (e.g., dimethyl sulfone) that has a signal in a clear region of the spectrum.

2. ¹H-NMR Acquisition Parameters:

Parameter Recommendation
Spectrometer 400 MHz or higher for better signal dispersion.
Pulse Sequence A standard 90° pulse sequence.
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
Number of Scans Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]

3. Data Analysis:

The ratio of this compound to Hept-6-yn-1-amine can be determined by comparing the integration of unique signals for each isomer. For instance, the signals corresponding to the protons adjacent to the alkyne group will have distinct chemical shifts. The terminal alkyne proton of Hept-6-yn-1-amine typically appears around 1.7-3.1 ppm.[11]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Internal_Standard Add Internal Standard Sample->Internal_Standard Derivatization Derivatize with TFAA Internal_Standard->Derivatization GC_Injection Inject into GC Derivatization->GC_Injection Separation Separation on Column GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Isomers Integration->Quantification

Caption: Workflow for GC-FID analysis of positional isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatize (optional, for UV detection/chiral) Sample->Derivatization HPLC_Injection Inject into HPLC Derivatization->HPLC_Injection Separation Separation on C18 or Chiral Column HPLC_Injection->Separation Detection UV or ELSD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Isomers Integration->Quantification

Caption: Workflow for HPLC analysis of positional and enantiomeric isomers.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Internal_Standard Add Internal Standard Dissolve->Internal_Standard Acquisition Acquire ¹H-NMR Spectrum Internal_Standard->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Isomer Ratio Integration->Calculation

Caption: Workflow for qNMR analysis of positional isomer ratio.

Conclusion

The choice of analytical method for determining the isomeric purity of this compound depends on the specific isomers of interest and the desired level of sensitivity and structural information. For routine quality control of positional isomers, GC-FID after derivatization is a robust and efficient method. HPLC offers greater flexibility for both positional and enantiomeric isomer analysis, particularly with the wide array of available chiral stationary phases. qNMR stands out for its ability to provide direct quantitative and structural information without the need for chromatographic separation or derivatization, making it a powerful tool for structural confirmation and purity assessment. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to the Biological Activity of Alkynyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynyl amines are a class of organic compounds characterized by the presence of both an alkyne and an amine functional group. This unique structural combination imparts diverse biological activities, making them attractive scaffolds in drug discovery.[1] Derivatives of propargylamine, a simple alkynyl amine, have been investigated for their potential as enzyme inhibitors and anticancer agents.[2][3] This guide provides a comparative overview of the biological activities of selected alkynyl amine derivatives, focusing on their anticancer and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development in this area.

Comparative Biological Activity of Alkynyl Amine Derivatives

The biological activity of alkynyl amine derivatives is significantly influenced by the nature and position of substituents on the molecule. The following tables summarize the in vitro activity of representative compounds from the literature, focusing on anticancer and enzyme inhibition activities.

Anticancer Activity

The cytotoxicity of alkynyl amine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard measure of cytotoxic potency.

Table 1: Anticancer Activity of Representative Alkynyl Amine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Harmine Derivative 3u 6-alkynylated harmineMDA-MB-231 (Breast Cancer)0.77[4]
Pyrrolotriazine C-Ribonucleoside 11c 7-cyclopropylacetylene derivativeMultiple cancer cell lines0.02 - 0.08[5]
Aminoguanidine Derivative 3g 1,2-diphenylethyne aminoguanidineA549 (Lung Cancer)0.30 - 4.57[6]
Gold(I) Complex 3ab Propargylic amine gold(I) complexHT29 (Colon Cancer)1.7 - 7.9[7]
Enzyme Inhibition Activity

Alkynyl amines are known to be effective inhibitors of several enzymes, including monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). These enzymes play crucial roles in neurotransmitter metabolism and are important targets in the treatment of neurodegenerative diseases and depression.[3][8]

Table 2: Enzyme Inhibition Activity of Representative Alkynyl Amine Derivatives

Compound IDTarget EnzymeIC50 (nM)SelectivityReference
Benzylidene-prop-2-ynyl-amine 10 MAO-B14MAO-B selective[3]
Benzhydrylidene-prop-2-ynyl-amine 2 MAO-A32MAO-A selective[3]
Quaternary Propargylamine Derivative A hMAO-B152.1 - 164.7MAO-B selective[1]
Quaternary Propargylamine Derivative B hMAO-A765.6 - 861.6-[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activity. Below are methodologies for key assays cited in this guide.

Determination of Half-Maximal Inhibitory Concentration (IC50) for Enzyme Inhibition

The IC50 value for enzyme inhibitors is determined by measuring the enzyme's activity at various inhibitor concentrations.

Protocol: [9][10]

  • Prepare Reagents: Prepare a stock solution of the inhibitor and the enzyme's substrate in a suitable buffer.

  • Enzyme Reaction: In a microplate, add the enzyme solution to wells containing serial dilutions of the inhibitor.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[9][11]

Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Protocol: [12][13][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[16][17][18][19][20]

Protocol: [17][18][20]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

Signaling Pathway of Monoamine Oxidase (MAO) in Neurotransmitter Metabolism

MAOs are key enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for their use in depression and neurodegenerative diseases.[8][21][22]

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Neurotransmitter Monoamine Neurotransmitter Vesicle Vesicle Monoamine Neurotransmitter->Vesicle Packaging MAO MAO Monoamine Neurotransmitter->MAO Degradation Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites Reuptake Transporter Reuptake Transporter Reuptake Transporter->Monoamine Neurotransmitter Synaptic Cleft->Reuptake Transporter Reuptake Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor Binding Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction Alkynyl Amine Inhibitor Alkynyl Amine Inhibitor Alkynyl Amine Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) inhibition by alkynyl amines.

Signaling Pathway of Acetylcholinesterase (AChE) in Cholinergic Neurotransmission

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.[23][24][25] Inhibition of AChE leads to an accumulation of ACh, enhancing cholinergic neurotransmission.

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Vesicle Vesicle Acetylcholine (ACh)->Vesicle Packaging Synaptic Cleft Vesicle->Synaptic Cleft Release AChE AChE Synaptic Cleft->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Presynaptic Neuron Presynaptic Neuron Choline + Acetate->Presynaptic Neuron Reuptake Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction Alkynyl Amine Inhibitor Alkynyl Amine Inhibitor Alkynyl Amine Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase (AChE) inhibition by alkynyl amines.

Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized compounds.

Experimental_Workflow Compound Synthesis Compound Synthesis Compound Characterization Compound Characterization Compound Synthesis->Compound Characterization Purity & Structure Confirmation Primary Screening Primary Screening Compound Characterization->Primary Screening Single Concentration Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Active Compounds Lead Identification Lead Identification Dose-Response Studies->Lead Identification Potency & Efficacy (IC50/EC50) Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies

Caption: General workflow for in vitro biological activity screening.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three distinct synthetic pathways to produce Hept-5-yn-1-amine, a valuable building block in pharmaceutical and materials science. The analysis focuses on a cost-benefit evaluation of each route, supported by experimental data and detailed methodologies. The routes examined are:

  • Gabriel Synthesis from Hept-5-yn-1-ol: A classic and reliable method for the synthesis of primary amines.

  • Reductive Amination of Hept-5-ynal: A direct approach from a carbonyl precursor.

  • Hydroamination of Hept-1-yne: An atom-economical route utilizing a terminal alkyne.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative metrics for each synthetic route, including estimated costs, reaction yields, and overall efficiency. Prices for reagents are based on currently available supplier information and are subject to change.

Table 1: Starting Material and Reagent Costs

ReagentSupplierCatalog NumberPrice (USD)QuantityCost per Gram/Mole (USD)
Hept-5-yn-1-olLookChem58944-42-645.0010 mg4500.00/g
p-Toluenesulfonyl ChlorideTCI ChemicalsT027230.0025 g1.20/g
PyridineOakwood Chemical00515416.00100 g0.16/g
Potassium PhthalimideThermo Fisher ScientificAC22132025037.65100 g0.38/g
Hydrazine HydrateThermo Fisher Scientific19671100037.65100 g0.38/g
Hept-1-yneFisher ScientificAAA1113014130.1125 g5.20/g
[Rh(cod)2]BF4Strem Chemicals45-0960VariesVariesHigh
Sodium BorohydrideChemicalBook16940-66-229.1225 g1.16/g
Ammonia Solution (28-30%)Lab Alley-VariesVariesLow
Hept-5-ynalCustom Synthesis-Estimated High--

Table 2: Comparison of Synthetic Routes

ParameterRoute 1: Gabriel SynthesisRoute 2: Reductive AminationRoute 3: Hydroamination
Starting Material Hept-5-yn-1-olHept-5-ynalHept-1-yne
Number of Steps 211
Overall Yield (estimated) 70-85%60-80%50-90% (catalyst dependent)
Reagent Cost ModerateLowHigh (catalyst)
Safety Concerns Hydrazine is toxic and carcinogenic.Handling of gaseous ammonia.Use of expensive and potentially pyrophoric catalysts.
Environmental Impact Generation of phthalhydrazide waste.Use of a reducing agent.Atom-economical, but catalyst disposal can be an issue.
Scalability Well-established and scalable.Generally scalable.Catalyst cost and availability can be a limitation for large scale.

Experimental Protocols and Methodologies

Route 1: Gabriel Synthesis of this compound

This two-step route begins with the conversion of Hept-5-yn-1-ol to a better leaving group, followed by nucleophilic substitution with phthalimide and subsequent liberation of the primary amine.

Step 1: Tosylation of Hept-5-yn-1-ol

  • Experimental Protocol: To a solution of Hept-5-yn-1-ol (1 eq.) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq.). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated NaHCO3, and brine, then dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield Hept-5-yn-1-yl tosylate.

  • Expected Yield: ~90-95%

Step 2: Gabriel Amine Synthesis

  • Experimental Protocol: A mixture of Hept-5-yn-1-yl tosylate (1 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature, and hydrazine hydrate (1.5 eq.) is added. The mixture is then heated to reflux for 4 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is acidified with 2M HCl and washed with diethyl ether to remove any remaining phthalhydrazide. The aqueous layer is then basified with 4M NaOH and extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO4, filtered, and concentrated to give this compound.

  • Expected Yield: ~80-90%

Logical Workflow for Gabriel Synthesis:

Gabriel_Synthesis A Hept-5-yn-1-ol B Hept-5-yn-1-yl Tosylate A->B TsCl, Pyridine Yield: ~90-95% C N-(Hept-5-yn-1-yl)phthalimide B->C Potassium Phthalimide, DMF Yield: ~90% D This compound C->D Hydrazine Hydrate Yield: ~85-95%

Caption: Workflow for the Gabriel synthesis of this compound.

Route 2: Reductive Amination of Hept-5-ynal

This route involves the direct conversion of an aldehyde to a primary amine using ammonia and a reducing agent.

Step 1: Synthesis of Hept-5-ynal (Proposed)

  • Experimental Protocol (e.g., Swern Oxidation): To a solution of oxalyl chloride (1.5 eq.) in dichloromethane at -78 °C is added DMSO (2.2 eq.). After 15 minutes, a solution of Hept-5-yn-1-ol (1 eq.) in dichloromethane is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of triethylamine (5 eq.). The reaction is allowed to warm to room temperature, then quenched with water and extracted with dichloromethane. The organic layer is washed with brine, dried, and concentrated to yield Hept-5-ynal. This aldehyde is often used immediately in the next step without extensive purification.

  • Expected Yield: 70-90%

Step 2: Reductive Amination

  • Experimental Protocol: To a solution of Hept-5-ynal (1 eq.) in methanol is added a solution of ammonia in methanol (excess). The mixture is stirred for 1 hour at room temperature. Sodium borohydride (1.5 eq.) is then added portion-wise at 0 °C. The reaction is stirred for an additional 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with diethyl ether. The combined organic layers are dried and concentrated to afford this compound.

  • Expected Yield: ~80-90%

Reaction Pathway for Reductive Amination:

Reductive_Amination A Hept-5-yn-1-ol B Hept-5-ynal A->B Swern Oxidation Yield: 70-90% C Iminium Intermediate B->C Ammonia D This compound C->D Sodium Borohydride Yield: 80-90% Hydroamination cluster_0 Reaction Components Hept-1-yne Hept-1-yne This compound This compound Hept-1-yne->this compound Ammonia Ammonia Ammonia->this compound Rhodium Catalyst Rhodium Catalyst Rhodium Catalyst->this compound Catalyzes Anti-Markovnikov Addition

Comparative Analysis of Reaction Products for Hept-5-yn-1-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing the synthetic utility of Hept-5-yn-1-amine through various reaction pathways has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of intramolecular cyclization, intermolecular reactions, and cycloaddition pathways, offering valuable insights into the synthesis of diverse nitrogen-containing heterocyclic compounds. The performance of each reaction is objectively compared, supported by experimental data from analogous systems, and presented in a structured format for ease of comparison.

This compound, a versatile bifunctional molecule containing both a primary amine and an internal alkyne, serves as a valuable starting material for the synthesis of a variety of complex organic structures. This guide explores three primary reaction classes: intramolecular cyclization to form substituted pyrrolidines, intermolecular reactions such as reductive amination, and cycloaddition reactions including the Pauson-Khand reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Performance Comparison of Key Reactions

The following tables summarize the quantitative data for the discussed reaction pathways. It is important to note that while specific data for this compound is limited in the current literature, the presented data is based on closely related aminoalkyne systems and provides a strong predictive framework for reaction outcomes.

Table 1: Intramolecular Cyclization of Aminoalkynes
Catalyst SystemProductTypical Yield (%)Reaction Time (h)Temperature (°C)
Gold (Au) Catalysis2-Ethyl-5-methyl-1-pyrroline85-951-425-80
Palladium (Pd) Catalysis2-Ethyl-5-methyl-1-pyrroline70-902-860-100
Silver (Ag) Catalysis2-Ethyl-5-methyl-1-pyrroline60-804-1280-120
Iodine-Mediated3-Iodo-2-ethyl-5-methyl-1-pyrroline75-901-325
Table 2: Intermolecular Reactions of this compound
Reaction TypeCo-reactantProductTypical Yield (%)Key Reagents
Reductive AminationCyclohexanoneN-(Hept-5-yn-1-yl)cyclohexanamine70-85[1][2]NaBH(OAc)₃, AcOH
Sonogashira CouplingIodobenzeneN-(Hept-5-yn-1-yl)-N-(phenylethynyl)amine60-80[3][4]Pd(PPh₃)₄, CuI, Et₃N
Pauson-Khand ReactionEthylene, CO2-(Hept-5-yn-1-yl)-cyclopent-2-en-1-one50-70[5][6]Co₂(CO)₈
Table 3: Cycloaddition Reactions of the Alkyne Moiety
Reaction TypeCo-reactantProductTypical Yield (%)Catalyst
CuAAC (Click Chemistry)Benzyl Azide1-Benzyl-4-(1-(hept-5-yn-1-ylamino))methyl-1H-1,2,3-triazole>90[7][8]CuSO₄, Sodium Ascorbate

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.

Gold-Catalyzed Intramolecular Hydroamination

Procedure: To a solution of this compound (1 mmol) in a suitable solvent such as toluene or acetonitrile (5 mL) is added a gold(I) catalyst, for example, [Au(PPh₃)Cl]/AgOTf (1-5 mol%). The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-Ethyl-5-methyl-1-pyrroline.

Iodine-Mediated Intramolecular Cyclization

Procedure: this compound (1 mmol) is dissolved in a solvent like dichloromethane or acetonitrile (10 mL). Molecular iodine (I₂) (1.2-1.5 equivalents) is added in one portion at room temperature. The reaction mixture is stirred for 1-3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield 3-Iodo-2-ethyl-5-methyl-1-pyrroline.

Reductive Amination with Cyclohexanone

Procedure: To a solution of this compound (1 mmol) and cyclohexanone (1.2 equivalents) in a chlorinated solvent like dichloroethane (10 mL), acetic acid (1.2 equivalents) is added, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to give N-(Hept-5-yn-1-yl)cyclohexanamine.[1][2]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic transformations.

Intramolecular_Cyclization This compound This compound Cyclization Cyclization This compound->Cyclization Catalyst (Au, Pd, Ag) or I₂ Pyrroline Derivative Pyrroline Derivative Cyclization->Pyrroline Derivative

Caption: Intramolecular cyclization of this compound.

Intermolecular_Reactions cluster_reductive_amination Reductive Amination cluster_sonogashira Sonogashira Coupling Hept-5-yn-1-amine_RA This compound Product_RA N-Substituted Cyclohexanamine Hept-5-yn-1-amine_RA->Product_RA Cyclohexanone Cyclohexanone Cyclohexanone->Product_RA Hept-5-yn-1-amine_S This compound Product_S N-Alkynyl Amine Hept-5-yn-1-amine_S->Product_S Iodobenzene Iodobenzene Iodobenzene->Product_S

Caption: Intermolecular reactions of this compound.

Cycloaddition_Reactions Hept-5-yn-1-amine_C This compound Click_Reaction CuAAC Hept-5-yn-1-amine_C->Click_Reaction Azide Azide Azide->Click_Reaction Triazole_Product 1,2,3-Triazole Click_Reaction->Triazole_Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide serves as a foundational resource for the strategic application of this compound in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The provided data and protocols are intended to streamline experimental design and accelerate the discovery of new molecular entities.

References

Assessing the Versatility of Hept-5-yn-1-amine in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Hept-5-yn-1-amine (CAS: 255381-72-7) is a versatile bifunctional building block poised to accelerate drug discovery and development through its utility in parallel synthesis. This guide provides a comparative assessment of this compound's performance against other commercially available aminoalkynes, offering researchers, scientists, and drug development professionals a basis for informed selection in the construction of diverse compound libraries.

While specific comparative experimental data for this compound is not extensively available in the public domain, this guide leverages data from its close structural analog, Hex-5-yn-1-amine , and other short-chain aminoalkynes to provide a representative performance overview. The primary amine and terminal alkyne functionalities of these molecules allow for a wide array of chemical transformations, making them ideal scaffolds for combinatorial chemistry.

Performance Comparison of Primary Aminoalkynes in Parallel Synthesis

The utility of primary aminoalkynes in parallel synthesis is demonstrated through their participation in common library-generating reactions such as amide bond formation, sulfonamide synthesis, and reductive amination. The following tables summarize representative yields and purities for these reactions, using Hex-5-yn-1-amine as a proxy for this compound, alongside other common alternatives.

Table 1: Comparison of Yields in Parallel Amide Synthesis

AmineCarboxylic AcidCoupling ReagentSolventAverage Yield (%)
Hex-5-yn-1-amine Benzoic AcidHATU, DIPEADMF85-95
Pent-4-yn-1-amineBenzoic AcidHATU, DIPEADMF82-93
But-3-yn-1-amineBenzoic AcidHATU, DIPEADMF80-90

Table 2: Comparison of Yields in Parallel Sulfonamide Synthesis

AmineSulfonyl ChlorideBaseSolventAverage Yield (%)
Hex-5-yn-1-amine Dansyl ChloridePyridineDCM80-92
Pent-4-yn-1-amineDansyl ChloridePyridineDCM78-90
But-3-yn-1-amineDansyl ChloridePyridineDCM75-88

Table 3: Comparison of Yields in Parallel Reductive Amination

AmineAldehyde/KetoneReducing AgentSolventAverage Yield (%)
Hex-5-yn-1-amine BenzaldehydeNaBH(OAc)₃DCE75-88
Pent-4-yn-1-amineBenzaldehydeNaBH(OAc)₃DCE72-85
But-3-yn-1-amineBenzaldehydeNaBH(OAc)₃DCE70-83

Note: The data presented is representative and compiled from general protocols. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are designed for a parallel synthesis format, typically in 24- or 96-well plates.

Protocol 1: Parallel Amide Library Synthesis
  • Reagent Preparation:

    • Stock solution of Hex-5-yn-1-amine (or other aminoalkyne) in DMF (0.2 M).

    • Stock solutions of various carboxylic acids in DMF (0.2 M).

    • Stock solution of HATU (0.2 M) and DIPEA (0.4 M) in DMF.

  • Reaction Setup:

    • To each well of a 96-well plate, add 100 µL of the aminoalkyne stock solution.

    • Add 100 µL of the respective carboxylic acid stock solution to each well.

    • Add 100 µL of the HATU/DIPEA stock solution to each well to initiate the reaction.

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding 100 µL of water to each well.

    • The crude product can be purified by parallel solid-phase extraction (SPE) or high-throughput HPLC.

Protocol 2: Parallel Sulfonamide Library Synthesis
  • Reagent Preparation:

    • Stock solution of Hex-5-yn-1-amine (or other aminoalkyne) in DCM (0.2 M).

    • Stock solutions of various sulfonyl chlorides in DCM (0.2 M).

    • Stock solution of pyridine in DCM (0.4 M).

  • Reaction Setup:

    • To each well of a 96-well plate, add 100 µL of the aminoalkyne stock solution.

    • Add 100 µL of the respective sulfonyl chloride stock solution to each well.

    • Add 100 µL of the pyridine stock solution to each well.

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 8-12 hours.

    • Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 3: Parallel Reductive Amination Library Synthesis
  • Reagent Preparation:

    • Stock solution of Hex-5-yn-1-amine (or other aminoalkyne) in DCE (0.2 M).

    • Stock solutions of various aldehydes or ketones in DCE (0.2 M).

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) as a solid.

  • Reaction Setup:

    • To each well of a 96-well plate, add 100 µL of the aminoalkyne stock solution and 100 µL of the respective aldehyde/ketone stock solution.

    • Allow the mixture to stir for 1 hour to form the imine intermediate.

    • Add approximately 1.5 equivalents of solid NaBH(OAc)₃ to each well.

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, dry the organic layer, and concentrate.

Visualizing Versatility in Parallel Synthesis

The following diagrams illustrate the central role of primary aminoalkynes in building diverse molecular libraries.

G cluster_start Starting Materials cluster_products Compound Library This compound This compound Amides Amides This compound->Amides Amide Coupling Sulfonamides Sulfonamides This compound->Sulfonamides Sulfonylation Secondary_Amines Secondary Amines This compound->Secondary_Amines Reductive Amination R-COOH Carboxylic Acids (R-COOH) R-COOH->Amides R-SO2Cl Sulfonyl Chlorides (R-SO2Cl) R-SO2Cl->Sulfonamides R-CHO/R2CO Aldehydes/Ketones (R-CHO/R2CO) R-CHO/R2CO->Secondary_Amines

Caption: Reaction pathways for this compound in parallel synthesis.

G cluster_workflow Parallel Synthesis Workflow start Start reagent_prep Reagent Stock Preparation start->reagent_prep dispensing Automated Dispensing reagent_prep->dispensing reaction Parallel Reaction (96-well plate) dispensing->reaction workup Parallel Work-up & Purification (SPE) reaction->workup analysis High-Throughput Analysis (LC-MS) workup->analysis library Compound Library Storage analysis->library end End library->end

Caption: A typical experimental workflow for parallel synthesis.

A Comparative Guide to Catalytic Systems for the Functionalization of Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular functionalization of aminoalkynes such as Hept-5-yn-1-amine is a pivotal transformation in synthetic organic chemistry, providing a direct route to valuable nitrogen-containing heterocyclic compounds like piperidines. Piperidine scaffolds are ubiquitous in pharmaceuticals and natural products. The efficiency and selectivity of the cyclization of this compound are highly dependent on the choice of the catalytic system. This guide offers an objective comparison of various catalytic systems, supported by experimental data from the literature for analogous substrates, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Overview of Catalytic Approaches

The primary functionalization of this compound involves an intramolecular hydroamination or cycloisomerization reaction to yield a six-membered ring system. This transformation can be catalyzed by a variety of transition metal complexes, with each system offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance. The predominant catalytic systems are based on organolanthanides, titanium, rhodium, palladium, and gold.

Below is a logical workflow for a typical catalytic intramolecular hydroamination/cyclization of an aminoalkyne.

experimental_workflow cluster_prep Catalyst and Substrate Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis catalyst Catalyst Precursor mixing Combine Catalyst, Ligand, Substrate, and Solvent under Inert Atmosphere catalyst->mixing ligand Ligand (if applicable) ligand->mixing substrate This compound substrate->mixing solvent Anhydrous Solvent solvent->mixing heating Heat to Reaction Temperature mixing->heating quench Quench Reaction heating->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product (Piperidine Derivative) purification->product analysis Characterization (NMR, GC-MS, etc.) product->analysis reaction_pathway Hept5yn1amine This compound ActivatedComplex Alkyne-Catalyst Complex Hept5yn1amine->ActivatedComplex + [M]-Catalyst Catalyst [M]-Catalyst Catalyst->ActivatedComplex Cyclization Intramolecular Nucleophilic Attack ActivatedComplex->Cyclization Intermediate Metallacyclic Intermediate Cyclization->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Product 2-Methyl-2,3,4,5-tetrahydropyridine Protonolysis->Product - [M]-Catalyst Tautomerization Tautomerization/ Reduction Product->Tautomerization FinalProduct 2-Methylpiperidine Tautomerization->FinalProduct

Comparative Analysis of Hept-5-yn-1-amine Cross-Reactivity in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug discovery, the specificity of molecular probes is paramount. Off-target interactions can lead to confounding experimental results and undesirable toxicological profiles. This guide provides a comparative analysis of Hept-5-yn-1-amine, a small aliphatic alkynyl amine, in the context of its potential for cross-reactivity within biological systems. Due to a lack of publicly available cross-reactivity data for this compound, this guide will present a framework for evaluating its specificity and compare it to hypothetical alternative probes: a highly specific inhibitor ("Specific-Probe-1") and a known promiscuous agent ("Non-Specific-Probe-2"). The experimental data presented herein is illustrative to guide researchers in their study design.

Overview of this compound and Potential for Cross-Reactivity

This compound is a small molecule characterized by a terminal alkyne and a primary amine. The terminal alkyne is a versatile functional group often used in "click chemistry" for bioconjugation, allowing for the attachment of reporter tags like fluorophores or biotin. The primary amine can participate in various biological interactions, including hydrogen bonding and salt bridge formation.

The potential for cross-reactivity of this compound arises from these functional groups. While terminal alkynes are generally considered bioorthogonal, they are not completely inert and have been shown to react with certain nucleophilic residues, such as cysteine, under specific conditions. The primary amine may lead to non-specific binding with proteins that have accessible acidic residues or hydrogen bond acceptors.

Comparative Data on Target Engagement and Specificity

To assess the cross-reactivity of a compound like this compound, several proteome-wide techniques can be employed. Below are illustrative data from three common assays: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Competitive Activity-Based Protein Profiling (ABPP).

Table 1: Illustrative Kinase Profiling Data (KINOMEscan)

Kinase FamilyThis compound (% of Control)Specific-Probe-1 (% of Control)Non-Specific-Probe-2 (% of Control)
TK959845
TKL929752
STE889538
CK1969961
AGC9115 (Target Kinase) 48
CAMK949655
CMGC899441
Data are presented as percent of control, where a lower number indicates stronger binding. This data is illustrative.

Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data

Protein TargetThis compound (ΔTm °C)Specific-Probe-1 (ΔTm °C)Non-Specific-Probe-2 (ΔTm °C)
Target Protein A+0.5+5.2+3.1
Off-Target Protein B+0.2-0.1+2.5
Off-Target Protein C-0.3+0.3+1.9
Off-Target Protein D+0.1-0.2+2.8
Data are presented as the change in melting temperature (ΔTm). A significant positive shift indicates target engagement and stabilization. This data is illustrative.

Table 3: Illustrative Competitive Activity-Based Protein Profiling (ABPP) Data

Protein TargetThis compound (IC50, µM)Specific-Probe-1 (IC50, µM)Non-Specific-Probe-2 (IC50, µM)
Serine Hydrolase 1> 1000.05 (Target)5.2
Serine Hydrolase 2> 100> 508.1
Cysteine Protease 1> 100> 5012.5
Metallo-hydrolase 1> 100> 503.7
Data are presented as the half-maximal inhibitory concentration (IC50) for preventing probe labeling. A lower IC50 indicates stronger binding to the active site. This data is illustrative.

Experimental Protocols for Assessing Cross-Reactivity

Detailed methodologies are crucial for reproducible and reliable cross-reactivity studies.

Kinome Scanning (e.g., KINOMEscan™)

This is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.

Methodology:

  • A library of DNA-tagged kinases is prepared.

  • Each kinase is mixed with the test compound (e.g., this compound at 10 µM) and an immobilized, active-site directed ligand.

  • The mixture is allowed to reach equilibrium.

  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • The results are reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the test compound and the kinase.

G cluster_0 KINOMEscan Workflow Compound Compound Incubation Competition Binding Compound->Incubation Kinase_Library DNA-tagged Kinase Library Kinase_Library->Incubation Immobilized_Ligand Immobilized Active-site Ligand Immobilized_Ligand->Incubation Quantification qPCR Incubation->Quantification Data_Analysis Data Analysis (% of Control) Quantification->Data_Analysis

KINOMEscan Experimental Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

Methodology:

  • Intact cells are treated with the test compound or vehicle control.

  • The cell suspensions are heated to a range of temperatures.

  • Cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.

  • The amount of soluble protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • A melting curve is generated, and the change in melting temperature (ΔTm) upon compound treatment is calculated.

G cluster_1 CETSA Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heating Heat Shock at Varying Temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Protein (Western Blot / MS) Centrifugation->Quantification

CETSA Experimental Workflow
Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the potency and selectivity of inhibitors against entire enzyme families in their native environment.

Methodology:

  • A proteome (cell lysate or intact cells) is pre-incubated with a concentration range of the test compound.

  • A broad-spectrum, alkyne-tagged activity-based probe (ABP) for a specific enzyme class (e.g., serine hydrolases) is added.

  • The ABP covalently labels the active sites of enzymes that are not blocked by the test compound.

  • A reporter tag (e.g., fluorescent dye or biotin) is attached to the ABP via click chemistry.

  • Labeled proteins are visualized by in-gel fluorescence scanning or identified and quantified by mass spectrometry.

  • IC50 values are determined by measuring the reduction in probe labeling at different concentrations of the test compound.

G cluster_2 Competitive ABPP Workflow Proteome_Incubation Incubate Proteome with Test Compound ABP_Labeling Add Alkyne-tagged Activity-Based Probe Proteome_Incubation->ABP_Labeling Click_Chemistry Click Chemistry with Reporter Tag ABP_Labeling->Click_Chemistry Analysis Analysis (Gel or MS) Click_Chemistry->Analysis

Competitive ABPP Experimental Workflow

Conclusion and Recommendations

While specific experimental data for this compound is not currently available, its potential for off-target interactions should be carefully considered. The presence of both a terminal alkyne and a primary amine necessitates a thorough evaluation of its binding profile. Researchers utilizing this compound as a chemical probe or building block are encouraged to perform comprehensive cross-reactivity studies. The experimental workflows outlined in this guide, including kinome scanning, CETSA, and competitive ABPP, provide a robust framework for such an evaluation. By comparing the results to both highly specific and non-specific compounds, a clear understanding of the cross-reactivity profile of this compound can be established, ensuring its appropriate and effective use in biological research.

Safety Operating Guide

Proper Disposal of Hept-5-yn-1-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Hept-5-yn-1-amine is a flammable and corrosive substance. Adherence to strict safety protocols is mandatory during its handling and disposal.

Hazard and Safety Summary

This compound is classified as a hazardous chemical with the following primary threats:

Hazard ClassificationGHS Hazard StatementDescription
Flammable LiquidH225Highly flammable liquid and vapor.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

CategoryRequired PPE
Eye/Face Protection Chemical safety goggles and a face shield are mandatory.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes are required.
Respiratory Protection Work should be conducted in a well-ventilated chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed waste container.

  • The container must be made of a material compatible with amines (e.g., high-density polyethylene).

  • Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as oxidizing agents and acids.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Do not use combustible materials like paper towels to absorb the spill.

  • Carefully collect the absorbed material and place it in the designated waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

3. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Disposal Decision Workflow

This compound Disposal Workflow start Waste this compound Generated is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent is_spill->contain_spill Yes collect_waste Collect in designated, labeled container is_spill->collect_waste No contain_spill->collect_waste store_waste Store in a cool, dry, ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

Navigating the Safe Handling of Alkynyl Amines: A Guide for Hept-5-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

The safe handling of reactive chemical compounds is paramount in a laboratory setting. For researchers, scientists, and drug development professionals working with alkynyl amines such as Hept-5-yn-1-amine, a thorough understanding of the necessary personal protective equipment (PPE) and handling protocols is crucial for ensuring personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Core Safety Recommendations

Based on the hazard classifications for the analogous compound Hex-5-yn-1-amine, this compound should be considered a flammable liquid that can cause severe skin burns, eye damage, and potential respiratory irritation.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Check manufacturer's compatibility chart for breakthrough time.
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 certified. Use of a face shield is recommended when handling larger quantities.
Skin and Body Protection Flame-retardant lab coat or chemical-resistant apronTo be worn over personal clothing.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesRequired if working outside of a certified chemical fume hood or if vapors are not effectively contained.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure risks.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Transport the chemical in a secondary container to a designated, well-ventilated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed when not in use.[2]

  • Store away from incompatible materials such as oxidizing agents and strong acids.

3. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood.

  • Ensure all ignition sources are absent from the work area.

  • Use non-sparking tools and equipment.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Have an emergency eyewash station and safety shower readily accessible.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • For larger spills, evacuate the area and contact the institution's environmental health and safety department.

  • Do not allow the spilled material to enter drains or waterways.

5. Disposal:

  • Dispose of waste in a designated, properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of flammable and corrosive chemical waste.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagram illustrates the logical workflow.

Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Receive & Inspect Receive & Inspect Store Safely Store Safely Receive & Inspect->Store Safely Don PPE Don PPE Store Safely->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Use & Transfer Use & Transfer Work in Fume Hood->Use & Transfer First Aid First Aid Work in Fume Hood->First Aid Decontaminate Decontaminate Use & Transfer->Decontaminate Spill Response Spill Response Use & Transfer->Spill Response Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.